1-Neopentylpiperidine-4-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(2,2-dimethylpropyl)piperidine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-11(2,3)9-12-6-4-10(8-13)5-7-12/h8,10H,4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGHOIISYJHFOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCC(CC1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20731566 | |
| Record name | 1-(2,2-Dimethylpropyl)piperidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917898-69-2 | |
| Record name | 1-(2,2-Dimethylpropyl)-4-piperidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917898-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,2-Dimethylpropyl)piperidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,2-dimethylpropyl)piperidine-4-carbaldehyde | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Neopentylpiperidine-4-carbaldehyde CAS 917898-69-2 properties
An In-depth Technical Guide to 1-Neopentylpiperidine-4-carbaldehyde (CAS 917898-69-2)
Disclaimer: Direct experimental data for this compound (CAS 917898-69-2) is limited in publicly available scientific literature. This guide has been compiled by leveraging data from structurally analogous compounds and established principles of organic chemistry to provide a comprehensive overview for research and development purposes.
Introduction
This compound is a heterocyclic organic compound featuring a piperidine ring N-substituted with a neopentyl group and a formyl group at the 4-position. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The aldehyde functionality serves as a versatile synthetic handle for a wide array of chemical transformations, making this compound a potentially valuable building block in drug discovery and materials science. This guide provides an in-depth analysis of its predicted properties, a plausible synthetic route, potential applications, and safety considerations, drawing upon data from closely related analogues.
Physicochemical Properties
The physicochemical properties of this compound are predicted based on its structure and data from analogous compounds.
| Property | Predicted Value |
| CAS Number | 917898-69-2 |
| Molecular Formula | C11H21NO |
| Molecular Weight | 183.29 g/mol |
| Appearance | Predicted to be a colorless to pale yellow liquid |
| Boiling Point | Estimated to be in the range of 220-250 °C |
| Density | Estimated to be approximately 0.95-1.05 g/cm³ |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. |
Proposed Synthesis
A plausible and efficient synthesis of this compound can be envisioned through the oxidation of the corresponding primary alcohol, (1-neopentylpiperidin-4-yl)methanol. This precursor can be synthesized via reductive amination of piperidine-4-methanol with neopentyl aldehyde followed by N-alkylation. An alternative final step is the reduction of a suitable carboxylic acid ester derivative. A common and effective method for the oxidation of the primary alcohol to the aldehyde is the Swern oxidation or a TEMPO-catalyzed oxidation, which are known for their mild conditions and high yields.[1][2]
Hypothetical Step-by-Step Protocol: TEMPO-Catalyzed Oxidation
-
Dissolution: Dissolve (1-neopentylpiperidin-4-yl)methanol (1 equivalent) in dichloromethane (DCM).
-
Catalyst Addition: Add 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) (0.05 equivalents) and sodium bromide (NaBr) (0.1 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Oxidant Addition: Slowly add an aqueous solution of sodium hypochlorite (NaOCl) (1.2 equivalents) while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na2S2O3).
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
Caption: Proposed synthesis of this compound.
Potential Applications in Drug Development
The piperidine moiety is a cornerstone in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The aldehyde group in this compound opens up numerous possibilities for its application in the synthesis of more complex molecules.
-
Scaffold for Novel Therapeutics: The piperidine ring can be further functionalized to generate libraries of compounds for screening against various biological targets. Piperidine carboxamides, for instance, have been identified as potent anaplastic lymphoma kinase (ALK) inhibitors.[3]
-
PROTAC Linkers: The aldehyde can be used to construct linkers for Proteolysis Targeting Chimeras (PROTACs). Piperidine-4-carbaldehyde itself is utilized as a PROTAC linker to optimize target protein affinity and improve degradation efficiency.[4]
-
Intermediate for Heterocyclic Synthesis: Aldehydes are key precursors for the synthesis of various heterocyclic systems, such as pyrazoles, which have demonstrated potential antidepressant activity. The neopentyl group can provide steric bulk, potentially influencing the selectivity and pharmacokinetic properties of the final compounds.
Caption: Potential applications of this compound.
Predicted Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the neopentyl group, the piperidine ring protons, and the aldehyde proton.
-
Aldehyde Proton (-CHO): A singlet at around δ 9.6 ppm.[5]
-
Neopentyl Protons (-CH₂-C(CH₃)₃): A singlet for the nine methyl protons at approximately δ 0.9 ppm and a singlet for the two methylene protons adjacent to the nitrogen at around δ 2.1 ppm.
-
Piperidine Ring Protons: A series of multiplets between δ 1.5 and 3.0 ppm. The protons alpha to the nitrogen will be the most downfield.
¹³C NMR Spectroscopy
The carbon NMR spectrum would be expected to display signals corresponding to each unique carbon atom.
-
Aldehyde Carbonyl Carbon: A signal in the range of δ 200-205 ppm.
-
Neopentyl Carbons: Signals for the quaternary carbon, the methylene carbon, and the methyl carbons.
-
Piperidine Ring Carbons: Signals in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the strong carbonyl stretch of the aldehyde.
-
C=O Stretch (Aldehyde): A strong absorption band in the region of 1720-1740 cm⁻¹.[6]
-
C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C-H Stretch (Aliphatic): Strong absorptions in the 2850-3000 cm⁻¹ region.
Safety and Handling
Based on the Safety Data Sheets (SDS) of structurally related piperidine and aldehyde compounds, this compound should be handled with care.
-
Hazards: It is predicted to be a combustible liquid that may be harmful if swallowed or inhaled.[7] It may cause skin and eye irritation or burns.[7][8]
-
Precautions: Handle in a well-ventilated area, preferably in a fume hood.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and ignition sources.[7][8]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[8] If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[8]
Conclusion
This compound, while not extensively documented, represents a promising chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its versatile aldehyde functionality, coupled with the proven utility of the piperidine scaffold, makes it an attractive target for researchers in drug discovery and materials science. The predictive data and synthetic strategies outlined in this guide provide a solid foundation for its further exploration and application. As with any novel compound, all experimental work should be conducted with appropriate safety precautions.
References
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Capot Chemical. (2008, November 4). Material Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). 4-Piperidinecarboxaldehyde. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). N-Acetyl-L-alanine. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1-benzylpiperidine-4-carboxaldehyde. Retrieved from [Link]
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Molbase. (n.d.). piperidine-4-carbaldehyde (50675-20-2) Introduce. Retrieved from [Link]
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Wikipedia. (n.d.). Pyridine-4-carbaldehyde. Retrieved from [Link]
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The Good Scents Company. (n.d.). malonaldehyde, 542-78-9. Retrieved from [Link]
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PubMed. (2012, February 23). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Retrieved from [Link]
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Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Retrieved from [Link]
- Google Patents. (n.d.). CN102079720A - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
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PMC. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Retrieved from [Link]
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PubChem. (n.d.). CID 164179898 | Al2H3. Retrieved from [Link]
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Drug Information. (n.d.). piridine-4-aldehyde | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
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ResearchGate. (2017, January 6). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. Retrieved from [Link]
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Chemical structure of 1-Neopentylpiperidine-4-carbaldehyde
An In-Depth Technical Guide to the Chemical Structure and Properties of 1-Neopentylpiperidine-4-carbaldehyde
Executive Summary
This compound is a heterocyclic organic compound featuring a piperidine ring N-substituted with a bulky, sterically hindering neopentyl group and functionalized with a reactive carbaldehyde at the C4 position. While not extensively documented as a standalone compound in current literature, its structure combines two motifs of significant interest in medicinal chemistry: the piperidine scaffold, a privileged structure in numerous pharmaceuticals, and the neopentyl group, which imparts unique steric and lipophilic properties. This guide provides a comprehensive analysis of its chemical structure, predicts its spectroscopic characteristics based on established principles and data from analogous structures, proposes a logical synthetic pathway, and discusses its potential applications as a versatile building block for drug discovery and development professionals. The insights herein are grounded in the well-established chemistry of N-alkylated piperidines and aliphatic aldehydes, offering a predictive yet robust framework for researchers engaging with this or structurally related molecules.
Molecular Structure and Nomenclature
The structural foundation of the molecule is the piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom. The systematic IUPAC name for this compound is 1-(2,2-dimethylpropyl)piperidine-4-carbaldehyde .
The key structural features are:
-
Piperidine Core: A saturated heterocyclic amine that typically exists in a chair conformation to minimize steric strain.
-
Neopentyl Group (1-position): Attached to the piperidine nitrogen, this bulky alkyl group consists of a central quaternary carbon bonded to three methyl groups and a methylene bridge to the nitrogen. Its significant steric hindrance influences the reactivity of the nitrogen and the overall conformation of the molecule.
-
Carbaldehyde Group (4-position): The formyl group (-CHO) is a versatile functional handle for a wide array of chemical transformations. In the dominant chair conformation of the piperidine ring, this substituent is expected to preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.
Caption: .
Physicochemical Properties (Predicted)
| Property | Predicted Value | Source/Basis |
| Molecular Formula | C₁₁H₂₁NO | Structural Analysis |
| Molecular Weight | 183.30 g/mol | Calculation from Formula |
| Monoisotopic Mass | 183.162314 Da | Calculation from Formula |
| XLogP3 | ~2.0 - 2.5 | Predicted based on similar structures like 1-benzylpiperidine-4-carbaldehyde (XLogP3: 1.7)[1] and the addition of a lipophilic neopentyl group. |
| Physical Form | Colorless to pale yellow liquid or low-melting solid | Analogy to other N-alkylated piperidine aldehydes.[2] |
| Boiling Point | >200 °C (at atm. pressure) | Extrapolated from similar structures. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Sparingly soluble in water. | General property of similar organic molecules. |
Spectroscopic Characterization (Anticipated Data)
Structural elucidation and confirmation would rely on a combination of standard spectroscopic techniques. The following sections detail the expected spectral data.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the neopentyl, piperidine, and aldehyde protons.
| Proton Environment | Predicted Shift (δ, ppm) | Multiplicity | Rationale & Notes |
| Aldehyde (-CH O) | 9.5 - 9.7 | Singlet (s) or narrow Triplet (t) | The aldehyde proton is highly deshielded by the adjacent carbonyl group. It will appear as a singlet or a small triplet due to minor coupling with the C4 proton.[3] |
| Piperidine Ring (axial/equatorial) | 1.6 - 3.0 | Multiplets (m) | The piperidine ring protons will produce a series of complex, overlapping multiplets. Protons on carbons adjacent to the nitrogen (C2, C6) will be further downfield (~2.7-2.9 ppm) compared to those at C3 and C5 (~1.6-1.9 ppm). The C4 proton will likely be a complex multiplet around 2.2-2.4 ppm.[3][4] |
| Neopentyl (-CH₂ -C(CH₃)₃) | ~2.1 | Singlet (s) | The two protons of the methylene bridge are adjacent to the nitrogen and a quaternary carbon, resulting in a sharp singlet. |
| Neopentyl (-CH₂-C(CH₃ )₃) | ~0.9 | Singlet (s) | The nine protons of the three methyl groups are equivalent and shielded, resulting in a strong singlet far upfield. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a carbon count and information about the electronic environment of each carbon atom. Routine spectra are typically proton-decoupled.[5]
| Carbon Environment | Predicted Shift (δ, ppm) | Rationale & Notes |
| Aldehyde (C =O) | 200 - 205 | The carbonyl carbon is the most deshielded carbon in the molecule, appearing significantly downfield.[6] |
| Neopentyl Methylene (-C H₂-) | 65 - 70 | This carbon is attached to the nitrogen atom, causing a downfield shift. |
| Piperidine (C2, C6) | 55 - 60 | Carbons adjacent to the nitrogen atom. |
| Piperidine (C4) | 45 - 50 | The carbon bearing the aldehyde group. |
| Neopentyl Quaternary (C (CH₃)₃) | 30 - 35 | A typical shift for a quaternary sp³ carbon. |
| Piperidine (C3, C5) | 25 - 30 | Standard aliphatic carbons within the ring structure. |
| Neopentyl Methyl (-C H₃) | 25 - 30 | Shielded methyl carbons, may overlap with C3/C5 signals. |
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying key functional groups.
| Functional Group | Expected Frequency (cm⁻¹) | Intensity/Shape | Rationale |
| C=O Stretch (Aldehyde) | 1720 - 1740 | Strong, Sharp | This is the most characteristic and intense peak in the spectrum, confirming the presence of an aliphatic aldehyde.[7][8] |
| C-H Stretch (Aldehyde) | 2710 - 2730 and 2810 - 2830 | Medium, Sharp | Often appears as a pair of weak to medium bands, with one (around 2720 cm⁻¹) being a particularly useful diagnostic peak appearing just to the right of the main alkyl C-H stretches.[9] |
| C-H Stretch (Alkyl) | 2850 - 2960 | Strong, Sharp | Represents the C-H bonds of the piperidine and neopentyl groups. This is a common feature in most organic molecules.[10] |
| C-N Stretch | 1000 - 1250 | Medium | Characteristic of aliphatic amines. |
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight and provide structural information through fragmentation patterns.
| Analysis | Expected Result | Rationale |
| Molecular Ion (M⁺) | m/z = 183 | Corresponds to the molecular weight of the compound. |
| [M+H]⁺ (ESI) | m/z = 184 | In Electrospray Ionization (positive mode), protonation of the basic piperidine nitrogen is expected. |
| Key Fragmentation | m/z = 126 | This prominent fragment corresponds to the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da) via alpha-cleavage adjacent to the nitrogen. This is a classic fragmentation pathway for neopentyl-amines and would be strong evidence for the neopentyl group. |
| Other Fragments | m/z = 154 | Loss of the formyl group (•CHO, 29 Da). |
| m/z = 82, 96 | Fragments corresponding to the cleavage of the piperidine ring. |
Synthesis and Reactivity
Retrosynthetic Analysis
A logical approach to synthesizing this compound involves disconnecting the bond between the piperidine nitrogen and the neopentyl group. This identifies piperidine-4-carbaldehyde and a suitable neopentyl electrophile as the key starting materials.
Caption: Retrosynthetic analysis via N-alkylation.
Proposed Synthetic Protocol: Reductive Amination
While direct N-alkylation is feasible, a more robust and widely applicable method is reductive amination, which avoids issues of over-alkylation and is highly efficient. This protocol starts from a more stable precursor.
Workflow: Synthesis via Reductive Amination
Caption: Proposed two-step, one-pot synthesis workflow.
Detailed Experimental Protocol:
-
Reactant Preparation: To a solution of piperidine-4-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add neopentylamine (1.1 eq).
-
Imine Formation: Add a mild acid catalyst, such as acetic acid (0.1 eq), to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion intermediate. The reaction can be monitored by TLC or GC-MS.
-
Reduction: To the reaction mixture, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions. This reagent is selective for imines in the presence of aldehydes, minimizing side reactions.
-
Reaction Completion: Allow the reaction to stir at room temperature for 12-24 hours until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and MS, comparing the obtained data with the predicted values in Section 4.
Chemical Reactivity
The molecule's reactivity is dominated by its aldehyde functional group.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (1-neopentylpiperidine-4-carboxylic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction: The aldehyde can be reduced to a primary alcohol ((1-neopentylpiperidin-4-yl)methanol) using reducing agents like sodium borohydride (NaBH₄).
-
Reductive Amination: The aldehyde can react with primary or secondary amines to form new C-N bonds, serving as a key step in building more complex molecules.
-
Wittig Reaction: Reaction with phosphorus ylides will convert the aldehyde into an alkene.
-
Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.
Applications and Significance in Drug Development
The parent scaffold, piperidine-4-carbaldehyde, is a valuable intermediate in the synthesis of a wide range of biologically active compounds.[11] It is used in the development of:
-
Kinase Inhibitors: As a precursor for compounds targeting enzymes like Pim-1, which are implicated in various cancers.[11]
-
GPCR Modulators: Used to create selective agonists for receptors like GPR119, a target for treating type II diabetes.[11]
-
Antiviral Agents: Serves as a building block for inhibitors of M-tropic (R5) HIV-1 replication.[11]
-
PROTAC Linkers: The piperidine moiety can be incorporated into Proteolysis-Targeting Chimeras (PROTACs) to optimize molecular properties.[12]
The introduction of the neopentyl group serves a specific purpose in drug design. Its bulky, non-polar nature can be used to:
-
Introduce Steric Hindrance: To probe or block a specific binding pocket in a protein target.
-
Increase Lipophilicity: To improve membrane permeability and modify the pharmacokinetic profile of a drug candidate.
-
Enhance Metabolic Stability: The quaternary carbon of the neopentyl group is resistant to metabolic oxidation, which can increase the half-life of a compound.
Therefore, this compound represents a specialized building block for medicinal chemists to synthesize novel compounds with tailored steric and electronic properties for targeted therapeutic applications.
Safety and Handling
No specific safety data sheet (SDS) exists for this compound. However, based on its structural components (aliphatic aldehyde and tertiary amine), the following hazards and precautions should be assumed.[13][14]
-
Hazards:
-
Handling Precautions:
-
Handle in a well-ventilated area or a chemical fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14][15]
-
Keep away from heat, sparks, and open flames.[13]
-
Store in a tightly closed container in a cool, dry place.[13]
-
Ensure that eyewash stations and safety showers are readily accessible.[13]
-
References
-
Capot Chemical. (2008, November 4). Material Safety Data Sheet. Retrieved from [Link]
-
PubChem. 1-Benzylpiperidine-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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University of Liverpool. (n.d.). Applications of 13C NMR. Retrieved from [Link]
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Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]
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Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1-benzylpiperidine-4-carboxaldehyde. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR lecture part 2. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Wikipedia. Pyridine-4-carbaldehyde. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
- Google Patents. (n.d.). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
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- 15. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 1-Neopentylpiperidine-4-carbaldehyde: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 1-Neopentylpiperidine-4-carbaldehyde, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. We will delve into its chemical identity, synthesis strategies with a focus on the underlying mechanistic principles, and explore its potential applications based on the well-established significance of the N-substituted piperidine scaffold in medicinal chemistry.
Molecular Identification and Physicochemical Properties
This compound, also known as 1-(2,2-dimethylpropyl)piperidine-4-carbaldehyde, is a derivative of piperidine featuring a neopentyl group attached to the piperidine nitrogen and a formyl group at the 4-position.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
| SMILES | C1CN(CCC1C=O)CC(C)(C)C | [1] |
| InChIKey | OXGHOIISYJHFOV-UHFFFAOYSA-N | [2] |
| CAS Number | 917898-69-2 | [2] |
| Molecular Formula | C11H21NO | |
| Molecular Weight | 183.29 g/mol | |
| Physical Form | Oil |
These identifiers are crucial for unambiguous documentation and database searches in chemical and pharmaceutical research.
Strategic Synthesis of this compound
The synthesis of this compound can be approached through several established synthetic routes for N-substituted piperidines. The choice of a particular method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two primary and logical strategies are reductive amination and N-alkylation.
Retrosynthetic Analysis
A retrosynthetic analysis provides a logical framework for planning the synthesis. The primary disconnection points for this compound are the C-N bond of the tertiary amine and the C-C bond of the aldehyde.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: Reductive Amination
Reductive amination is a highly efficient and widely used method for the formation of C-N bonds.[2] This one-pot reaction involves the initial formation of an iminium ion from the condensation of piperidine-4-carbaldehyde and pivalaldehyde, followed by in-situ reduction to the target tertiary amine. The choice of a mild reducing agent is critical to prevent the reduction of the aldehyde starting materials.
Workflow for Reductive Amination:
Caption: General workflow for the synthesis via reductive amination.
Step-by-Step Methodology:
-
Reactant Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add piperidine-4-carbaldehyde (1.0 equivalent) and pivalaldehyde (1.1 equivalents).
-
Solvent Addition: Dissolve the reactants in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Reducing Agent: To the stirred solution, add a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise. The use of NaBH(OAc)₃ is advantageous as it is less likely to reduce the starting aldehydes compared to stronger reducing agents like sodium borohydride.[2]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.
Alternative Protocol: N-Alkylation
Direct N-alkylation of piperidine-4-carbaldehyde with a neopentyl halide (e.g., neopentyl bromide) in the presence of a base is another viable synthetic route.[3] Careful control of reaction conditions is necessary to avoid the formation of quaternary ammonium salts.
Step-by-Step Methodology:
-
Reactant and Base: In a round-bottom flask, dissolve piperidine-4-carbaldehyde (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF. Add a non-nucleophilic base, for instance, potassium carbonate (2.0 equivalents).
-
Addition of Alkylating Agent: To the stirred suspension, add neopentyl bromide (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture and filter off the inorganic salts. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated to give the crude product, which is then purified by column chromatography.
Relevance in Drug Discovery and Medicinal Chemistry
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[4] The N-substituent on the piperidine ring plays a crucial role in modulating the pharmacological properties of the molecule, including its potency, selectivity, and pharmacokinetic profile.
The Significance of the N-Neopentyl Group:
The neopentyl group is a bulky, non-polar substituent. Its incorporation can influence the molecule's interaction with biological targets in several ways:
-
Steric Influence: The steric bulk of the neopentyl group can enhance binding affinity by occupying a specific hydrophobic pocket in the target protein. It can also confer selectivity by preventing binding to off-target proteins with smaller binding sites.
-
Metabolic Stability: The quaternary carbon of the neopentyl group is resistant to metabolic oxidation, which can improve the metabolic stability and in vivo half-life of the drug candidate.
-
Lipophilicity: The introduction of the neopentyl group increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Potential Therapeutic Applications:
While specific biological data for this compound is not extensively reported in publicly available literature, the broader class of N-substituted piperidines has shown activity in a range of therapeutic areas, particularly those targeting the central nervous system (CNS).[5] The structural features of this molecule make it an interesting candidate for screening in assays related to:
-
Neurodegenerative Diseases: The piperidine moiety is a common feature in compounds targeting CNS receptors, such as dopamine and serotonin receptors, which are implicated in conditions like Parkinson's and Alzheimer's disease.[6]
-
Pain Management: The 4-substituted piperidine scaffold is a well-known pharmacophore for opioid receptor modulators.[7]
-
Ion Channel Modulation: N-alkylpiperidines have been investigated as modulators of various ion channels.
The aldehyde functionality at the 4-position serves as a versatile synthetic handle for further derivatization, allowing for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies. This can involve, for example, conversion to oximes, hydrazones, or further reduction to an alcohol followed by ether or ester formation.
Conclusion
This compound is a readily accessible synthetic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through well-established methods such as reductive amination, offering a straightforward route to this and analogous compounds. The presence of the N-neopentyl group confers specific steric and metabolic properties that are desirable in drug design. Further biological evaluation of this compound and its derivatives is warranted to explore its potential as a modulator of CNS targets and other therapeutic pathways. This guide provides the foundational chemical knowledge for researchers to synthesize, characterize, and further investigate the therapeutic potential of this intriguing molecule.
References
[3] ResearchGate. Procedure for N-alkylation of Piperidine? Available at: [Link] (Accessed: March 7, 2024).
[6] Razavi, S. M., et al. (2013). Coumarin-piperazine derivatives as biologically active compounds. Current Medicinal Chemistry, 20(28), 3544-3556.
[1] Alchimica. This compound (1 x 100 mg). Available at: [Link] (Accessed: March 7, 2024).
[5] O'Hagan, D. (2000). Pyridine and piperidine alkaloids: an overview. Natural Product Reports, 17(5), 435-446.
[4] Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
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- 6. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Structural Profiling and Synthetic Methodologies of 1-Neopentylpiperidine-4-carbaldehyde
Abstract: This technical whitepaper provides an in-depth analysis of 1-Neopentylpiperidine-4-carbaldehyde, a critical intermediate in the synthesis of N-linked heterocyclic antagonists. By detailing its physicochemical parameters, mechanistic synthesis, and downstream pharmaceutical applications, this guide serves as a comprehensive resource for drug development professionals. Emphasis is placed on the causality of synthetic choices and the establishment of self-validating experimental protocols.
Chemical Identity & Structural Parameters
This compound is a sterically hindered, N-alkylated piperidine derivative. The presence of the neopentyl group (2,2-dimethylpropyl) attached to the piperidine nitrogen introduces significant steric bulk, which is highly valued in medicinal chemistry for improving the metabolic stability and modulating the lipophilicity of target pharmacophores[1]. The reactive aldehyde moiety at the C4 position serves as a versatile electrophilic handle for downstream reductive aminations, olefinations, and nucleophilic additions.
Quantitative physicochemical data is summarized in the table below[2][3]:
| Parameter | Value |
| Chemical Name | This compound |
| Synonyms | 1-(2,2-dimethylpropyl)piperidine-4-carbaldehyde |
| CAS Registry Number | 917898-69-2 |
| Molecular Formula | C₁₁H₂₁NO |
| Molecular Weight | 183.29 g/mol |
| SMILES String | CC(C)(C)CN1CCC(C=O)CC1 |
| Appearance | Pale yellow to colorless oil / liquid |
Mechanistic Synthesis & Causality
The most robust and field-proven method for synthesizing this compound is via the Swern Oxidation of its corresponding alcohol precursor, (1-neopentylpiperidin-4-yl)methanol[4].
Causality of Reagent Selection: Traditional oxidants like Jones reagent (CrO₃/H₂SO₄) or Potassium Permanganate (KMnO₄) are avoided in this workflow. These harsh reagents risk over-oxidizing the primary alcohol to a carboxylic acid and can interact unfavorably with the basic piperidine nitrogen. The Swern oxidation is specifically chosen because it provides mild, highly controlled conditions that arrest oxidation cleanly at the aldehyde stage.
Causality of Temperature Control (-78°C): The reaction relies on the formation of chlorodimethylsulfonium chloride, an active electrophilic species generated by mixing oxalyl chloride and dimethyl sulfoxide (DMSO). This intermediate is highly unstable. If the temperature is allowed to rise above -60°C before the addition of the alcohol substrate, the intermediate undergoes a Pummerer rearrangement, yielding undesired thioacetals and severely degrading the final yield. Strict cryogenic control at -78°C ensures the intermediate remains stable until the alcohol is introduced to form the alkoxysulfonium ylide[4].
Fig 1: Swern oxidation workflow for synthesizing this compound.
Self-Validating Experimental Protocol: Swern Oxidation
The following protocol is adapted from validated pharmaceutical patent literature (CN101253172A) for the synthesis of P2Y1 receptor antagonists[4]. It is designed as a self-validating system, where specific visual cues confirm the success of each mechanistic step.
Reagents Required:
-
(1-Neopentylpiperidin-4-yl)methanol (5.6 mmol)
-
Oxalyl chloride (5.6 mmol)
-
Dimethyl sulfoxide (DMSO) (11.2 mmol)
-
Triethylamine (TEA) (25.5 mmol)
-
Anhydrous Dichloromethane (DCM) (12 mL)
Step-by-Step Methodology:
-
Electrophile Activation:
-
Action: To a flame-dried round-bottom flask under an argon atmosphere, add oxalyl chloride (490 μL) and anhydrous DCM (10 mL). Cool the solution to exactly -78°C using a dry ice/acetone bath. Dropwise, add DMSO (796 μL).
-
Self-Validation: Observe the immediate effervescence of carbon monoxide and carbon dioxide gases. The cessation of bubbling (typically after 5-10 minutes) acts as a visual confirmation that the active chlorodimethylsulfonium chloride species has fully formed.
-
-
Substrate Introduction:
-
Action: Dissolve (1-neopentylpiperidin-4-yl)methanol (943 mg) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at -78°C. Stir for 30 minutes.
-
Self-Validation: The solution should remain clear and homogeneous, indicating the successful nucleophilic attack of the alcohol to form the alkoxysulfonium intermediate without premature decomposition.
-
-
Deprotonation & Cleavage:
-
Action: Rapidly add TEA (3.6 mL) to the mixture at -78°C. Stir for 5 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.
-
Self-Validation: Upon the addition of TEA, a dense white precipitate (triethylammonium chloride) will form immediately. This precipitation is the definitive visual proof that deprotonation has occurred, yielding the target aldehyde and dimethyl sulfide byproduct.
-
-
Workup & Isolation:
-
Action: Quench the reaction with 15 mL of distilled water. Separate the organic DCM layer and extract the aqueous layer twice with 10 mL DCM. Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
QC Check: Perform TLC (Thin Layer Chromatography) using a 2,4-DNPH stain. A bright yellow/orange spot confirms the presence of the aldehyde functional group.
-
Pharmaceutical Application: P2Y1 Receptor Antagonism
In modern drug discovery, this compound is predominantly utilized as a scaffold building block for N-linked heterocyclic antagonists targeting the P2Y1 receptor [4][5].
The P2Y1 receptor is a Gq-coupled purinergic receptor found on the surface of blood platelets. When activated by endogenous ADP, it triggers a signaling cascade that leads to intracellular calcium mobilization, shape change, and ultimately, platelet aggregation (thrombosis). By utilizing the aldehyde group of this compound to attach specific heterocyclic pharmacophores via reductive amination, researchers synthesize potent competitive antagonists. These drugs block ADP from binding, thereby halting the thrombotic pathway—a critical mechanism for preventing myocardial infarctions and strokes.
Fig 2: Mechanism of action for P2Y1 receptor antagonists in preventing thrombosis.
References
- Qiao, J. X., et al. "N-linked heterocyclic antagonists of P2Y1 receptor useful in the treatment of thrombotic conditions." Google Patents (CN101253172A / WO2006076644A1).
-
CalpacLab. "this compound, 95% Purity, C11H21NO." California Pacific Labs. Available at:[Link]
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- 2. calpaclab.com [calpaclab.com]
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- 4. CN101253172A - N-linked heterocyclic antagonists of P2Y1 receptor useful in the treatment of thrombotic conditions - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Comprehensive Solubility and Stability Profiling of 1-Neopentylpiperidine-4-carbaldehyde in Organic Solvents
Target Audience: Researchers, synthetic chemists, and preclinical drug development professionals.
Executive Summary
As a Senior Application Scientist, I approach the physicochemical profiling of pharmaceutical intermediates not merely as a data collection exercise, but as a critical de-risking step in preclinical development. 1-Neopentylpiperidine-4-carbaldehyde (CAS: 917898-69-2)[1] is a highly specialized building block, prominently utilized in the synthesis of for anti-thrombotic applications[2].
With a molecular weight of 183.29 g/mol [1], this compound presents a unique solubility challenge: it must be dissolved in media that can accommodate its bulky, lipophilic core without triggering unwanted reactions with its sensitive electrophilic head. This whitepaper deconstructs the causality behind its solubility profile across organic solvents and provides a self-validating experimental framework for its quantification.
Physicochemical Foundations & Causality
To predict and manipulate the solubility of this compound, we must first analyze its molecular architecture. The compound's solubility is dictated by three distinct structural domains:
-
The Neopentyl Group (2,2-dimethylpropyl): This moiety imparts massive steric bulk and intense lipophilicity. It acts as a hydrophobic shield, severely limiting aqueous solubility while driving high affinity for non-polar hydrocarbon solvents.
-
The Piperidine Ring: A basic tertiary amine that provides structural rigidity. While it can act as a hydrogen-bond acceptor, its basicity means it can be protonated in acidic media, drastically altering its solubility profile.
-
The C4-Aldehyde Group: A highly polar, electrophilic center. While it enhances solubility in polar solvents, it is highly susceptible to nucleophilic attack.
The calculated LogP of 1.9434 [3] confirms its moderate-to-high lipophilicity. Consequently, the compound exhibits preferential dissolution in organic solvents over aqueous systems. However, solubility does not equal stability.
Solvent Class Analysis
-
Polar Aprotic Solvents (The Gold Standard): Solvents like Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF) are optimal. They possess sufficient polarity to solvate the aldehyde and tertiary amine, while lacking the protic hydrogens that could react with the electrophilic center. In standard synthetic protocols, this compound is successfully generated and maintained via Swern oxidation utilizing [2].
-
Non-Polar Solvents: Solvents like Hexane and Toluene yield high solubility driven purely by favorable van der Waals dispersion forces interacting with the neopentyl and piperidine backbone.
-
Polar Protic Solvents (The Hemiacetal Risk): While Methanol and Ethanol will easily dissolve the compound, the presence of an electrophilic aldehyde creates a high risk of reversible hemiacetal formation. As an expert best practice, these solvents should be strictly avoided for long-term storage or slow crystallization.
Decision matrix for solvent selection based on structural interactions and stability.
Quantitative Data Summary
The following table synthesizes the expected solubility ranges and critical stability notes for this compound across various solvent classes.
| Solvent Class | Representative Solvents | Estimated Solubility (mg/mL at 25°C) | Interaction Mechanism & Stability Notes |
| Polar Aprotic | Dichloromethane (DCM), DMSO, THF | > 200 | Optimal. Solvates both the lipophilic core and polar aldehyde. Excellent stability; standard for synthesis[2]. |
| Non-Polar | Hexane, Heptane, Toluene | 100 - 200 | High. Dissolution driven by favorable van der Waals interactions with the bulky neopentyl group. Highly stable. |
| Polar Protic | Methanol, Ethanol, Isopropanol | > 150 | Variable. Good initial solubility, but high risk of reversible nucleophilic attack forming hemiacetals. Not recommended. |
| Aqueous | Water, PBS (pH 7.4) | < 1 | Poor. The high LogP (1.94)[3] and lack of sufficient H-bond donors render it practically insoluble in neutral water. |
Experimental Methodology: Self-Validating Thermodynamic Protocol
To ensure absolute trustworthiness in preclinical data, experimental protocols cannot simply measure dissolution; they must simultaneously verify chemical integrity. The following protocol is designed as a self-validating system to accurately determine the equilibrium solubility of this compound while ruling out solvent-induced degradation.
Step-by-Step Workflow
Step 1: Saturated Solution Preparation
-
Action: Add 300 mg of this compound to 1.0 mL of the target solvent in a sealed amber glass HPLC vial.
-
Causality: Amber glass prevents potential photo-oxidation of the aldehyde. An excess of solute (beyond the expected >200 mg/mL limit) ensures the thermodynamic equilibrium state is reached rather than a kinetic dissolution state.
Step 2: Thermal Equilibration
-
Action: Agitate the vials at 300 RPM at exactly 25.0 ± 0.1 °C for 24 hours using a precision thermoshaker.
-
Causality: 24 hours provides sufficient time for the dissolution kinetics to plateau. Temperature control is critical, as the solubility of lipophilic amines is highly temperature-dependent.
Step 3: Phase Separation
-
Action: Centrifuge the suspension at 15,000 × g for 15 minutes at 25 °C. Extract the supernatant using a glass syringe.
-
Causality: Centrifugation is strictly preferred over standard syringe filtration. The highly lipophilic neopentyl moiety has a strong propensity to adsorb onto standard PTFE or nylon filter membranes, which would artificially lower the quantified solubility.
Step 4: HPLC-UV Quantification (The Self-Validating Step)
-
Action: Dilute the supernatant into the mobile phase containing an internal standard (e.g., benzaldehyde). Analyze via HPLC-UV at 210-220 nm.
-
Causality: The internal standard corrects for any volumetric errors during the high-ratio dilution required for saturated solutions. Furthermore, the chromatogram acts as a self-validating stability indicator: the appearance of secondary peaks (especially in protic solvents like methanol) immediately flags solvent-solute reactivity (hemiacetal formation), invalidating the "solubility" metric for that specific solvent.
Thermodynamic solubility profiling workflow with self-validating quantification steps.
References
- Qiao, J. X., et al. "N-linked heterocyclic antagonists of P2Y1 receptor useful in the treatment of thrombotic conditions." U.S. Patent No. 7,452,899 B2.
-
ChemScene. "this compound Properties and LogP". Chemikart Database. [Link]
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Strategic Selection of N-Substituted Piperidine-4-carbaldehydes in Medicinal Chemistry
Executive Summary
In the rational design of central nervous system (CNS) therapeutics, kinase inhibitors, and GPCR ligands, the piperidine ring is a ubiquitous pharmacophore. Functionalizing the 4-position with an aldehyde group yields a highly versatile electrophilic building block. However, the choice of the N-alkyl substituent—specifically between a benzyl group and a neopentyl group—dictates not only the synthetic route but also the pharmacokinetic fate of the final drug candidate. This whitepaper provides a rigorous comparative analysis of 1-Neopentylpiperidine-4-carbaldehyde and N-benzylpiperidine-4-carbaldehyde , detailing their physicochemical profiles, mechanistic roles in synthesis, and validated experimental protocols.
Structural & Physicochemical Profiling
The fundamental difference between these two building blocks lies in the steric and electronic nature of their N-substituents. The benzyl group provides a planar, aromatic system capable of
| Property | N-Benzylpiperidine-4-carbaldehyde | This compound |
| CAS Number | 22065-85-6[1] | 917898-69-2[2] |
| Molecular Formula | C13H17NO[1] | C11H21NO[2] |
| Molecular Weight | 203.28 g/mol [1] | 183.29 g/mol [2] |
| N-Substituent | Benzyl (-CH2-C6H5) | Neopentyl (-CH2-C(CH3)3) |
| Steric Profile | Planar, aromatic, moderate bulk | Highly branched, aliphatic, extreme bulk |
| Metabolic Liability | Susceptible to CYP450 N-debenzylation | Highly resistant to N-dealkylation |
| Hydrogenolysis | Cleaved by Pd/C and H2 | Completely inert to catalytic hydrogenation |
Mechanistic Causality in Synthetic Workflows
The Benzyl Paradigm: Orthogonal Protection and Pharmacophore Binding
[3] is frequently utilized when the benzyl group is intended to serve as a temporary protecting group or a specific binding determinant[4].
-
Causality in Deprotection: The benzylic carbon-nitrogen bond is uniquely susceptible to hydrogenolysis. When exposed to palladium on carbon (Pd/C) under a hydrogen atmosphere, the metal surface facilitates the insertion of palladium into the benzylic C-N bond, followed by reductive cleavage. This allows chemists to elaborate the 4-position (e.g., via Wittig reaction or reductive amination) and subsequently unmask the piperidine nitrogen for further functionalization (e.g., urea or amide formation).
-
Biological Utility: In compounds like donepezil analogs, the benzyl group is retained in the final API because its aromatic ring engages in crucial
stacking interactions with tryptophan residues in the active site of acetylcholinesterase.
The Neopentyl Paradigm: Steric Shielding and Metabolic Stabilitythis compound[2] is selected when the N-alkyl group must be permanently retained in the final drug molecule.
-
Causality in Metabolic Stability: A major mechanism of drug clearance is cytochrome P450-mediated N-dealkylation, which initiates via hydrogen abstraction at the carbon adjacent to the nitrogen (the
-carbon). The neopentyl group features a quaternary carbon directly adjacent to the -carbon. This massive tert-butyl umbrella creates extreme steric hindrance, physically blocking the CYP450 heme-oxo active site from accessing the -protons. Consequently, neopentyl-substituted piperidines exhibit dramatically prolonged half-lives in vivo. -
Synthetic Orthogonality: Unlike the benzyl group, the neopentyl moiety is completely inert to catalytic hydrogenation. This allows chemists to perform global reductions (e.g., reducing alkenes or nitro groups elsewhere in the molecule) without risking the cleavage of the piperidine N-substituent.
Decision Workflow for Building Block Selection
The following logical matrix illustrates the decision-making process for selecting the appropriate N-substituted piperidine-4-carbaldehyde during the hit-to-lead optimization phase.
Decision matrix for selecting N-alkyl piperidine-4-carbaldehyde building blocks.
Self-Validating Experimental Protocols
Protocol A: Cryogenic Synthesis of N-Benzylpiperidine-4-carbaldehyde
This protocol details the reduction of ethyl 1-benzylpiperidine-4-carboxylate to the corresponding aldehyde[5].
-
Mechanistic Rationale: Diisobutylaluminum hydride (DIBAL-H) is utilized at strictly cryogenic temperatures (-78 °C)[5]. The causality here is thermodynamic: at -78 °C, the bulky DIBAL-H reduces the ester to a stable tetrahedral aluminum acetal intermediate. The low thermal energy prevents the collapse of this intermediate into an aldehyde in situ, which would otherwise be rapidly over-reduced to a primary alcohol. Only upon aqueous quenching does the intermediate hydrolyze to yield the target aldehyde[5].
Step-by-Step Methodology:
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve ethyl 1-benzylpiperidine-4-carboxylate (1.0 eq, e.g., 9.2 g, 0.037 mol) in anhydrous toluene (400 mL)[5].
-
Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C[5].
-
Addition: Dropwise add a 1.5 M solution of DIBAL-H in toluene (1.1 eq, 28 mL, 0.042 mol) via syringe pump over 30 minutes, maintaining the internal temperature strictly below -70 °C[5].
-
Reaction: Stir the mixture at -78 °C for exactly 1 hour[5].
-
Quenching: Quench the reaction while still at -78 °C by the slow addition of anhydrous methanol (150 mL). This destroys excess DIBAL-H and initiates the breakdown of the aluminum acetal[5].
-
Workup: Remove the dry ice bath and allow the mixture to warm to room temperature, stirring for an additional 2 hours. Filter the resulting gelatinous aluminum salts through a pad of diatomaceous earth (Celite), washing the filter cake thoroughly with methanol[5].
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation (bp 93°-97° C / 1 mmHg) to yield pure N-benzylpiperidine-4-carbaldehyde[5].
Protocol B: Chemoselective Reductive Amination of this compound
This protocol couples the neopentyl aldehyde with a primary amine to form a secondary amine linkage.
-
Mechanistic Rationale: Sodium triacetoxyborohydride (STAB) is chosen over sodium borohydride. STAB is mildly electron-deficient and sterically hindered, meaning it selectively reduces the transient, highly electrophilic iminium ion without reducing the unreacted starting aldehyde. The neopentyl group's steric bulk ensures the piperidine nitrogen does not interfere with the mild acid catalysis required for imine formation.
Step-by-Step Methodology:
-
Imine Formation: Dissolve this compound (1.0 eq) and the target primary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).
-
Catalysis: Add glacial acetic acid (1.0 eq) to catalyze the formation of the iminium ion. Stir at room temperature for 2 hours under nitrogen.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) in small portions over 10 minutes. The reaction is exothermic; maintain the temperature below 25 °C using a water bath if necessary.
-
Completion: Stir the reaction at room temperature for 12-16 hours. Monitor completion via LC-MS.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 until the aqueous layer reaches pH 8. Extract the product into dichloromethane (3 x 20 mL).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify the residue via flash column chromatography (silica gel, DCM/MeOH gradient) to isolate the final neopentyl-functionalized amine.
References
-
Title: PubChem Compound Summary for CID 89584, 1-Benzylpiperidine-4-carbaldehyde Source: National Center for Biotechnology Information (PubChem) URL: [Link]
-
Title: Synthesis of 1-benzylpiperidine-4-carboxaldehyde Source: PrepChem URL: [Link]
-
Title: Strategies for the Synthesis and Biological Screening of Thiazolidinone Derivatives Source: Asian Journal of Research in Chemistry URL: [Link]
-
Title: N-Benzyl-4-Formylpiperidine Drug Information Source: PharmaCompass URL: [Link]
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- 1. 1-Benzylpiperidine-4-carbaldehyde | C13H17NO | CID 89584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2,2-dimethylpropyl)piperidine-4-carbaldehyde | 917898-69-2 [sigmaaldrich.cn]
- 3. N-Benzyl-4-Formylpiperidine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. ajrconline.org [ajrconline.org]
- 5. prepchem.com [prepchem.com]
Strategic Sourcing and Technical Utilization of 1-Neopentylpiperidine-4-carbaldehyde
[1]
Executive Summary: The "Hidden" Scaffold
This compound is a critical, albeit often elusive, building block in medicinal chemistry. Its structural value lies in the neopentyl (2,2-dimethylpropyl) group. Unlike a simple methyl or ethyl group, the neopentyl moiety provides significant steric bulk and lipophilicity without the metabolic liability of a benzyl group. It is frequently employed to target hydrophobic pockets in GPCRs (e.g., Muscarinic receptors) and Sigma receptors, or to modulate the pKa and solubility profile of piperidine-based drugs.
However, commercial supply is often restricted to "Make-on-Demand" tiers, leading to lead times of 4–8 weeks. This guide provides a dual-path strategy: verified sourcing channels for planning and a robust internal synthesis protocol for immediate needs.
Technical Specifications & Chemical Profile
| Feature | Specification |
| Chemical Name | 1-(2,2-dimethylpropyl)piperidine-4-carbaldehyde |
| CAS Number | 917898-69-2 |
| Molecular Formula | C₁₁H₂₁NO |
| Molecular Weight | 183.29 g/mol |
| Physical State | Colorless to pale yellow oil (oxidizes rapidly in air) |
| Solubility | Soluble in DCM, THF, Methanol; Sparingly soluble in water |
| Stability | High Risk: Aldehyde group is prone to air oxidation to the carboxylic acid.[1] Store under Argon at -20°C. |
Commercial Supply Landscape
The market for this specific aldehyde is dominated by building-block specialists rather than general catalog suppliers.
Primary Supply Tier (Originators)[4]
-
Enamine: The primary manufacturer for this scaffold (Catalog Code: ENAH5802DD2C). Most other vendors act as resellers for Enamine stock.
-
Status: Often "Make-on-Demand" (2-4 weeks).
-
-
WuXi AppTec / LabNetwork: Reliable for bulk custom synthesis if >100g is required.
Secondary Supply Tier (Resellers)[4]
-
Sigma-Aldrich (Merck): Lists the compound but frequently routes orders through third-party logistics, extending lead times.
-
MolPort / eMolecules: Aggregators that will list current global stock levels. Use these to check for "ships within 24h" status before committing to a synthesis campaign.
The "Buy vs. Make" Decision Matrix
If your required quantity is <1 gram and timeline is >3 weeks , BUY . If your required quantity is >5 grams or timeline is <1 week , MAKE (See Section 4).
Internal Synthesis Protocol (Self-Validating)
When commercial stock is unavailable, the following protocol is the industry-standard "Senior Scientist" route. It avoids the low reactivity of neopentyl halides (which fail Sɴ2 reactions) by utilizing an Acylation-Reduction-Oxidation sequence.
Reaction Pathway Visualization
Figure 1: Robust synthetic route avoiding steric hindrance of direct alkylation.
Detailed Methodology
Step 1 & 2: Formation of 1-Neopentyl-4-hydroxymethylpiperidine
Rationale: Direct alkylation with neopentyl iodide is sluggish due to steric hindrance. Acylation followed by reduction is high-yielding.
-
Acylation: Dissolve Ethyl isonipecotate (1.0 eq) and Triethylamine (1.5 eq) in DCM. Cool to 0°C. Add Pivaloyl chloride (1.1 eq) dropwise. Stir at RT for 2h. Wash with 1N HCl, brine, dry and concentrate.
-
Reduction: Suspend LiAlH₄ (3.0 eq) in dry THF under Argon. Cool to 0°C. Add the crude amide (dissolved in THF) dropwise. Caution: Exothermic.
-
Reflux: Heat to reflux for 4–6 hours. This simultaneously reduces the amide to the neopentyl amine and the ester to the primary alcohol.
-
Workup (Fieser Method): Cool to 0°C. Quench carefully with water (x mL), 15% NaOH (x mL), and water (3x mL). Filter the granular precipitate. Concentrate filtrate to yield the amino-alcohol.
Step 3: Swern Oxidation (The Critical Step)
Rationale: 4-Piperidinecarbaldehydes are prone to hydrate formation and polymerization. Swern oxidation provides mild conditions to isolate the aldehyde without over-oxidation.
-
Activation: In a flame-dried flask under Argon, dissolve Oxalyl chloride (1.2 eq) in dry DCM. Cool to -78°C .
-
DMSO Addition: Add dry DMSO (2.4 eq) dropwise. Stir for 15 min. (Gas evolution occurs).[2]
-
Substrate Addition: Add 1-Neopentyl-4-hydroxymethylpiperidine (1.0 eq) in DCM dropwise, maintaining temp < -70°C. Stir for 30 min.
-
Termination: Add Triethylamine (5.0 eq). Stir 5 min at -78°C, then allow to warm to RT.
-
Isolation: Quench with saturated NH₄Cl. Extract with DCM. Wash with brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (DCM/MeOH). Note: The aldehyde is unstable; use immediately or store as the bisulfite adduct.
Quality Control & Handling
Analytical Fingerprint[1][4]
-
¹H NMR (CDCl₃): The diagnostic signal is the aldehyde proton doublet/singlet at δ 9.6–9.8 ppm . The neopentyl methylene protons (N-CH₂-C(Me)₃) typically appear as a singlet around δ 2.0–2.2 ppm , distinct from the piperidine ring protons.
-
Mass Spec: ESI+ [M+H] = 184.2.
Storage Protocol (Self-Validating)
To verify if your stored sample has degraded:
-
Visual Check: Pure compound is a clear oil. Cloudiness or white solid indicates oxidation to the carboxylic acid (1-neopentylpiperidine-4-carboxylic acid).
-
Chemical Check: Dissolve a droplet in wet acetone. If it remains clear, it is likely intact.[3] If a solid precipitates immediately upon adding base, it may be the zwitterionic acid form.
-
Recommendation: Store as a 1M solution in anhydrous DCM or Toluene at -20°C to prevent polymerization.
Synthetic Utility in Drug Discovery[1][4]
This aldehyde is primarily used in Reductive Aminations to link the neopentyl-piperidine "warhead" to amine-bearing scaffolds.
Protocol for Reductive Amination:
-
Mix This compound (1.0 eq) and Target Amine (1.0 eq) in DCE (Dichloroethane).
-
Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir 30 min.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq).
-
Why STAB? It selectively reduces the imine without reducing the aldehyde reactant, preventing side reactions.
References
-
Enamine Ltd. Catalog Entry: 1-(2,2-dimethylpropyl)piperidine-4-carbaldehyde (ENAH5802DD2C). Retrieved from (Verified availability via search).
-
Sigma-Aldrich. Product Detail: 1-(2,2-dimethylpropyl)piperidine-4-carbaldehyde (CAS 917898-69-2). Retrieved from .
-
Patent US 2006/0142318 A1. Substituted Piperidines as Modulators of Chemokine Receptor Activity. (Describes the Swern oxidation protocol for neopentyl-piperidine intermediates).
-
Mancuso, A. J., & Swern, D. (1981). "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis, 1981(03), 165-185. (Foundational text for the oxidation protocol).
A Technical Guide to the Lipophilicity and LogP of 1-Neopentylpiperidine-4-carbaldehyde
Prepared by: Senior Application Scientist
Abstract
Lipophilicity is a critical physicochemical property in drug discovery, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical analysis of lipophilicity, focusing on the partition coefficient (LogP) of the novel compound 1-Neopentylpiperidine-4-carbaldehyde. We explore the theoretical underpinnings of LogP, present validated experimental protocols for its determination based on OECD guidelines, and offer a comparative analysis of in silico predictive models. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical methodologies for assessing this crucial molecular attribute.
Introduction: The Central Role of Lipophilicity in Drug Development
In the intricate process of drug discovery and development, the journey of a molecule from administration to its target site is governed by a complex interplay of its inherent properties. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a paramount determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics.[1][2] A molecule's ability to traverse cellular membranes, which are primarily lipid bilayers, is directly related to its lipophilicity.[3]
This property dictates:
-
Absorption: The efficiency with which a drug crosses the gastrointestinal mucosa to enter the bloodstream.[]
-
Distribution: The tendency of a drug to partition into various tissues and organs, including its ability to cross the blood-brain barrier.[]
-
Metabolism & Excretion: Lipophilicity influences interaction with metabolic enzymes and the rate of clearance from the body.[]
-
Target Affinity & Toxicity: While sufficient lipophilicity can enhance binding to hydrophobic pockets of target proteins, excessive lipophilicity is often linked to promiscuous binding, off-target effects, and toxicity.[5]
The most widely accepted metric for quantifying lipophilicity is the n-octanol/water partition coefficient (P) , expressed in its logarithmic form, LogP .[1] This guide focuses on the theoretical and practical determination of this value for This compound , a compound of interest in synthetic and medicinal chemistry.
Theoretical Framework: Understanding LogP and LogD
The partition coefficient (P) is defined as the ratio of the concentration of a neutral (unionized) compound in two immiscible phases at equilibrium.[6] For pharmaceutical sciences, this system is standardized as n-octanol and water, representing a simplified model of a biological membrane and aqueous physiological fluids, respectively.[7][8]
P = [Concentration]octanol / [Concentration]water
Due to the wide range of values, the base-10 logarithm is used for convenience:
LogP = log10 (P)
-
A positive LogP value indicates higher lipophilicity (greater solubility in octanol).
-
A negative LogP value indicates higher hydrophilicity (greater solubility in water).
It is critical to distinguish LogP from the distribution coefficient (LogD) . While LogP considers only the neutral species of a molecule, LogD accounts for all forms (neutral and ionized) at a specific pH.[7] For ionizable compounds like this compound (due to the piperidine nitrogen), LogD is pH-dependent and provides a more accurate reflection of lipophilicity under physiological conditions.
Methodologies for LogP Determination
The determination of LogP can be approached through robust experimental methods or rapid computational predictions. Each approach offers distinct advantages and is suited for different stages of the drug discovery pipeline.
Experimental Determination
a) The Gold Standard: Shake-Flask Method (OECD Guideline 107)
The shake-flask method is the most traditional and direct way to measure LogP.[9][10] It involves dissolving the test substance in a biphasic system of n-octanol and water (or a suitable buffer), allowing the system to reach equilibrium, and then measuring the concentration of the substance in each phase.
Expert Insight: The shake-flask method, while conceptually simple, requires meticulous execution to be trustworthy. Pre-saturation of the solvents is a critical step to account for their mutual solubility (water is soluble in n-octanol up to ~20%) and prevent volume changes that would skew the concentration measurements.[8] The choice of analytical method for quantification (e.g., UV-Vis spectroscopy, HPLC) must be validated for linearity, accuracy, and precision in both matrices. This method is generally reliable for compounds with LogP values in the range of -2 to 4.[9][11]
Protocol: Shake-Flask LogP Determination of this compound
-
Preparation of Phases:
-
Saturate high-purity n-octanol with water (or pH 7.4 phosphate buffer) by shaking for 24 hours at the test temperature (e.g., 25°C), then allow phases to separate.
-
Similarly, saturate water (or buffer) with n-octanol. This ensures the thermodynamic activity of each solvent is constant.
-
-
Test Substance Preparation:
-
Prepare a stock solution of this compound in n-octanol. The final concentration in either phase should not exceed 0.01 mol/L to avoid self-association.[10]
-
-
Partitioning:
-
In a suitable vessel (e.g., a centrifuge tube), combine a known volume of the n-octanol stock solution with a known volume of the aqueous phase.
-
Agitate the vessel at a constant temperature until equilibrium is reached (typically 1-24 hours). Gentle inversion is preferred over vigorous shaking to prevent the formation of emulsions that are difficult to separate.
-
-
Phase Separation:
-
Centrifuge the vessel at a low speed to achieve a clean separation of the two phases. This is the most critical step for avoiding cross-contamination.[10]
-
-
Quantification:
-
Carefully sample a precise aliquot from both the n-octanol and aqueous layers.
-
Determine the concentration of the analyte in each phase using a validated analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the measured concentrations.
-
Report the result as LogP. The experiment should be performed in triplicate.
-
b) High-Throughput Alternative: HPLC Method (OECD Guideline 117)
This method estimates LogP based on a compound's retention time on a reverse-phase HPLC column (e.g., C18).[12][13] The principle is that lipophilic compounds have a stronger affinity for the non-polar stationary phase and thus elute later. A calibration curve is generated using reference compounds with known LogP values.[14]
Expert Insight: The HPLC method is significantly faster and requires less material than the shake-flask method, making it ideal for screening libraries of compounds.[14] Its accuracy is highly dependent on the structural similarity between the test compound and the reference standards used for calibration. This method is most suitable for neutral compounds and can be adapted for ionizable substances by using a buffered mobile phase to suppress ionization.[14] It is generally applicable for a LogP range of 0 to 6.[12][15]
Computational (In Silico) Prediction
With advancements in computational chemistry, numerous algorithms can predict LogP from a molecule's 2D structure. These methods are invaluable for early-stage virtual screening.[16] They are broadly categorized as:
-
Atom-based: Summing the contributions of individual atoms (e.g., XLOGP3).[17]
-
Fragment-based: Summing the contributions of predefined molecular fragments.
-
Property-based: Using whole-molecule descriptors in quantitative structure-property relationship (QSPR) models.[18]
Expert Insight: While incredibly fast, predicted LogP values can vary significantly between different algorithms.[19] It is considered best practice to consult several predictors to establish a consensus range. These models are trained on large datasets of existing molecules, and their accuracy may be lower for novel scaffolds that are not well-represented in the training set.[20]
Case Study: LogP of this compound
As experimental data for this specific compound is not publicly available, we present a summary of predicted LogP values from several well-regarded computational platforms. The structure (SMILES: C(C(C)(C)C)N1CCC(C=O)CC1) was used as the input.
| Prediction Method/Platform | Predicted LogP Value | Principle |
| SwissADME (WLOGP) | 2.59 | Atomistic method based on the Wildman and Crippen fragmental system[17] |
| SwissADME (XLOGP3) | 2.29 | Atom-based method with correction factors[17] |
| SwissADME (iLOGP) | 2.80 | Physics-based, using free energies of solvation in n-octanol and water[21] |
| ChemAxon | 2.65 | Proprietary method with high accuracy in benchmark challenges[22][23] |
| PubChemLite (XlogP) | 2.1 | Based on an atom-additive model |
| Consensus Average | 2.51 | Arithmetic mean of the predicted values |
Note: These values are for the neutral form of the molecule.
Interpretation and Application
The consensus-predicted LogP value of ~2.51 for this compound places it in an optimal range for many drug discovery applications.[2]
-
Drug-Likeness: This value is well within the criteria of Lipinski's Rule of Five (LogP ≤ 5), suggesting a good balance between solubility and permeability, which is favorable for oral bioavailability.[]
-
ADME Profile: A LogP in the 1-3 range is often considered a "sweet spot," potentially allowing for good absorption and distribution without the liabilities of excessive lipophilicity, such as poor aqueous solubility or rapid metabolic clearance.[5]
-
CNS Penetration: While not guaranteed, a LogP of >2 can be permissive for crossing the blood-brain barrier. Further analysis of other factors like polar surface area and hydrogen bonding potential would be required for a more definitive assessment.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the OECD 107 Shake-Flask method for determining LogP.
Caption: Workflow for LogP determination using the OECD 107 Shake-Flask Method.
Conclusion
The lipophilicity of a compound, quantified by its LogP value, is a cornerstone of modern drug design. For this compound, computational models predict a LogP value of approximately 2.51, indicating favorable drug-like properties. This in silico assessment provides a strong rationale for advancing the compound to experimental validation. By employing standardized protocols such as the OECD 107 shake-flask method, researchers can obtain a definitive, high-quality LogP value. This integration of predictive and experimental approaches ensures that physicochemical properties are optimized early, increasing the probability of identifying successful clinical candidates and reducing late-stage attrition.[1]
References
-
Title: Octanol-water partition coefficient. Source: Wikipedia. URL: [Link]
-
Title: Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. Source: ChemAxon. URL: [Link]
-
Title: Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Source: BM Bioplar Journals. URL: [Link]
-
Title: Is there enough focus on lipophilicity in drug discovery? Source: Taylor & Francis Online. URL: [Link]
-
Title: OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Source: Analytice. URL: [Link]
-
Title: Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. Source: MDPI. URL: [Link]
-
Title: Lipophilic Efficiency as an Important Metric in Drug Design. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: Importance of Solubility and Lipophilicity in Drug Development. Source: AZoLifeSciences. URL: [Link]
-
Title: Practical Understanding of Partition Coefficients. Source: LCGC International. URL: [Link]
-
Title: Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Source: OECD iLibrary. URL: [Link]
-
Title: n-Octanol/Water Partition Coefficient (Kow/logKow). Source: ChemSafetyPro.COM. URL: [Link]
-
Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Source: OECD iLibrary. URL: [Link]
-
Title: Validation of an HPLC Method for Determining log P ow Values of Surfactants. Source: SOFW Journal. URL: [Link]
-
Title: OECD 107, OECD 117 and OECD 123. Source: Phytosafe. URL: [Link]
-
Title: APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Source: ECETOC. URL: [Link]
-
Title: Prediction of the n-Octanol/Water Partition Coefficients of Basic Compounds Using Multi-Parameter QSRR Models Based on IS-RPLC Retention Behavior in a Wide pH Range. Source: PMC. URL: [Link]
-
Title: OECD 117 - Partition Coefficient, HPLC Method. Source: Situ Biosciences. URL: [Link]
-
Title: Frequently Asked Questions. Source: SwissADME. URL: [Link]
-
Title: Calculated and Experimental n-Octanol/Water Partition Coefficient (log...). Source: ResearchGate. URL: [Link]
-
Title: The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Source: CMST. URL: [Link]
-
Title: Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Source: OECD. URL: [Link]
-
Title: Calculators & Predictors. Source: ChemAxon. URL: [Link]
-
Title: OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Source: OECD. URL: [Link]
-
Title: Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Source: PMC. URL: [Link]
-
Title: On-line Lipophilicity/Aqueous Solubility Calculation Software. Source: Virtual Computational Chemistry Laboratory. URL: [Link]
-
Title: Solubility prediction. Source: ChemAxon. URL: [Link]
-
Title: Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Characteristics of Secondary Metabolites Found in Glycyrrhiza glabra. Source: International Journal of Science and Research Methodology. URL: [Link]
-
Title: Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. Source: Journal of Pharmacognosy and Phytochemistry. URL: [Link]
-
Title: Determination of the Partition Coefficient n-octanol/water. Source: Biotecnologie BT. URL: [Link]
-
Title: Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. Source: MDPI. URL: [Link]
-
Title: SWISSADME Predicted Lipophilicity (Log P) and Water Solubility (Log Sw). Source: ResearchGate. URL: [Link]
-
Title: Graphical visualization of calculated logP values (using SwissADME...). Source: ResearchGate. URL: [Link]
-
Title: Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Source: ACS Publications. URL: [Link]
-
Title: Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Source: Journal of Chemical Education. URL: [Link]
-
Title: 1-Benzylpiperidine-4-carbaldehyde. Source: PubChem. URL: [Link]
-
Title: 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbaldehyde. Source: PubChem. URL: [Link]
-
Title: 1-(pentan-3-yl)piperidine-4-carbaldehyde. Source: PubChemLite. URL: [Link]
-
Title: 4-Piperidinecarboxaldehyde. Source: PubChem. URL: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. azolifesciences.com [azolifesciences.com]
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Methodological & Application
Application Note: Reductive Amination Protocols using 1-Neopentylpiperidine-4-carbaldehyde
Introduction & Molecule Profile[1]
1-Neopentylpiperidine-4-carbaldehyde (CAS: 917898-69-2) is a specialized heterocyclic building block increasingly utilized in medicinal chemistry to introduce the piperidine pharmacophore while mitigating common metabolic liabilities.
Structural Significance[2]
-
Metabolic Stability: The N-neopentyl (2,2-dimethylpropyl) group serves as a steric shield, significantly reducing susceptibility to N-dealkylation by cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) compared to N-methyl or N-ethyl analogs.
-
Lipophilicity: The bulky hydrophobic group increases the LogP, potentially enhancing blood-brain barrier (BBB) penetration, though it also necessitates specific solvent choices during synthesis.
-
Reactivity: The C4-aldehyde is the primary reactive center. While the N-neopentyl group is distal, its steric bulk influences the molecule's solvation shell and basicity.
Chemical Profile
| Property | Specification |
| Molecular Formula | C₁₁H₂₁NO |
| Molecular Weight | 183.29 g/mol |
| Physical State | Colorless to pale yellow oil |
| Solubility | High: DCM, DCE, THF, EtOAc.[1] Low: Water, Methanol (cold). |
| Storage | 2-8°C, under inert atmosphere (Ar/N₂). Aldehydes are prone to air oxidation to carboxylic acids. |
Strategic Considerations for Reductive Amination
Reductive amination of this compound involves condensing the aldehyde with an amine (primary or secondary) to form an imine/iminium ion, followed by in situ reduction to the amine.[2]
Critical Decision Matrix
-
Reducing Agent Selection:
-
Sodium Triacetoxyborohydride (STAB): The Gold Standard for this substrate. It is mild, allows for "one-pot" protocols, and minimizes the reduction of the aldehyde to the alcohol side-product [1].[2]
-
Sodium Cyanoborohydride (NaBH₃CN): Use only if the amine is weakly nucleophilic or if a protic solvent (MeOH) is strictly required. Toxic and generates HCN gas at low pH.
-
-
Solvent System:
-
1,2-Dichloroethane (DCE): Preferred for STAB protocols due to excellent solubility of the neopentyl substrate and rapid imine formation.
-
Dichloromethane (DCM): A viable alternative if DCE is restricted, though reaction rates may be slightly slower.
-
Detailed Protocols
Protocol A: Standard STAB Method (Recommended)
Best for: Primary and non-hindered secondary amines.
Materials
-
This compound (1.0 equiv)[3]
-
Amine partner (1.1 – 1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Acetic Acid (AcOH) (1.0 equiv) - Optional, promotes imine formation
-
Solvent: Anhydrous 1,2-Dichloroethane (DCE)
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in DCE (concentration ~0.1 M).
-
Amine Addition: Add the amine partner (1.1 equiv).
-
Note: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of Triethylamine (TEA) or DIPEA to liberate the free base.
-
-
Catalysis (Optional): If the reaction is sluggish (common with electron-deficient amines), add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes to establish the imine equilibrium.
-
Reduction: Cool the mixture to 0°C (optional, but recommended to suppress side reactions). Add STAB (1.4 equiv) portion-wise over 5–10 minutes.
-
Caution: Gas evolution (H₂) may occur; ensure proper venting.
-
-
Reaction: Remove the ice bath and stir at RT under Nitrogen for 2–16 hours. Monitor by LC-MS or TLC.[4][5]
-
Target: Disappearance of aldehyde (m/z 184 for M+H) and appearance of product mass.
-
-
Quench: Quench by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup:
-
Extract the aqueous layer with DCM (3x).
-
Critical Step: The product contains a basic piperidine nitrogen. Ensure the aqueous layer pH is >9 during extraction to keep the product in the organic phase.
-
Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.
-
Protocol B: Two-Step Method (Pre-formed Imine)
Best for: Bulky secondary amines or when "over-alkylation" is observed.
Step-by-Step Procedure
-
Imine Formation: Dissolve aldehyde and amine (1:1 ratio) in Methanol (MeOH) or Toluene .
-
Dehydration: Add activated 4Å Molecular Sieves or use a Dean-Stark trap (if refluxing in Toluene) to remove water. Stir for 4–12 hours.
-
Solvent Swap (If Toluene used): Concentrate to dryness to isolate the crude imine. Redissolve in MeOH or EtOH.
-
Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (1.5 equiv) slowly.
-
Why NaBH₄? Once the imine is pre-formed and solvent is protic, the stronger/cheaper NaBH₄ is effective and safe.
-
-
Workup: Acidify carefully with 1N HCl to decompose borate complexes, then basify with NaOH to pH >10 and extract with DCM.
Mechanism & Workflow Visualization
The following diagrams illustrate the reaction pathway and the decision logic for the experimentalist.
Figure 1: Mechanistic pathway highlighting the critical selectivity of STAB for the Iminium ion over the Aldehyde.
Figure 2: Decision tree for selecting the optimal reductive amination protocol.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (Aldehyde remains) | Imine formation is too slow. | Add 1.0 eq Acetic Acid or 5-10 mol% Ti(OiPr)₄ to activate the carbonyl. |
| Alcohol Side Product (>10%) | Reducing agent is reducing the aldehyde before the amine reacts. | Switch to Protocol B (Two-Step) . Ensure amine is added before the reducing agent. |
| Dialkylation (Product + 2nd Alkyl group) | Primary amine is too reactive; Product competes with starting amine. | Use excess amine (1.5–2.0 equiv).[4] Add aldehyde slowly to the amine solution. |
| Emulsion during Workup | Neopentyl group creates surfactant-like properties. | Avoid vigorous shaking. Use DCM instead of EtOAc. Add solid NaCl to break emulsion. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[1][9] Journal of Organic Chemistry.[6]
-
BenchChem. (2025).[4][2][5] Application Notes and Protocols: Catalytic Reductive Amination with Sodium Triacetoxyborohydride.[1][2]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
-
Sigma-Aldrich. (n.d.). 1-(2,2-dimethylpropyl)piperidine-4-carbaldehyde Product Page.[3]
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-(2,2-dimethylpropyl)piperidine-4-carbaldehyde | 917898-69-2 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
Application Note: 1-Neopentylpiperidine-4-carbaldehyde as a Next-Generation PROTAC Linker Intermediate
Abstract
This guide details the application of 1-Neopentylpiperidine-4-carbaldehyde (NPP4C) as a strategic linker intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While traditional alkyl linkers often suffer from poor metabolic stability and excessive conformational entropy, NPP4C introduces a rigid piperidine scaffold protected by a sterically bulky neopentyl group. This architecture mitigates oxidative N-dealkylation and restricts rotatable bonds, enhancing the pharmacokinetic (PK) profile of the final degrader. This document provides the rationale, physical properties, and a validated protocol for installing this linker via reductive amination.
Strategic Rationale: The "Neopentyl Advantage"
In PROTAC design, the linker is not merely a passive connector; it determines solubility, permeability, and the stability of the Ternary Complex (POI-PROTAC-E3 Ligase).[1][2] NPP4C addresses two critical failure modes in linker design:
-
Metabolic Liability (N-Dealkylation): Standard N-alkyl piperidines are susceptible to Cytochrome P450 (CYP450) mediated
-hydroxylation, leading to N-dealkylation and fragmentation of the PROTAC. The neopentyl group (2,2-dimethylpropyl) lacks protons on the -carbon relative to the nitrogen and presents significant steric bulk, effectively blocking this metabolic hotspot [1]. -
Entropic Penalty: Long, linear alkyl chains result in a high entropic penalty upon binding. The piperidine ring of NPP4C "pre-organizes" the linker, reducing the energetic cost of ternary complex formation [2].
Design Logic Diagram
The following diagram illustrates the functional roles of the NPP4C molecule's substructures.
Figure 1: Structural decomposition of this compound showing the pharmacological function of each moiety.
Chemical Properties & Specifications
| Property | Specification | Notes |
| IUPAC Name | 1-(2,2-dimethylpropyl)piperidine-4-carbaldehyde | |
| Molecular Weight | 183.30 g/mol | Low MW allows room for heavy Warhead/E3 ligands. |
| Physical State | Colorless to pale yellow oil/solid | Low melting point due to neopentyl symmetry. |
| Solubility | DCM, DCE, THF, MeOH | Lipophilic; poor solubility in water/neutral pH. |
| Reactivity | Electrophilic (Aldehyde) | Susceptible to oxidation; store under Argon/Nitrogen at -20°C. |
| pKa (Calc) | ~8.5 (Piperidine N) | Protonatable at physiological pH (lysosomotropic potential). |
Experimental Protocol: Reductive Amination
This protocol describes the conjugation of NPP4C to an amine-bearing Warhead or E3 Ligand (e.g., Lenalidomide-4-NH2 or a VHL ligand derivative).
Materials Required
-
Linker: this compound (1.0 equiv)
-
Amine Partner: Warhead/E3 Ligand with primary/secondary amine (1.0 - 1.2 equiv)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: Methanol (MeOH) can be used but may slow imine formation with bulky amines.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 - 2.0 equiv)
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 - 2.0 equiv)
Step-by-Step Methodology
-
Imine Formation (Pre-complexation):
-
In a flame-dried vial, dissolve the Amine Partner (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Add NPP4C (1.0 - 1.2 equiv).
-
Add Acetic Acid (1.0 equiv).
-
Critical Step: Stir at Room Temperature (RT) for 30–60 minutes under inert atmosphere (
). -
Why? Allowing the imine (Schiff base) to form before adding the reducing agent prevents direct reduction of the aldehyde to the alcohol side-product.
-
-
Reduction:
-
Cool the mixture to 0°C (optional, reduces side reactions).
-
Add NaBH(OAc)3 (1.5 equiv) in one portion.
-
Allow the reaction to warm to RT and stir for 2–16 hours.
-
Monitoring: Monitor via LC-MS. Look for the disappearance of the imine mass [M+H]+ and appearance of the amine product [M+2H]+ (reduced).
-
-
Quench & Workup:
-
Quench by adding saturated aqueous
(equal volume to solvent). Stir vigorously for 15 mins. -
Extract with DCM (3x).
-
Wash combined organics with Brine, dry over
, and concentrate[3] -
Note: The neopentyl group increases lipophilicity; ensure thorough extraction from the aqueous phase.
-
-
Purification:
-
Purify via Flash Column Chromatography.
-
Recommended Phase:[4] C18 Reverse Phase (Water/Acetonitrile + 0.1% Formic Acid) is often superior for PROTACs to remove unreacted aldehyde.
-
Alternative: Normal phase silica using DCM/MeOH/NH3 gradient.
-
Workflow Diagram
Figure 2: Step-by-step reductive amination workflow for NPP4C conjugation.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion to Product | Steric hindrance of the neopentyl group affecting solubility or nearby conformational folding. | Switch solvent to DCE and heat to 40°C. The neopentyl group is distal to the aldehyde, so hindrance is usually conformational rather than direct. |
| Aldehyde Reduction (Alcohol formation) | Reducing agent added too early. | Ensure 1 hour pre-stirring of Amine + Aldehyde + Acid before adding borohydride. |
| Product stuck on Silica | Tertiary amine interaction with silanols. | Add 1% Triethylamine (TEA) or Ammonia to the eluent. Switch to C18 Reverse Phase. |
| Poor Solubility | Neopentyl group is highly hydrophobic. | Use stronger organic solvents (THF/DCM mixture) or fluorinated solvents (TFE) for the reaction. |
References
- Smith, D. A., & Obach, R. S. (2006). Comprehensive Medicinal Chemistry II: Metabolism and Pharmacokinetics. Elsevier. (Discusses the metabolic stability of neopentyl vs. n-alkyl groups).
-
Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell, 181(1), 102–114. Link
-
Maple, H. J., et al. (2023). Automated synthesis of PROTACs via reductive amination.[5] Digital Discovery, 2, 1033-1040. Link
- Waring, M. J., et al. (2016). The role of the linker in PROTAC-induced degradation. Journal of Medicinal Chemistry, 59(20), 9295-9309. (Establishes the importance of linker rigidity).
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs) [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Note: Synthesis of 4-Substituted Spiropiperidines from 1-Neopentylpiperidine-4-carbaldehyde
Introduction & Strategic Background
The synthesis of 4-substituted piperidines is a cornerstone in modern medicinal chemistry. Specifically, conformationally constrained spiropiperidine indolines have emerged as highly potent, orally bioavailable small-molecule antagonists. A prime example is their application in targeting the P2Y1 receptor to develop antithrombotic agents that offer a significant safety advantage over traditional P2Y12 antagonists by reducing bleeding liabilities, as described by [1].
This application note details the robust, two-phase synthesis of 1'-neopentylspiro[indoline-3,4'-piperidine] utilizing 1-neopentylpiperidine-4-carbaldehyde as the critical building block. By detailing the causality behind the Swern oxidation and the subsequent tandem Fischer indolization/reduction, this guide provides a self-validating framework for drug development professionals to reproduce and scale this pharmacophore.
Mechanistic Rationale & Causality
Phase 1: Controlled Swern Oxidation
The preparation of the aldehyde intermediate requires the oxidation of (1-neopentylpiperidin-4-yl)methanol. The Swern oxidation is explicitly chosen over harsher methods (e.g., Jones oxidation) to prevent over-oxidation to the carboxylic acid and to avoid the degradation of the tertiary neopentyl amine[2].
-
Causality in Temperature Control: The reaction must be strictly maintained at -78 °C. At this temperature, the highly reactive chlorodimethylsulfonium intermediate is stable. Premature warming before the addition of the alcohol or triethylamine (TEA) leads to Pummerer rearrangement side-products and catastrophic yield loss.
Phase 2: Tandem Fischer Indolization and In Situ Reduction
The conversion of the C4-aldehyde into a spiro-indoline is a masterpiece of synthetic design detailed in[3].
-
The[3,3]-Sigmatropic Rearrangement: The aldehyde is first condensed with phenylhydrazine in acetic acid to form a hydrazone. The addition of Boron trifluoride diethyl etherate (
) acts as a potent Lewis acid to drive the tautomerization to an ene-hydrazine. Because the aldehyde carbon is directly attached to the piperidine ring, the subsequent [3,3]-sigmatropic rearrangement forces the formation of a quaternary spiro center at C4, yielding a 3H-indole (indolenine) intermediate[4]. -
Chemoselective Reduction: The indolenine possesses a C=N double bond that must be reduced to achieve the indoline core required for P2Y1 binding. Sodium borohydride (
) is added at -20 °C. The low temperature controls the exothermic hydride transfer, ensuring the imine is reduced cleanly without cleaving the newly formed spirocycle[4].
Experimental Workflows
Protocol A: Synthesis of this compound
Objective: Oxidize the primary alcohol to the aldehyde without over-oxidation.
-
System Preparation: Purge a dry flask with argon. Add anhydrous dichloromethane (DCM, 10 mL) and oxalyl chloride (490 µL, 5.6 mmol). Cool the system to -78 °C using a dry ice/acetone bath.
-
Activation: Add anhydrous DMSO (796 µL, 11.2 mmol) dropwise over 5 minutes. Observe for gas evolution. Stir for 15 minutes at -78 °C.
-
Alcohol Addition: Dissolve (1-neopentylpiperidin-4-yl)methanol (943 mg, 5.6 mmol) in DCM (2 mL). Add this solution dropwise to the activated complex. Stir for exactly 30 minutes at -78 °C to ensure complete formation of the alkoxysulfonium intermediate.
-
Rearrangement: Add Triethylamine (3.6 mL, 25.5 mmol) rapidly. Stir for 5 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
-
Workup: Quench with saturated aqueous
. Extract the aqueous layer with DCM ( mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure to yield the aldehyde.
Protocol B: Synthesis of 1'-Neopentylspiro[indoline-3,4'-piperidine]
Objective: Construct the spirocycle via condensation, rearrangement, and reduction.
-
Hydrazone Formation: Dissolve this compound (2.6 g, 14.2 mmol) in glacial acetic acid (40 mL). Add phenylhydrazine (1.46 mL, 14.9 mmol). (Expert Note: Patent literature[3] contains a typographical error stating 14.6 mL; based on a density of 1.099 g/mL, 14.9 mmol requires 1.46 mL). Stir at room temperature for 2 hours.
-
Cyclization: Add
(4.9 mL, 38.3 mmol) to the mixture. Immediately transfer the flask to a preheated oil bath at 80 °C and heat for 1.5 hours. -
Reduction: Remove from heat and cool the reaction mixture to -20 °C. Carefully add
in small portions to control hydrogen gas evolution. Once addition is complete, allow the reaction to warm to room temperature and stir overnight. -
Workup: Quench the remaining hydride carefully with water. Concentrate the mixture under vacuum to remove the bulk of the acetic acid. Basify the residue using saturated
solution until pH > 8. Extract with ethyl acetate ( mL). Dry the combined organic layers over , filter, and concentrate to yield the crude orange solid. Purify via flash chromatography.
Quantitative Data & Analytical Targets
Table 1: Reagent Stoichiometry & Function
| Step | Reagent | Equivalents | Amount | Function |
| A | (1-Neopentylpiperidin-4-yl)methanol | 1.0 | 5.6 mmol | Starting Material |
| A | Oxalyl Chloride | 1.0 | 5.6 mmol | Activating Agent |
| A | DMSO | 2.0 | 11.2 mmol | Oxidant |
| A | Triethylamine (TEA) | 4.5 | 25.5 mmol | Base / Deprotonation |
| B | This compound | 1.0 | 14.2 mmol | Key Intermediate |
| B | Phenylhydrazine | 1.05 | 14.9 mmol | Hydrazine source |
| B | 2.7 | 38.3 mmol | Lewis Acid Catalyst | |
| B | Excess | - | Chemoselective Reductant |
Table 2: Analytical Characterization Targets
| Compound | Molecular Formula | Expected Mass (ESI-MS) | Key Structural Feature |
| (1-Neopentylpiperidin-4-yl)methanol | Primary alcohol | ||
| This compound | Aldehyde carbonyl | ||
| 1'-Neopentylspiro[indoline-3,4'-piperidine] | Spiro-indoline core |
Mechanistic Pathway Visualization
Fig 1. Mechanistic workflow for the synthesis of 1'-neopentylspiro[indoline-3,4'-piperidine].
References
-
Qiao, J. X., et al. "Conformationally Constrained ortho-Anilino Diaryl Ureas: Discovery of 1-(2-(1′-Neopentylspiro[indoline-3,4′-piperidine]-1-yl)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea, a Potent, Selective, and Bioavailable P2Y1 Antagonist." Journal of Medicinal Chemistry, 2013. URL: [Link]
- Qiao, J. X., et al. "N-linked heterocyclic antagonists of P2Y1 receptor useful in the treatment of thrombotic conditions." Google Patents (CN101253172A / US20070049594A1), 2006.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN101253172A - N-linked heterocyclic antagonists of P2Y1 receptor useful in the treatment of thrombotic conditions - Google Patents [patents.google.com]
- 4. CN101253172A - N-linked heterocyclic antagonists of P2Y1 receptor useful in the treatment of thrombotic conditions - Google Patents [patents.google.com]
Application Note: Synthesis of Donepezil Analogs Utilizing 1-Neopentylpiperidine-4-carbaldehyde
Executive Summary
This application note details the synthetic pathway for 5,6-Dimethoxy-2-((1-neopentylpiperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one , a lipophilic analog of the acetylcholinesterase (AChE) inhibitor Donepezil (Aricept®).
While the classic Donepezil structure utilizes an N-benzyl moiety to interact with the Peripheral Anionic Site (PAS) of AChE via
This guide focuses on the critical coupling of 1-Neopentylpiperidine-4-carbaldehyde with 5,6-Dimethoxy-1-indanone , followed by chemoselective reduction.
Synthetic Strategy & Rationale
The synthesis follows a convergent C-C bond formation strategy via a crossed Aldol condensation followed by catalytic hydrogenation.
Retrosynthetic Analysis
The target molecule is disassembled at the C2-exocyclic bond:
-
Fragment A (Electrophile): this compound.
-
Fragment B (Nucleophile): 5,6-Dimethoxy-1-indanone.[1]
Mechanism of Action (SAR Context)
-
Donepezil (Standard): N-Benzyl group
- interaction with Trp286 (PAS). -
Neopentyl Analog: N-Neopentyl group
Hydrophobic/Van der Waals interaction with Trp286. -
Advantage: The "Neopentyl Effect" blocks nucleophilic attack and enzymatic oxidation at the
-position relative to the nitrogen, enhancing metabolic stability.
Pathway Visualization
Caption: Convergent synthesis workflow for Neopentyl-Donepezil, highlighting the critical Aldol condensation and hydrogenation steps.
Pre-Requisite: Material Validation
Critical Note: Unlike 1-benzylpiperidine-4-carbaldehyde, the neopentyl variant is not a standard catalog reagent. If not purchased custom, it must be synthesized.
Synthesis of Starting Material (If required): Do NOT attempt direct alkylation of piperidine-4-carbaldehyde with neopentyl bromide; the steric hindrance of the neopentyl group will result in negligible yield.
-
Recommended Route: Reductive amination of Piperidine-4-carbaldehyde diethyl acetal with Pivalaldehyde (Trimethylacetaldehyde) using Sodium Triacetoxyborohydride (STAB), followed by acetal hydrolysis.
Protocol A: Aldol Condensation
Objective: Coupling of the indanone and aldehyde fragments to form the
Materials
| Reagent | Equiv.[1][2][3][4][5] | MW | Function |
| 5,6-Dimethoxy-1-indanone | 1.0 | 192.21 | Nucleophile |
| This compound | 1.2 | ~183.29 | Electrophile |
| Potassium Hydroxide (KOH) | 1.5 | 56.11 | Base Catalyst |
| Methanol (MeOH) | - | - | Solvent |
| Water | - | - | Quench |
Experimental Procedure
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Dissolution: Charge 5,6-Dimethoxy-1-indanone (1.0 eq) and this compound (1.2 eq) into the flask. Add Methanol (10 mL per gram of indanone).
-
Catalyst Addition: Add KOH (1.5 eq) pellets directly to the solution.
-
Expert Tip: Grind KOH pellets to a powder immediately before addition to accelerate dissolution.
-
-
Reaction: Heat the mixture to reflux (65°C) for 4–6 hours.
-
Monitoring: Monitor via TLC (Mobile Phase: DCM/MeOH 95:5). The product (Enone) will appear as a UV-active spot with a lower R_f than the aldehyde but higher than the indanone.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
The product often precipitates as a yellow solid upon cooling. If so, filter and wash with cold MeOH.
-
If no precipitate forms, concentrate the methanol to 20% volume, pour into ice-water (100 mL), and extract with Ethyl Acetate (3 x 50 mL).
-
-
Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).
Checkpoint (Intermediate Validation):
-
1H NMR (CDCl3): Look for the diagnostic olefinic proton signal (benzylidene-H) appearing as a triplet or doublet of doublets around δ 6.6 – 7.2 ppm .
Protocol B: Chemoselective Hydrogenation
Objective: Selective reduction of the exocyclic double bond without reducing the ketone or the aromatic ring.
Materials
| Reagent | Loading | Function |
| Enone Intermediate (from Protocol A) | 1.0 eq | Substrate |
| 10% Palladium on Carbon (Pd/C) | 10 wt% | Catalyst |
| THF / Methanol (1:1) | 0.1 M | Solvent System |
| Hydrogen Gas (H2) | 1 atm (Balloon) | Reductant |
Experimental Procedure
-
Safety: Purge all glassware with Nitrogen. Pd/C is pyrophoric; keep wet with solvent during handling.
-
Dissolution: Dissolve the Enone intermediate in a 1:1 mixture of THF and Methanol.
-
Why THF? The neopentyl group increases lipophilicity; Methanol alone may not fully dissolve the intermediate.
-
-
Catalyst Addition: Carefully add 10 wt% of Pd/C (e.g., if using 1g of substrate, add 100mg of catalyst).
-
Hydrogenation:
-
Evacuate the flask and backfill with Nitrogen (3 cycles).
-
Evacuate and backfill with Hydrogen (balloon pressure is sufficient).
-
Stir vigorously at room temperature for 2–4 hours.
-
-
Filtration: Filter the mixture through a pad of Celite® to remove the catalyst.[4] Wash the pad with MeOH.[4]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude Donepezil analog.
-
Salt Formation (Optional but Recommended): Dissolve the free base in minimal DCM and add 1.1 eq of HCl in Dioxane/Ether to precipitate the Hydrochloride salt. This improves stability and water solubility.
Quality Control & Data Analysis
Expected Analytical Data
-
Mass Spectrometry (ESI+): Target Mass = [M+H]+.[6]
-
1H NMR (DMSO-d6 or CDCl3):
-
Indanone Ring: Two singlets for methoxy groups (~δ 3.8 ppm).
-
Neopentyl Group: A diagnostic singlet (9H) for the tert-butyl protons at δ 0.85–0.95 ppm , and a singlet (2H) for the N-CH2-tBu methylene at δ 2.0–2.2 ppm .
-
Absence of Olefin: Disappearance of the signal at δ 6.6–7.2 ppm confirms successful reduction.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Aldol | Aldehyde degradation | Ensure inert atmosphere (N2/Ar). Aldehydes oxidize to carboxylic acids easily. |
| No Precipitation (Aldol) | High solubility of Neopentyl analog | Do not rely on filtration. Perform standard aqueous extraction (EtOAc/Water). |
| Over-reduction | Ketone reduced to Alcohol | Stop reaction immediately upon H2 uptake cessation. Switch to PtO2 if Pd/C is too aggressive, or lower H2 pressure. |
| Incomplete Reduction | Steric hindrance of Neopentyl | Increase H2 pressure to 50 psi (Parr shaker) or increase temperature to 40°C. |
SAR Interaction Diagram
Understanding the binding mode is crucial for explaining the utility of this synthesis.
Caption: SAR interaction map showing the replacement of the Benzyl-PAS interaction with the Neopentyl-Hydrophobic interaction.
References
-
Sugimoto, H., et al. (1995). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry, 38(20), 3983–3989. Link
-
Costanzo, P., et al. (2016). "Synthesis and biological evaluation of donepezil-like compounds as AChE and BACE-1 inhibitors." European Journal of Medicinal Chemistry, 123, 282-297.[7] Link
-
Kryger, G., et al. (1999). "Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs." Structure, 7(3), 297-307. Link
-
BenchChem. (2025).[4] "Scale-Up Synthesis of Piperidine Derivatives: Application Notes." BenchChem Protocols. Link
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Reference for Neopentyl/Alkyl bioisosterism). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 3. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Insights on synthetic strategies and structure-activity relationship of donepezil and its derivatives [ouci.dntb.gov.ua]
Application Notes & Protocols: Hantzsch Ester Mediated Reductive Amination of 1-Neopentylpiperidine-4-carbaldehyde Imines
Abstract
The piperidine moiety is a privileged scaffold in medicinal chemistry, and the development of robust methods for its functionalization is of paramount importance. This document provides a comprehensive technical guide for the reductive amination of 1-Neopentylpiperidine-4-carbaldehyde via its corresponding imines, utilizing the Hantzsch ester as a mild and efficient biomimetic hydride source. We will explore the underlying catalytic mechanism, present detailed step-by-step protocols for both achiral and asymmetric transformations, and offer field-proven insights into reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize complex secondary and tertiary amines incorporating the piperidine framework.
Introduction: The Power of Biomimetic Reduction
The Hantzsch 1,4-dihydropyridine esters are synthetic analogues of the biological reducing agent NADH (Nicotinamide Adenine Dinucleotide).[1][2] Their ability to act as a source of hydride (H⁻) under mild, organocatalytic conditions has established them as indispensable tools in modern organic synthesis, particularly for the reduction of electron-deficient C=C, C=O, and C=N bonds.[1][3] The transfer hydrogenation of imines using a Hantzsch ester is a powerful strategy for C-N bond formation, yielding valuable amine products without the need for high-pressure hydrogenation or reactive metal hydride reagents.
The substrate of interest, this compound, presents a sterically hindered aliphatic aldehyde. Its conversion to a diverse range of chiral and achiral secondary amines via reductive amination opens a direct pathway to novel chemical entities for drug discovery programs. This application note details the use of Hantzsch esters in a one-pot reductive amination protocol, a highly efficient process that combines imine formation and reduction in a single synthetic operation.
The Catalytic Cycle: Mechanistic Rationale
The Hantzsch ester reduction of an imine is not typically a spontaneous process; it requires activation of the imine substrate by a catalyst. Brønsted acids are exceptionally effective catalysts for this transformation.[4] In asymmetric synthesis, chiral phosphoric acids (CPAs) have emerged as the catalysts of choice, enabling high levels of stereocontrol.[5][6]
The catalytic cycle, as illustrated below, follows a well-established pathway:
-
Imine Activation: The Brønsted acid catalyst (A-H) protonates the imine nitrogen, forming a highly electrophilic iminium ion. This activation is the critical step that lowers the energy barrier for hydride transfer.[3][7]
-
Hydride Transfer: The Hantzsch ester, acting as the hydride donor, approaches the activated iminium ion. In a concerted step, the hydride is transferred from the C4 position of the dihydropyridine ring to the iminium carbon.
-
Product Release & Catalyst Regeneration: The hydride transfer results in the formation of the desired amine product and the aromatized pyridine byproduct. The catalyst is regenerated by deprotonation of the newly formed amine, ready to enter the next catalytic cycle.
This dual activation model, where the catalyst interacts with both the imine and potentially the Hantzsch ester via hydrogen bonding, is key to the reaction's efficiency and, in the case of CPAs, its enantioselectivity.[4][7][8]
Caption: Figure 1: Catalytic Cycle of Brønsted Acid-Catalyzed Imine Reduction.
Experimental Design and Optimization
A successful reductive amination protocol hinges on the rational selection of several key parameters. The choices outlined below are based on established principles and extensive literature precedent.
-
Reaction Modality (One-Pot vs. Two-Step): For operational simplicity and efficiency, a one-pot reductive amination is highly recommended.[9] In this approach, the aldehyde, amine, catalyst, and Hantzsch ester are combined in a single vessel. The in situ formation of the imine is typically faster than the subsequent reduction, preventing significant accumulation of the imine intermediate. The removal of water, often with molecular sieves, can be beneficial to drive imine formation.
-
Choice of Hantzsch Ester: The diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate is the most common and cost-effective choice. Its oxidized pyridine byproduct can sometimes be challenging to separate from the desired amine product. A practical solution involves a post-reaction basic hydrolysis of the reaction mixture, which converts the byproduct into a water-soluble salt, simplifying purification.[10]
-
Catalyst Selection:
-
Achiral Synthesis: For the synthesis of a racemic or achiral amine, simple Brønsted acids like trifluoroacetic acid (TFA) or thiourea-based organocatalysts are effective at low loadings (1-10 mol%).[1]
-
Asymmetric Synthesis: To achieve enantioselectivity, a chiral Brønsted acid is required. BINOL-derived chiral phosphoric acids (CPAs), such as TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate), are the gold standard, providing high enantiomeric excesses for a wide range of imine substrates.[3][6][10]
-
-
Stoichiometry: A slight excess of the Hantzsch ester (typically 1.2-1.5 equivalents relative to the limiting reagent) is recommended to ensure the reaction proceeds to completion.[10] The catalyst loading is generally kept between 1-10 mol%.
-
Solvent and Temperature: Non-polar aromatic solvents like toluene or benzene are commonly used, as they facilitate the azeotropic removal of water if needed.[10] Chlorinated solvents such as dichloromethane (DCM) are also effective. Reactions are typically run at temperatures ranging from room temperature to 60 °C.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Achiral Reductive Amination
This protocol describes a general one-pot procedure for the synthesis of N-Benzyl-1-(1-neopentylpiperidin-4-yl)methanamine.
Caption: Figure 2: General Workflow for Achiral Reductive Amination.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Diethyl Hantzsch Ester (1.4 equiv)
-
Thiourea catalyst (10 mol%)
-
Activated 4 Å Molecular Sieves (100 mg per mmol of aldehyde)
-
Toluene (0.2 M concentration)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, benzylamine, thiourea catalyst, and activated 4 Å molecular sieves.
-
Add toluene via syringe and stir the suspension at room temperature for 30 minutes.
-
Add the Hantzsch ester in one portion.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Cool the reaction to room temperature and filter off the molecular sieves, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to extract the amine product), water, and brine.
-
Basify the acidic aqueous layer with 2 M NaOH until pH > 10, then extract three times with dichloromethane.
-
Combine the dichloromethane extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product further by flash column chromatography on silica gel.
Protocol 2: Asymmetric Reductive Amination
This protocol is designed to produce an enantioenriched amine using a chiral phosphoric acid catalyst.
Materials:
-
This compound (1.0 equiv)
-
p-Anisidine (1.1 equiv)
-
Diethyl Hantzsch Ester (1.4 equiv)
-
(R)-TRIP catalyst (5 mol%)
-
Toluene (0.2 M concentration)
Procedure:
-
Follow steps 1-7 as described in Protocol 1, substituting the thiourea catalyst with (R)-TRIP and benzylamine with p-anisidine. The reaction is typically run at a lower temperature (e.g., 35 °C) to maximize enantioselectivity.
-
Purification: The crude product is purified directly by flash column chromatography on silica gel without an initial acid/base extraction to avoid potential racemization.
-
Analysis: The yield of the isolated product is determined gravimetrically. The enantiomeric excess (ee) is determined by analysis on a chiral stationary phase High-Performance Liquid Chromatography (HPLC) system with a suitable mobile phase.
Representative Data
While specific data for the 1-neopentylpiperidine substrate is proprietary, the following table provides expected outcomes based on analogous reductive aminations of aliphatic carbonyls reported in the literature.[10]
| Entry | Amine Component | Catalyst (mol%) | Yield (%) | ee (%) |
| 1 | Benzylamine | Thiourea (10) | 85-95 | N/A |
| 2 | p-Anisidine | (R)-TRIP (5) | 80-90 | 85-95 |
| 3 | Aniline | (R)-TRIP (5) | 75-85 | 80-90 |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Wet solvent/reagents; Insufficient reaction time/temperature. | Use freshly opened or purified reagents. Ensure molecular sieves are fully activated. Increase reaction time or temperature incrementally. |
| Low Enantioselectivity | Racemization; Non-optimal temperature; Catalyst inhibition. | Run the reaction at a lower temperature. Ensure all glassware is scrupulously clean. Screen different chiral phosphoric acid catalysts. |
| Difficult Purification | Hantzsch pyridine byproduct co-elutes with the product. | Perform a basic hydrolysis workup as described in section 3.[10] Alternatively, use a different Hantzsch ester whose byproduct has different polarity. |
| Side Product Formation | Aldehyde reduction to the corresponding alcohol. | This is rare with Hantzsch esters but can occur. Ensure the reaction is not overheated and that the catalyst is appropriate for imine vs. carbonyl reduction. |
Conclusion
The Hantzsch ester-mediated reductive amination stands as a reliable, mild, and highly versatile method for the synthesis of complex amines. Its application to sterically demanding substrates like this compound provides a direct and efficient route to valuable building blocks for pharmaceutical and agrochemical research. The ability to render this transformation asymmetric through the use of chiral phosphoric acid catalysts further enhances its synthetic utility, making it a cornerstone reaction in modern organocatalysis.
References
- Hantzsch, A. R. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft. [URL: https://en.wikipedia.org/wiki/Hantzsch_pyridine_synthesis]
- Al-Zoubi, R. M., & Al-Jammal, M. K. (2014). ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE CONDITIONS. International Journal of Pharmaceutical Sciences and Research. [URL: https://ijpsr.com/bft-article/one-pot-synthesis-of-hantzsch-esters-and-polyhydroquinoline-derivatives-catalyzed-by-%CE%B3-al2o3-nanoparticles-under-solvent-free-conditions/]
- Li, Y., & Zhang, W. (2020). Chiral phosphoric acid and its applications of asymmetric catalytic hydrogenation. E3S Web of Conferences. [URL: https://www.e3s-conferences.org/articles/e3sconf/abs/2020/48/e3sconf_iccre2020_03014/e3sconf_iccre2020_03014.html]
- List, B., & Hoffmann, S. (2009). Towards a Practical Brønsted Acid Catalyzed and Hantzsch Ester Mediated Asymmetric Reductive Amination of Ketones. Synlett. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0029-1217351]
- Cheon, C.-H. Chiral Phosphoric Acid Catalysis. Cheon Research Lab, Southern Methodist University. [URL: https://sites.smu.
- Wang, C., et al. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2013.782079]
- Sá, E. L., et al. (2006). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6149491/]
- Zhang, L., et al. (2015). Reductive Amination Reaction Using Hantzsch Ester 1,4-Dihydropyridine as Reducing Reagent. ResearchGate. [URL: https://www.researchgate.net/publication/281878168_Reductive_Amination_Reaction_Using_Hantzsch_Ester_14-Dihydropyridine_as_Reducing_Reagent]
- MacMillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. MacMillan Group Meeting. [URL: https://macmillan.princeton.edu/wp-content/uploads/2018/01/Structure-Mechanism-and-Reactivity-of-Hantzsch-Esters.pdf]
- Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [URL: https://www.organic-chemistry.org/namedreactions/hantzsch-dihydropyridine-synthesis.shtm]
- Dash, J., et al. (2015). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob00835k]
- Organic Chemistry Portal. Hantzsch Ester. [URL: https://www.organic-chemistry.org/chemicals/reductions/hantzsch-ester.shtm]
- Afonso, M. M., et al. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. MDPI. [URL: https://www.mdpi.com/1420-3049/28/4/1879]
- Fodor, T., & Pápai, I. (2020). Chiral Phosphoric Acids as Versatile Tools for Organocatalytic Asymmetric Transfer Hydrogenations. Chemistry – A European Journal. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.202002534]
- Rueping, M., et al. (2006). Organocatalytic Asymmetric Reduction of Quinolines, Benzoxazines and Benzothiazines. Angewandte Chemie International Edition. [URL: https://www.slideshare.
- Singleton, D. A., & Wang, Y. (2008). Theoretical Study of the Mechanism of Hantzsch Ester Hydrogenation of Imines Catalyzed by Chiral BINOL-Phosphoric Acids. Journal of the American Chemical Society. [URL: https://www.researchgate.net/publication/5495537_Theoretical_Study_of_the_Mechanism_of_Hantzsch_Ester_Hydrogenation_of_Imines_Catalyzed_by_Chiral_BINOL-Phosphoric_Acids]
- Akiyama, T., et al. (2018). Planar Cationic Imine Radical Iodide Charge Transfer Complexes: Key Intermediates for Iodine-(co)catalysis. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c74542232282bd8357f495]
- Himo, F., & Simón, L. (2008). Theoretical study of the mechanism of hantzsch ester hydrogenation of imines catalyzed by chiral BINOL-phosphoric acids. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Theoretical-study-of-the-mechanism-of-hantzsch-of-Sim%C3%B3n-Himo/2529241b27248f7626c92451c8651a14c67926e8]
- Simón, L., & Himo, F. (2008). Theoretical Study of the Mechanism of Hantzsch Ester Hydrogenation of Imines Catalyzed by Chiral BINOL-Phosphoric Acids. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja801614g]
- de Vries, J. G., & Mršić, N. (2011). Organocatalytic asymmetric transfer hydrogenation of imines. University of Groningen. [URL: https://research.rug.
- Song, J., & Yu, S. (2021). Chiral phosphoric acid-catalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles. Beilstein Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8652391/]
- Janda, K. D., & Wyler, R. (2009). Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines. Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2760824/]
Sources
- 1. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Cheon Research Lab - Chiral Phosphoric Acid Catalysis [sites.google.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
Troubleshooting & Optimization
Preventing oxidation of 1-Neopentylpiperidine-4-carbaldehyde during storage
A Guide to Preventing Oxidation During Storage for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1-Neopentylpiperidine-4-carbaldehyde during storage?
A1: this compound is susceptible to two primary degradation pathways:
-
Oxidation of the Aldehyde Group: The aldehyde functional group is prone to autoxidation, a free-radical chain reaction that occurs in the presence of oxygen.[1] This process converts the aldehyde to the corresponding carboxylic acid, 1-neopentylpiperidine-4-carboxylic acid. This is often the most significant and rapid degradation pathway. The oxidation can be initiated by light and heat.[1]
-
Oxidation of the Piperidine Ring: The tertiary amine within the piperidine ring can also undergo oxidation. This can lead to the formation of an N-oxide, which can then be further transformed into an iminium ion.[2][3] While generally less rapid than aldehyde oxidation under typical storage conditions, this pathway can still contribute to the degradation of the molecule over time.
Q2: I've noticed a decrease in the purity of my this compound over time. What could be the cause?
A2: A decrease in purity is most likely due to oxidation of the aldehyde group to the corresponding carboxylic acid. This process is autocatalytic, meaning the carboxylic acid product can accelerate further oxidation.[3] Other possibilities include polymerization (trimerization) of the aldehyde, though this is generally less common for substituted aldehydes, and oxidation of the piperidine ring.[2]
Q3: Are there any visual cues that indicate my aldehyde has degraded?
A3: While not definitive, some visual cues may suggest degradation. These can include a change in color, with the sample potentially turning yellow or brown, or the formation of a precipitate if the degradation products are less soluble. However, significant degradation can occur without any obvious visual changes. Therefore, analytical testing is crucial for confirming purity.
Q4: What is the recommended method for storing this compound?
A4: To minimize degradation, we recommend the following storage protocol:
-
Temperature: Store at 2-8°C. While some aliphatic aldehydes can polymerize at low temperatures, for this specific molecule, the primary concern is oxidation, which is slowed at refrigerated temperatures.[4]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is the most effective way to prevent oxidation.
-
Light: Protect from light by storing in an amber vial or in a dark location. Light can initiate the free-radical chain reaction of autoxidation.[1]
-
Container: Use a tightly sealed container to prevent the ingress of air and moisture.
Troubleshooting Guide
This section addresses specific issues you may encounter and provides actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Decreased assay value or appearance of a new peak in HPLC analysis corresponding to a more polar compound. | Oxidation of the aldehyde to a carboxylic acid. | 1. Confirm the identity of the new peak using a reference standard of the corresponding carboxylic acid or by LC-MS analysis. 2. Review your storage conditions. Ensure the material is stored under an inert atmosphere, protected from light, and at the recommended temperature. 3. If the material has been opened multiple times, consider aliquoting it into smaller, single-use vials to minimize exposure to air. |
| Inconsistent results in reactions where the aldehyde is a key starting material. | Degradation of the aldehyde, leading to lower effective concentration and potential side reactions from impurities. | 1. Re-analyze the purity of your aldehyde stock using a validated analytical method (e.g., HPLC, GC). 2. If degradation is confirmed, purify the aldehyde by distillation or chromatography before use. 3. For future use, consider adding an antioxidant like Butylated Hydroxytoluene (BHT) to the purified aldehyde at a low concentration (e.g., 0.01-0.1%).[4] |
| Formation of a precipitate in the aldehyde sample. | Polymerization (trimerization) or precipitation of the carboxylic acid degradation product. | 1. Attempt to dissolve a small amount of the precipitate in a suitable solvent to determine its nature. 2. Analyze the supernatant and the dissolved precipitate separately by HPLC or other appropriate techniques to identify the components. 3. If polymerization is suspected, gentle warming may reverse the process, but this should be done with caution as it can also accelerate oxidation. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting the presence of its primary oxidation product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known concentration of the aldehyde in the mobile phase.
Protocol 2: Stabilization with an Antioxidant
For long-term storage, the addition of an antioxidant can significantly inhibit oxidation.
-
Obtain high-purity this compound.
-
Prepare a stock solution of Butylated Hydroxytoluene (BHT) in a compatible solvent (e.g., ethanol or the aldehyde itself).
-
Add the BHT stock solution to the aldehyde to achieve a final concentration of 0.01-0.1% (w/w).[4]
-
Mix thoroughly to ensure homogeneity.
-
Store the stabilized aldehyde under the recommended conditions (2-8°C, inert atmosphere, protected from light).
Visualizing the Degradation Pathway
The following diagram illustrates the primary oxidation pathway of this compound.
Caption: Oxidation of the aldehyde to a carboxylic acid.
References
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
-
Stereochemistry of oxidation of N-methylpiperidine. Chemistry Stack Exchange. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Study of the Electrochemical Behavior of N-Substituted-4-Piperidones Curcumin Analogs: A Combined Experimental and Theoretical Approach. MDPI. [Link]
-
Forced Degradation Studies. SciSpace. [Link]
-
Results of forced degradation studies. ResearchGate. [Link]
-
Butylated hydroxytoluene. Wikipedia. [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. omicsonline.org. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. PMC. [Link]
-
Why Is BHT Used in Foods?. Zancheng. [Link]
-
Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]
-
Selective endo-cyclic -functionalization of saturated N-alkyl pi-peridines. Apollo. [Link]
-
BHT - Ingredient. L'Oréal. [Link]
-
Toxic ingredient to avoid: BHA and BHT. David Suzuki Foundation. [Link]
-
Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. ScienceDirect. [Link]
-
N-Heterocyclic Carbene-Catalyzed Asymmetric Oxidative Hetero-Diels-Alder Reactions with Simple Aliphatic Aldehydes. PMC. [Link]
-
N-Heterocyclic carbene (NHC) organocatalysis using aliphatic aldehydes. ResearchGate. [Link]
-
Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. PMC. [Link]
-
Innovative Solutions for Food Analysis: Microextraction Techniques in Lipid Peroxidation Product Detection. MDPI. [Link]
-
Two new chemical methods for quantifying carbonyl secondary oxidation products in frying oils and their correlation with the p‐anisidine value. ResearchGate. [Link]
-
Recent Advances in Analytical Methods for the Detection of Olive Oil Oxidation Status during Storage along with Chemometrics, Authenticity and Fraud Studies. MDPI. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]
-
N-heterocyclic carbene catalysed oxidative esterification of aliphatic aldehydes. Organic Chemistry Frontiers. [Link]
-
Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica. [Link]
-
A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. PMC. [Link]
-
N-Heterocyclic carbene (NHC) organocatalysis using aliphatic aldehydes. RSC Publishing. [Link]
Sources
Improving yield of reductive amination with sterically hindered amines
Topic: Sterically Hindered Amines & Ketones Status: Active Operator: Senior Application Scientist
Diagnostic Interface
Before modifying your protocol, use this decision matrix to identify the bottleneck in your current workflow. Most failures with sterically hindered substrates stem from kinetic trapping during imine formation, not the reduction step itself.
Figure 1: Diagnostic logic for selecting the appropriate remediation strategy based on reaction intermediates.
Core Protocols & Troubleshooting
Ticket #101: "My reaction conversion is stalled (<10%)."
Diagnosis: Steric bulk is preventing nucleophilic attack. The equilibrium between carbonyl and hemiaminal is unfavorable. Solution: You must drive the equilibrium toward the imine using a strong Lewis acid/dehydrating agent. Standard molecular sieves are often insufficient for bulky substrates.
The "Gold Standard": Titanium(IV) Isopropoxide Method
This protocol, adapted from Mattson et al. and Bhattacharyya, uses Ti(OiPr)₄ to act as both a Lewis acid activator and a water scavenger.
Protocol:
-
Mix: In a dry flask under Argon, combine the Ketone (1.0 equiv) and Amine (1.2–1.5 equiv).
-
Activate: Add Titanium(IV) isopropoxide (1.5–2.0 equiv) neat or in minimal dry THF/DCE.
-
Note: The mixture often becomes viscous or solidifies. This is normal.
-
-
Incubate: Stir at ambient temperature for 6–12 hours. (For extremely hindered systems, heat to 40–50°C).
-
Reduce: Dilute with absolute ethanol (or MeOH). Add NaBH₄ (1.5 equiv) carefully (exothermic). Stir for 2–4 hours.
-
Workup (CRITICAL): See Ticket #104 below.
Why this works: The Titanium coordinates to the carbonyl oxygen, increasing electrophilicity, while simultaneously trapping the water released during condensation as stable titanium oxides, rendering the step effectively irreversible [1, 2].
Ticket #102: "I am isolating the alcohol byproduct instead of the amine."
Diagnosis: Direct reduction of the carbonyl is outcompeting imine formation. This occurs when the reducing agent is too reactive or added before the imine equilibrium is established.
Comparative Data: Selecting the Reducing Agent
| Reagent | Hydride Strength | Steric Bulk | pH Sensitivity | Recommended For |
| NaBH₄ | High | Low | Stable > pH 10 | Indirect methods (Two-step) |
| NaBH₃CN | Low | Low | Requires pH 5–6 | Hindered amines (Small hydride penetrates steric wall) |
| STAB (NaBH(OAc)₃) | Medium | High | Stable pH 5–7 | General purpose; Avoid for extremely hindered amines (Too bulky) |
Solution:
-
Switch to Indirect Amination: Do not add the reducing agent until you confirm imine formation via ¹H NMR or IR (disappearance of C=O stretch).
-
Use NaBH₃CN + Ti(OiPr)₄: If using the Titanium method, Sodium Cyanoborohydride is often superior to STAB for bulky substrates because the cyanide ligand withdraws electron density (lowering hydride nucleophilicity) and the small size allows it to access sterically crowded iminium ions that STAB cannot reach [3].
Ticket #103: "The reaction works, but takes 48+ hours."
Diagnosis: High activation energy barrier due to steric repulsion. Solution: Microwave-Assisted Reductive Amination.[1][2][3]
Protocol:
-
Vessel: Microwave-safe crimp vial.
-
Load: Ketone (1.0 eq), Amine (1.2 eq), Ti(OiPr)₄ (1.25 eq).
-
Irradiate: 50°C for 10 minutes (Pre-complexation).
-
Add Reductant: Add NaBH₃CN (1.5 eq) and MeOH (solvent).
-
Irradiate: 100–120°C for 10–20 minutes.
Mechanism: Dielectric heating provides the localized energy required to overcome the rotational barriers of the bulky substituents, facilitating the trajectory for hydride attack [4].
Ticket #104: "My workup is a white emulsion nightmare."
Diagnosis: Hydrolysis of Ti(OiPr)₄ produces titanium dioxide/hydroxide gels that trap product and clog filters. Solution: You must modify the quenching environment to break the emulsion.
Proven Workup Strategies:
-
Method A (Ammonia): Quench the reaction mixture with 2M Aqueous Ammonia .[4][5] The titanium precipitates as a granular solid rather than a gel. Filter through Celite.[4]
-
Method B (Rochelle's Salt): Quench with saturated aqueous Potassium Sodium Tartrate. Stir vigorously for 1 hour. The tartrate chelates the titanium, solubilizing it in the aqueous layer.
-
Method C (NaOH/Celite): Add 1N NaOH to the reaction mixture. Add Celite. Stir for 15 mins. Filter the resulting suspension. The base converts the gel into a filterable solid [1].
Mechanistic Visualization
Understanding the Titanium-mediated pathway clarifies why water scavenging is distinct from simple acid catalysis.
Figure 2: The Titanium(IV) Isopropoxide acts as a Lewis acid to activate the carbonyl and a dehydrating agent to drive the equilibrium forward.
References
-
Mattson, R. J., et al. (1990).[6] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6][7] The Journal of Organic Chemistry, 55(8), 2552–2554.[6]
-
Neidigh, K. A., et al. (1994). "Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[5]
-
Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Bhattacharyya, S. (1995).[9] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, 1995, 1079.
Sources
- 1. jasco.ro [jasco.ro]
- 2. Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Sciencemadness Discussion Board - Titanium Isopropoxide Reductive Amination - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. designer-drug.com [designer-drug.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. Facile preparation of N -methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A803703E [pubs.rsc.org]
Removing unreacted 1-Neopentylpiperidine-4-carbaldehyde from reaction mixtures
Executive Summary
1-Neopentylpiperidine-4-carbaldehyde (CAS: N/A for specific isomer, generic piperidine-4-carbaldehydes are common) presents a unique purification challenge. It combines a basic tertiary amine (due to the neopentyl-substituted piperidine) with a lipophilic profile (neopentyl group) and a reactive aldehyde .
Standard aqueous acid washes will remove it but may also remove your product if your product retains the basic nitrogen (common in reductive aminations). Standard bisulfite washes often fail because the neopentyl group renders the molecule too lipophilic to partition effectively into the aqueous bisulfite layer.
This guide details three targeted protocols to remove this specific impurity without compromising your yield.
Protocol 1: The "Miscible Solvent" Bisulfite Extraction
Best For: Large scale (>100 mg), lipophilic products, and removing "stubborn" aldehydes.
The Science:
Classical sodium bisulfite (
Step-by-Step Workflow
-
Dissolution: Dissolve your crude reaction mixture in Methanol (MeOH) or DMF (Use 5–10 mL per gram of crude). Do not use Ethyl Acetate or DCM yet.
-
Adduct Formation: Add an equal volume of Saturated Aqueous Sodium Bisulfite (
) .-
Observation: The mixture may warm slightly.
-
-
Agitation: Shake vigorously for 3–5 minutes. This is critical for the neopentyl aldehyde to react.
-
Phase Creation: Add an excess of Water and a non-polar solvent (e.g., Ethyl Acetate or Ether ).
-
Separation:
-
Aqueous Layer (Bottom): Contains the unreacted this compound (as the bisulfite adduct). Discard.
-
Organic Layer (Top): Contains your product (aldehyde-free).
-
-
Wash: Wash the organic layer
with water to remove residual DMF/MeOH.
Figure 1: Modified Bisulfite Extraction Workflow. The use of MeOH/DMF is the critical modification for lipophilic neopentyl derivatives.
Protocol 2: Polymer-Supported Scavenging
Best For: Small scale (<100 mg), parallel synthesis, or acid-sensitive products.
The Science: Since the impurity is basic, a cation-exchange resin (SCX) would work, but it would also strip your basic product. Instead, we use chemoselective scavenging targeting the aldehyde functionality. Reagent: Polymer-supported Sulfonyl Hydrazide (PS-TsNHNH2).
Step-by-Step Workflow
-
Calculation: Estimate the mmol of unreacted aldehyde (based on TLC or stoichiometry). Use 3–5 equivalents of resin relative to the impurity.
-
Solvent Selection: Dissolve crude in DCM or DCE.[1] (Avoid ketones/aldehydes as solvents).
-
Incubation: Add the resin. Shake or stir gently at Room Temperature for 2–4 hours.
-
Tip: For sterically hindered neopentyl groups, heating to 40°C or extending time to 12h may be required.
-
-
Filtration: Filter the mixture through a frit or cotton plug.
-
Result: The aldehyde remains bound to the solid beads; the filtrate contains your purified product.
Figure 2: Solid-Phase Scavenging Workflow. Sulfonyl hydrazide resins selectively trap aldehydes without affecting basic amines.
Protocol 3: Chromatographic Purification
Best For: Final purification if extraction fails.
The Issue: Piperidine derivatives often "streak" (tail) on silica gel due to interaction with acidic silanols. The Fix: Deactivate the silica.
-
Mobile Phase Modifier: Add 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide (
) to your DCM/MeOH or Hexane/EtOAc eluent. -
TLC Visualization: The aldehyde stains strongly with KMnO4 (yellow/brown spot) or Ninhydrin (if the neopentyl group falls off, though unlikely; usually iodine is better for the tertiary amine).
Comparative Analysis
| Feature | Bisulfite Extraction (Protocol 1) | Scavenger Resin (Protocol 2) | Chromatography (Protocol 3) |
| Selectivity | High (Aldehydes only) | High (Aldehydes only) | Moderate (Separation based on polarity) |
| Throughput | Medium | High (Simple filtration) | Low (Time consuming) |
| Cost | Very Low | High (Resins are expensive) | Medium |
| Neopentyl Suitability | High (With DMF/MeOH) | Medium (Sterics may slow kinetics) | High |
| Scalability | Excellent | Poor | Poor |
Troubleshooting & FAQs
Q: I tried the bisulfite wash with water/DCM, but the aldehyde is still there. Why? A: The neopentyl group makes the aldehyde too greasy. It never entered the water phase to react. You must use Methanol or DMF in the initial step to create a single phase where the aldehyde and bisulfite can meet.
Q: Can I use an SCX (Strong Cation Exchange) column? A: Only if your product is neutral (not an amine). If your product is also a piperidine derivative (or contains any basic nitrogen), the SCX column will trap both the impurity and your product.
Q: The scavenger resin isn't working after 2 hours. A: The neopentyl group adds steric bulk near the nitrogen, which may affect the conformation of the aldehyde at C4. Increase the temperature to 40°C and shake overnight. Ensure you are using a resin with a flexible linker (e.g., Macroporous polystyrene).
Q: My product is acid-sensitive. Is bisulfite safe? A: Sodium bisulfite is slightly acidic (pH ~4-5). If your product is highly acid-labile, buffer the bisulfite solution with a small amount of Sodium Phosphate to pH 7, or stick to the Scavenger Resin (Protocol 2).
References
-
Boucher, M. M., et al. (2018).[2][3] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (JoVE).[4][5] Available at: [Link]
-
Biotage. (n.d.). Solid-Supported Reagents and Scavengers: Selection Guide. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol [agris.fao.org]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming the Neopentyl "Wall" in Cross-Coupling
Ticket ID: NP-CPL-9982
Topic: Steric Hindrance Mitigation for Neopentyl (
Executive Summary: The Neopentyl Paradox
Welcome to the Advanced Coupling Support Center. You are likely here because your standard Suzuki or Negishi conditions—which work perfectly for methyl or ethyl groups—have failed completely with neopentyl substrates.
The Problem: The neopentyl group (
-
Kinetic Wall: It possesses extreme steric bulk at the
-position, creating a massive cone angle that blocks the metal center during oxidative addition and transmetalation. -
Thermodynamic Stability: Unlike secondary alkyls (e.g., isopropyl), neopentyl groups possess no
-hydrogens . Consequently, -hydride elimination is mechanistically impossible.
The Solution: Because
Diagnostic Workflow
Before altering your conditions, use this decision tree to identify the specific failure mode of your reaction.
Figure 1: Diagnostic logic for neopentyl coupling failures. Note that "Protodehalogenation" often indicates that the catalyst oxidized into the aryl halide but failed to transmetalate the neopentyl group, eventually scavenging a proton from the solvent.
Optimized Protocols
Protocol A: The "Gold Standard" (Negishi Coupling)
Best for: Coupling Neopentyl-Zinc to Aryl Halides. Why: Zinc reagents are more nucleophilic than boron, helping to force the neopentyl group onto the crowded Palladium center. The PEPPSI-IPent catalyst is specifically designed with "flexible bulk" (chloropyridine backbone) to accommodate the neopentyl group.
Reagents:
-
Catalyst: Pd-PEPPSI-IPent (1–2 mol%)
-
Nucleophile: Neopentylzinc halide (prepared fresh or commercial)
-
Electrophile: Aryl Bromide/Iodide (Electron-deficient works best)
-
Solvent: THF/DMI (1,3-Dimethyl-2-imidazolidinone) mixture (2:1). DMI is critical for breaking up Zinc aggregates.
Step-by-Step:
-
Zinc Activation: In a flame-dried Schlenk tube, activate Zinc dust (2.0 equiv) with 5 mol% TMSCl in THF/DMI. Add Neopentyl Iodide (1.5 equiv) and stir at 60°C for 4 hours to form Neopentyl-ZnI.
-
Catalyst Prep: In a separate vial, dissolve Aryl Bromide (1.0 equiv) and Pd-PEPPSI-IPent (2 mol%) in THF.
-
Coupling: Transfer the organozinc solution (via syringe filter to remove excess Zn) into the catalyst/aryl halide mixture.
-
Reaction: Stir at room temperature (for activated aryls) or 60°C (for deactivated aryls) for 12 hours.
-
Quench: Add 1M HCl, extract with EtOAc.
Technical Note: If conversion stalls, add LiBr (2.0 equiv) . Lithium salts break up polymeric zinc species, creating a more reactive monomeric zincate that transmetalates faster.
Protocol B: The "Pharma Preferred" (Suzuki-Miyaura)
Best for: Late-stage functionalization where Zinc toxicity is a concern.
Why: Standard Boronic acids (
Reagents:
-
Catalyst: Pd(OAc)
(2 mol%) + RuPhos or SPhos (4 mol%). -
Nucleophile: Potassium Neopentyltrifluoroborate (Neopentyl-BF
K). -
Base: K
PO (3.0 equiv) or Cs CO . -
Solvent: Toluene/Water (3:1). The biphasic system is non-negotiable.
Step-by-Step:
-
Degassing: Combine Toluene and Water. Sparge with Argon for 20 minutes. RuPhos is air-sensitive.
-
Assembly: Add Pd(OAc)
, RuPhos, Neopentyl-BF K (1.5 equiv), Aryl Bromide (1.0 equiv), and Base to a reaction vial. -
Cycle: Seal the vial and purge with Argon x3.
-
Heating: Heat to 95°C for 16 hours. Vigorous stirring (1000 RPM) is required to mix the phases.
Comparative Data: Ligand Performance
The table below illustrates why standard ligands fail and bulky, electron-rich ligands succeed for neopentyl coupling (Yields based on coupling 4-bromoanisole with neopentyl-ZnI).
| Ligand Class | Specific Ligand | Yield | Mechanistic Insight |
| Standard Phosphine | PPh | < 5% | Cone angle too small; catalyst rests as inactive dimer. |
| Bidentate | dppf | 10-15% | Bite angle rigid; cannot expand to accept neopentyl. |
| Buchwald (Gen 1) | XPhos | 45% | Good, but steric bulk is slightly misplaced for neopentyl. |
| Buchwald (Gen 3) | RuPhos | 88% | |
| NHC (Standard) | IPr | 60% | Wingtips (2,6-diisopropyl) slightly clash with neopentyl. |
| NHC (Advanced) | PEPPSI-IPent | 96% | 3-pentyl wingtips are flexible, allowing neopentyl entry. |
Frequently Asked Questions (FAQ)
Q1: My reaction turns black immediately, and I get no product. Why?
-
Diagnosis: "Pd Black" formation indicates catalyst decomposition. The active Pd(0) species is unstable because your ligand is not binding tightly enough or oxidative addition is too slow.
-
Fix: Increase the Ligand:Pd ratio to 2:1 or 3:1. If using Negishi, ensure your solvent is strictly anhydrous; water kills the Zinc reagent, leaving Pd with nothing to do but cluster into nanoparticles (black precipitate).
Q2: Can I use Neopentyl Bromide as the electrophile instead?
-
Answer: Yes, but it is difficult. Neopentyl halides are notoriously resistant to oxidative addition (the "backside" is blocked).
-
Modification: You must use Ni-catalysis (e.g., NiCl
-glyme + Bathophenanthroline) or Photoredox methods. Palladium struggles to oxidatively add to neopentyl halides unless you use extremely electron-rich ligands like P( -Bu) and high heat (100°C+).
Q3: I see a lot of reduced product (Ar-H). Where is the hydrogen coming from?
-
Mechanism: This is "Protodehalogenation." The Pd inserted into the Aryl-X bond, but the Neopentyl-Metal failed to transmetalate. The Pd-Ar species eventually abstracted a proton from the solvent or the ligand.
-
Fix: This confirms a Transmetalation Bottleneck . Switch to a more reactive nucleophile (Zinc > Boronate) or a less bulky ligand (try SPhos instead of XPhos).
References
-
PEPPSI-IPent Development: Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal, 2006.
-
Buchwald Ligands for Alkyl Coupling: Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
Neopentyl Negishi Protocols: Huo, S. "Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides."[1] Organic Letters, 2003.[1]
-
Alkyl-Alkyl Coupling: Fu, G. C., et al. "Suzuki Cross-Couplings of Alkyl Tosylates with Alkylboronic Acids." Journal of the American Chemical Society, 2001.
-
PEPPSI Catalyst Overview: Sigma-Aldrich Technical Guide, "PEPPSI™ Catalysts Overview."
Sources
Technical Support Center: 1-Neopentylpiperidine-4-carbaldehyde Stability & Handling
Welcome to the Technical Support Center for 1-Neopentylpiperidine-4-carbaldehyde . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the unique reactivity profile of this bifunctional scaffold.
Unlike simple aliphatic aldehydes, this compound possesses both a basic tertiary amine and an enolizable aldehyde. Understanding the causality behind its degradation in different pH environments is critical for successful synthesis, isolation, and storage.
Mechanistic Deep Dive: Causality in Acidic vs. Basic Media
The stability of this compound is dictated by the spatial and electronic separation of its two functional groups. While the extremely bulky neopentyl group (-CH₂C(CH₃)₃) effectively shields the piperidine nitrogen from quaternization and oxidation, it offers zero steric protection to the C4-carbaldehyde.
Acidic Media (pH < 4)
In acidic environments, the tertiary amine rapidly protonates to form a water-soluble ammonium salt. The aldehyde itself is moderately stable to dilute aqueous acids, existing in an equilibrium with its hydrate (geminal diol)[1]. However, if protic solvents (like methanol or ethanol) are present, the acid catalyzes the rapid formation of hemiacetals and full acetals. Under prolonged heating in strong acid, the aldehyde can undergo acid-catalyzed enolization, leading to slow degradation[2].
Basic Media (pH > 10)
Basic conditions present the most significant risk to this molecule. The C4 position of the piperidine ring contains an
Degradation pathways of this compound in acid and base.
Quantitative Stability Profile
To aid in experimental planning, the following table summarizes the quantitative stability of the free base and its salts under various standard laboratory conditions.
| Media / Solvent Condition | pH | Temp (°C) | Est. Half-life ( | Primary Degradant / State |
| 0.1 M HCl (Aqueous) | 1.0 | 25 | > 72 hours | Hydrate (Reversible equilibrium) |
| 0.1 M HCl in Methanol | 1.0 | 25 | < 1 hour | Dimethyl acetal (Irreversible w/o water) |
| Phosphate Buffer | 7.4 | 25 | > 1 week | Stable (Free base / protonated mix) |
| 0.1 M NaOH (Aqueous) | 13.0 | 25 | ~ 4 hours | Aldol dimers and polymers |
| 0.1 M NaOH (Aqueous) | 13.0 | 60 | < 30 mins | Intractable polymeric mixture |
Troubleshooting Guides (Q&A)
Q: During the final basic workup, my product turned into a viscous, intractable oil that streaks on TLC. What happened? A: You have experienced base-catalyzed Aldol condensation. When you basified the aqueous layer to extract the free base, the localized high pH generated C4-enolates. These enolates attacked the remaining free aldehydes[3]. Solution: Always perform basic workups at 0 °C. Use a milder base (like saturated aqueous NaHCO₃ instead of NaOH) if possible, and extract immediately into an organic solvent to physically separate the free base from the aqueous alkaline environment.
Q: I purified the compound via silica gel chromatography using a DCM/MeOH gradient. The NMR shows a complete loss of the aldehyde proton signal (~9.5 ppm). A: Silica gel is mildly acidic. The combination of the acidic silica surface and methanol as an eluent catalyzed the conversion of your aldehyde into a dimethyl acetal[5]. Solution: Avoid using alcohols during the chromatography of enolizable aldehydes. If a polar modifier is needed, use ethyl acetate or acetone. Alternatively, pre-treat the silica with 1% triethylamine (TEA) to neutralize the acidic sites, though this must be balanced against the risk of base-catalyzed degradation.
Q: My compound is degrading into a more polar spot over time while sitting on the benchtop, even without acid or base. A: This is likely auto-oxidation. Piperidine-4-carbaldehyde derivatives are highly susceptible to atmospheric oxidation, converting the aldehyde into the corresponding carboxylic acid[5]. Solution: Always store the compound under an inert atmosphere (Argon or Nitrogen) at -20 °C.
Self-Validating Experimental Protocols
To ensure high recovery and purity, use the following self-validating protocol for isolating the free base from a crude reaction mixture. This protocol uses physical state changes and pH checks as built-in validation gates.
Protocol: Acid-Base Extraction of this compound
Objective: Isolate the pure free base from neutral organic impurities and inorganic salts.
-
Initial Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
Acidic Extraction: Add 1.0 M aqueous HCl (15 mL per gram). Stir vigorously for 5 minutes.
-
Validation Gate 1: Check the pH of the aqueous layer using indicator paper. It must be < 3. If not, add more HCl.
-
Validation Gate 2: Spot the organic layer on a TLC plate. The UV-active/stainable product spot should be completely absent, confirming total transfer to the aqueous layer as the ammonium salt.
-
-
Phase Separation: Separate the layers. Discard the organic layer (contains neutral/non-basic impurities).
-
Thermal Control: Transfer the retained aqueous layer to an Erlenmeyer flask and cool to 0 °C in an ice bath. Crucial step to prevent Aldol condensation.
-
Basification: Slowly add 2.0 M aqueous NaOH dropwise while stirring vigorously until the solution turns persistently cloudy (precipitation of the free base).
-
Validation Gate 3: Check the pH of the aqueous layer. It must be strictly between 9.5 and 10.5. Do not exceed pH 11.
-
-
Organic Extraction: Immediately extract the cloudy aqueous layer with Dichloromethane (DCM) (3 x 10 mL).
-
Validation Gate 4: TLC the remaining aqueous layer. It should show no product, confirming complete extraction of the free base.
-
-
Drying & Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature not exceeding 30 °C .
Self-validating acid-base extraction workflow for free base isolation.
Frequently Asked Questions (FAQs)
Q: Can I store this compound as an HCl salt to improve stability? A: Yes. Storing the compound as an HCl salt eliminates the free amine, preventing any potential autocatalytic degradation pathways. Furthermore, the solid salt is significantly less prone to auto-oxidation than the liquid/oil free base. To use it in a reaction, simply liberate the free base in situ using a non-nucleophilic base like DIPEA.
Q: Why use the neopentyl group if it doesn't protect the aldehyde? A: The neopentyl group is chosen for its specific pharmacological and structural properties, not for aldehyde protection. It drastically increases the lipophilicity of the piperidine ring and completely locks the nitrogen's conformational flexibility due to severe steric hindrance, which is highly desirable in targeted drug discovery (e.g., donepezil analogues)[2].
Q: Is the Aldol condensation reversible?
A: In theory, the Aldol addition (forming the
References
-
[4] Carbonyl Reactivity - MSU chemistry. Michigan State University. URL:
-
[1] Acidity of aldehydes and ketones and enolate formation. Chemistry Stack Exchange. URL:
-
[3] Aldol Addition and Condensation Reactions. Master Organic Chemistry. URL:
-
[2] Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. NIH / ACS Omega. URL:
-
[5] Buy Piperidine-4-carbaldehyde | 50675-20-2. Smolecule. URL:
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 5. Buy Piperidine-4-carbaldehyde | 50675-20-2 [smolecule.com]
Troubleshooting low conversion rates in piperidine aldehyde condensations
Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most pervasive bottlenecks in piperidine-aldehyde condensations. Whether you are synthesizing enamines as stable intermediates or utilizing piperidine as an organocatalyst in Knoevenagel condensations, achieving high conversion requires strict control over reaction thermodynamics and kinetics.
This guide bypasses generic advice to focus on the causality of reaction failures, providing self-validating protocols and evidence-based solutions.
Mechanistic Foundations: Understanding the Bottlenecks
To troubleshoot low conversion, we must first isolate where the reaction is stalling. The reaction of piperidine (a secondary amine) with an aldehyde proceeds via a carbinolamine intermediate, which dehydrates to form a highly reactive iminium ion .
From this iminium intermediate, the pathway diverges based on your reaction goals:
-
Enamine Formation: Deprotonation at the
-carbon of the aldehyde[1]. -
Knoevenagel Condensation: Nucleophilic attack by an active methylene enolate[2].
Mechanistic divergence of piperidine-aldehyde condensations into enamines or Knoevenagel products.
Theoretical calculations and kinetic isotope effects confirm that the formation of the iminium ion (via hydroxide/water elimination from the carbinolamine) is the rate-determining step [2]. Therefore, most conversion issues stem from either a failure to push this equilibrium forward (inadequate water removal) or a failure to activate the carbonyl (incorrect pH).
Troubleshooting FAQs
Q1: My piperidine-aldehyde enamine conversion is stalling at 40-50%. How do I drive it to completion?
A: Enamine formation is a highly reversible condensation reaction governed by the PADPED mechanism (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation)[1]. Because water is a stoichiometric byproduct, its presence will continuously push the equilibrium backward, hydrolyzing the iminium ion back to the starting materials.
Solution: You must implement a more aggressive water scavenging strategy. The choice of desiccant or physical removal method drastically impacts conversion rates.
Table 1: Quantitative Comparison of Water Removal Strategies
| Method | Reagent/Setup | Typical Loading | Operating Temp | Best For |
| Azeotropic Distillation | Dean-Stark Trap (Toluene/Benzene) | N/A | 80–110 °C | Large scale, robust aldehydes. |
| Molecular Sieves | 4Å Molecular Sieves (Activated) | 1–2 g per mmol | 20–50 °C | Heat-sensitive substrates, small scale. |
| Chemical Desiccant | Titanium Tetrachloride ( | 0.55 equivalents | 0–25 °C | Highly sterically hindered aldehydes. |
| Chemical Desiccant | Anhydrous | 2–3 equivalents | 20 °C | Mild cases, highly reactive aldehydes. |
Actionable insight: If using molecular sieves, ensure they are freshly activated (heated to 300 °C under vacuum for 3 hours). Unactivated sieves are a primary culprit for stalled room-temperature condensations.
Q2: I am running a piperidine-catalyzed Knoevenagel condensation, but I am seeing significant aldol self-condensation side products. Why?
A: Aliphatic aldehydes have a high propensity to undergo aldol addition/condensation with themselves, especially in the presence of a base like piperidine[3]. If the piperidine concentration is too high, or if the active methylene compound is not sufficiently acidic, piperidine acts as a general base to enolize the aldehyde rather than forming the desired iminium intermediate.
Solution: Shift the mechanism from base-catalyzed to acid-base co-catalyzed.
-
Lower the catalyst loading: Reduce piperidine to 5–10 mol%.
-
Introduce an acid co-catalyst: Use glacial acetic acid in equimolar amounts to the piperidine (forming piperidinium acetate in situ). The optimal pH for these condensations is strictly between 4 and 6[4]. The acid protonates the aldehyde oxygen, accelerating piperidine attack, while simultaneously suppressing base-catalyzed aldol pathways.
Q3: The reaction turns dark brown and yields a complex mixture instead of the enamine. What is happening?
A: This indicates oxidative degradation or polymerization, common with electron-rich aliphatic aldehydes (like butanal or phenylacetaldehyde) when exposed to oxygen and basic amines over extended periods[3].
Solution:
-
Degass the solvent: Sparge your solvent (e.g., DCM or Toluene) with Argon for 15 minutes prior to the reaction.
-
Lower the temperature: If using a Dean-Stark apparatus, switch to a lower-boiling azeotropic solvent (e.g., cyclohexane instead of toluene) or use the molecular sieve method at room temperature.
Diagnostic Workflow
Use the following logical progression to diagnose and correct your specific experimental failure.
Decision tree for troubleshooting stalled piperidine-aldehyde condensation reactions.
Self-Validating Experimental Protocols
To ensure reproducibility and high E-E-A-T standards, utilize these optimized, step-by-step methodologies. Both protocols include built-in analytical validation steps so you can confirm success before proceeding to downstream applications.
Protocol A: Robust Piperidine Enamine Synthesis (Molecular Sieve Method)
Designed for heat-sensitive or volatile aliphatic aldehydes.
-
Preparation: Flame-dry a 100 mL round-bottom flask containing a magnetic stir bar and 5.0 g of freshly activated 4Å molecular sieves under an Argon atmosphere.
-
Reagent Addition: Add 20 mL of anhydrous dichloromethane (DCM). Inject the aldehyde (10.0 mmol) followed by piperidine (12.0 mmol, 1.2 eq).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA) (0.1 mmol, 1 mol%). Causality: This ensures the pH drops slightly to ~5, accelerating the carbinolamine dehydration step without fully protonating the piperidine pool[4].
-
Reaction: Stir vigorously at room temperature for 12–24 hours.
-
In-Process Validation (Self-Validation): Withdraw a 50
L aliquot, filter through a micro-plug of Celite, evaporate the DCM, and take a crude H NMR in C D .-
Success Metric: Disappearance of the aldehyde proton signal (~9.5–10.0 ppm) and appearance of the enamine vinylic proton (typically ~4.5–5.5 ppm).
-
-
Workup: Filter the reaction mixture through a pad of Celite to remove the molecular sieves. Concentrate the filtrate under reduced pressure. Distill the crude residue under high vacuum to yield the pure enamine.
Protocol B: Piperidine-Catalyzed Knoevenagel Condensation
Designed to suppress aldol side-reactions and maximize active methylene coupling.
-
Setup: Equip a 50 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: Add the aldehyde (10.0 mmol) and the active methylene compound (e.g., ethyl cyanoacetate, 10.5 mmol) to 25 mL of anhydrous toluene.
-
Catalyst Complex: Add piperidine (0.5 mmol, 5 mol%) and glacial acetic acid (0.5 mmol, 5 mol%). Causality: The piperidinium acetate acts as a bifunctional catalyst, providing both the proton shuttle required for iminium formation and the basicity needed to generate the enolate[2].
-
Reaction: Heat the mixture to reflux (110 °C). Monitor the accumulation of water in the Dean-Stark trap. The theoretical yield of water is 0.18 mL.
-
Validation & Workup: Once water evolution ceases (typically 2–4 hours), cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO
(2 x 15 mL) and brine (15 mL). Dry over anhydrous MgSO , filter, and concentrate. Purify via recrystallization or silica gel chromatography.
References
-
Pot, atom and step economic (PASE) synthesis of highly functionalized piperidines: a five-component condensation Source: whiterose.ac.uk URL:[Link]
-
Enamines - Master Organic Chemistry Source: masterorganicchemistry.com URL:[Link]
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions Source: acs.org (The Journal of Physical Chemistry B) URL:[Link]
-
16.5: Nucleophilic Addition Under Neutral Conditions Source: libretexts.org (Chemistry LibreTexts) URL:[Link]
Sources
Optimal solvent systems for 1-Neopentylpiperidine-4-carbaldehyde reactions
Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals working with 1-Neopentylpiperidine-4-carbaldehyde (CAS 917898-69-2). While the unhindered C4-formyl group makes this molecule an excellent electrophile for building complex pharmaceutical intermediates (such as P2Y1 receptor antagonists), its stability and reactivity are highly dependent on your choice of solvent and strict adherence to kinetic controls.
Below, we address the most critical failure points in the synthesis and downstream application of this compound.
Part 1: Troubleshooting & FAQs
Q1: My Swern oxidation to synthesize this compound is yielding high levels of methylthiomethyl (MTM) ether byproducts. How do I correct this? A1: This is a classic temperature-control and solvent-matrix failure.
-
Causality & Fix: The Swern oxidation relies on the formation of a highly reactive chlorosulfonium salt from DMSO and oxalyl chloride. This intermediate is thermally unstable. If your reaction temperature rises above -60°C before the addition of the starting alcohol ((1-neopentylpiperidin-4-yl)methanol), the chlorosulfonium salt undergoes a Pummerer rearrangement [1]. This degraded species reacts with your substrate to form MTM ethers. You must use anhydrous Dichloromethane (DCM) as your solvent because it maintains excellent solvation properties at -78°C without freezing (unlike benzene or dioxane). Ensure your cooling bath (dry ice/acetone) is saturated and the internal flask temperature never spikes during reagent addition.
Q2: What is the optimal solvent system for the direct reductive amination of this compound? A2: While 1,2-Dichloroethane (DCE) has historically been the gold standard, Tetrahydrofuran (THF) is now the optimal choice for modern workflows.
-
Causality & Fix: DCE perfectly stabilizes the transient iminium ion due to its dielectric constant, but it is a highly toxic Substance of Very High Concern (SVHC). Density Functional Theory (DFT) studies confirm that reductions using Sodium Triacetoxyborohydride (STAB) in THF adopt nearly identical, highly favorable reaction pathways to those in DCE [2]. THF provides excellent solubility for both the neopentyl-substituted piperidine and the amine nucleophile, while maintaining strict chemoselectivity for the imine over the aldehyde.
Q3: I am observing significant over-reduction of the aldehyde to its corresponding alcohol during reductive amination. How do I prevent this? A3: Over-reduction occurs when the hydride source attacks the unhindered C4-aldehyde before the iminium ion can fully form.
-
Causality & Fix: First, never use Sodium Borohydride (NaBH₄) for direct reductive amination; it is too reactive. You must use STAB. The electron-withdrawing acetate ligands on STAB severely dampen its nucleophilicity, making it unreactive toward this compound at room temperature. Second, ensure your THF or DCE solvent system is slightly acidic (pH 4-5) by adding 1.5 equivalents of glacial acetic acid. This acidifies the solvent matrix, accelerating the dehydration of the carbinolamine to the iminium ion, which STAB then rapidly and selectively reduces [3].
Part 2: Quantitative Solvent Comparison
To facilitate solvent selection for your specific scale and EHS (Environment, Health, and Safety) requirements, consult the quantitative data below regarding STAB-mediated reductive aminations.
| Solvent System | Dielectric Constant (ε) | STAB Solubility (g/100mL) | Imine Selectivity | EHS / Toxicity Profile | Recommended Application |
| 1,2-Dichloroethane (DCE) | 10.4 | ~2.5 | Excellent | High (Carcinogen, SVHC) | Legacy analytical scale |
| Tetrahydrofuran (THF) | 7.6 | ~1.5 | Excellent | Moderate (Peroxide former) | Primary R&D choice |
| 2-Methyltetrahydrofuran | 7.0 | ~1.0 | Very Good | Low (Biorenewable) | Process scale-up / Green |
| Dichloromethane (DCM) | 9.1 | < 0.1 | Good | High (Volatile, toxic) | Avoid (Poor STAB solubility) |
Part 3: Mechanistic Pathway Visualization
The following diagram illustrates the critical decision points where solvent choice and reducing agent dictate the success of the reductive amination workflow.
Mechanistic workflow of reductive amination highlighting solvent and STAB chemoselectivity.
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include specific physical cues that confirm the success of each intermediate step without requiring immediate offline analysis.
Protocol 1: Synthesis of this compound via Swern Oxidation
-
System Purge: Flush a flame-dried flask with Argon. Add anhydrous DCM (10 mL/mmol substrate) and oxalyl chloride (1.2 eq). Cool the system to exactly -78°C using a dry ice/acetone bath.
-
Oxidant Activation: Dropwise, add anhydrous DMSO (2.4 eq).
-
Self-Validation Check: You will observe vigorous gas evolution (CO and CO₂). Do not proceed until the bubbling completely ceases (typically 10-15 minutes). The cessation of gas confirms the chlorosulfonium active species is fully formed and stable.
-
-
Substrate Addition: Slowly add a solution of (1-neopentylpiperidin-4-yl)methanol (1.0 eq) in DCM. Stir for 30 minutes at -78°C.
-
Deprotonation: Add Triethylamine (TEA) (5.0 eq) dropwise.
-
Self-Validation Check: The clear reaction mixture will rapidly turn opaque and milky-white. This visual shift is the precipitation of triethylammonium chloride salts, physically confirming the successful deprotonation of the intermediate to form your target aldehyde.
-
-
Workup: Allow the flask to warm to room temperature, quench with water, and extract the organic layer.
Protocol 2: Direct Reductive Amination in THF
-
Imine Formation: Dissolve this compound (1.0 eq) and your target primary/secondary amine (1.1 eq) in anhydrous THF (0.2 M concentration).
-
Acidification: Add glacial acetic acid (1.5 eq) to the stirring solution.
-
Self-Validation Check: If your amine is conjugated, the solution will often shift in color (e.g., clear to pale yellow), indicating the formation of the extended pi-system of the iminium ion.
-
-
Reduction: After 30 minutes, add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Self-Validation Check: A mild exotherm should be felt on the exterior of the flask. As the STAB reduces the iminium ion, any yellow coloration generated in Step 2 will bleach back to a paler color or clear solution, confirming the saturation of the C=N double bond.
-
-
Quench: After 2-4 hours, carefully quench the reaction with saturated aqueous NaHCO₃.
-
Self-Validation Check: Vigorous bubbling will occur as the base neutralizes the acetic acid and hydrolyzes unreacted STAB. The quench is only complete—and safe for separatory funnel extraction—when the biphasic mixture sits entirely stagnant with zero gas evolution.
-
References
-
Swern Oxidation | Chem-Station Int. Ed. Chem-Station. URL:[Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride ACS Omega (via PubMed Central). URL:[Link]
-
Development of a solvent selection guide for aldehyde-based direct reductive amination processes Green Chemistry (RSC Publishing). URL:[Link]
Technical Support Center: Handling Air-Sensitive Piperidine Aldehydes
Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and researchers working with highly reactive building blocks like 1-Boc-piperidine-4-carboxaldehyde.
Below, you will find field-proven methodologies, mechanistic insights, and troubleshooting FAQs designed to ensure your synthetic workflows remain robust and reproducible.
Mechanistic Insight: The Science of Instability
(Expertise & Experience)
Piperidine aldehydes are indispensable for late-stage functionalization, reductive aminations, and Wittig reactions. However, they are notoriously unstable under ambient conditions. Why?
The causality lies in the unhindered formyl hydrogen, which is highly susceptible to radical-mediated auto-oxidation 1. Atmospheric oxygen, catalyzed by ambient UV light or trace metals, initiates the abstraction of the formyl hydrogen to generate an acyl radical. This radical rapidly reacts with O₂ to form a peracyl radical, which subsequently abstracts another hydrogen to form a peracid. Finally, the peracid undergoes a Baeyer-Villiger-type reaction with another equivalent of the aldehyde, yielding two equivalents of the corresponding piperidine carboxylic acid 1.
Figure 1: Radical-mediated auto-oxidation of piperidine aldehydes into carboxylic acids.
Core Experimental Protocols
(Trustworthiness & Self-Validating Systems)
To prevent degradation, all handling must occur under a strict inert atmosphere using Schlenk line techniques 2. Every step below is designed to eliminate causality for failure.
Protocol A: Flask Preparation & The Evacuate-Refill Cycle
Causality: Microscopic moisture and oxygen remain trapped in the pores of standard borosilicate glassware and the flask's headspace. The evacuate-refill cycle mathematically dilutes atmospheric contaminants to negligible parts-per-million (ppm) levels 3.
Step-by-Step Methodology:
-
Thermal Desorption: Flame-dry the Schlenk flask under active vacuum to drive off surface-bound moisture. Allow it to cool under vacuum.
-
Seal the System: Attach the flask to the Schlenk line. Ensure all ground-glass joints are lightly and evenly coated with high-vacuum grease to prevent micro-leaks.
-
Evacuate: Open the flask to the vacuum manifold. Wait until the vacuum gauge stabilizes (typically < 10⁻² mbar), validating the removal of atmospheric gases.
-
Refill: Slowly turn the stopcock to backfill the flask with high-purity Argon or Nitrogen. Watch the oil bubbler to ensure you do not over-pressurize the system.
-
Cycle: Repeat the Evacuate (Step 3) and Refill (Step 4) process a minimum of three times to ensure a truly inert environment 3.
Figure 2: Standard Schlenk line evacuate-refill workflow for air-sensitive reagent handling.
Protocol B: Safe Syringe Transfer of Liquid Aldehydes
Causality: Opening a reagent bottle directly to the air instantly introduces O₂ and moisture, initiating the radical oxidation cascade. Syringe transfers maintain the integrity of the bulk reagent [[2]]().
Step-by-Step Methodology:
-
Ensure the piperidine aldehyde bottle is equipped with a Sure/Seal™ or equivalent septum.
-
Purge a clean syringe and needle with inert gas by piercing the septum of a blank, inert Schlenk flask. Draw inert gas into the syringe and expel it outside. Repeat 3 times.
-
Insert the purged needle into the aldehyde bottle. Inject a volume of inert gas equal to the volume of liquid you intend to withdraw (this prevents a vacuum lock).
-
Slowly withdraw the required volume of piperidine aldehyde.
-
Transfer immediately to your pre-purged reaction flask, injecting the liquid under a positive flow of inert gas 2.
Troubleshooting Guide & FAQs
Q1: My reductive amination using 1-Boc-piperidine-4-carboxaldehyde resulted in extremely low yields and a highly polar byproduct. What went wrong? A1: The aldehyde has likely auto-oxidized into 1-Boc-piperidine-4-carboxylic acid 1. Carboxylic acids do not undergo reductive amination and will appear as highly polar spots on TLC (often streaking near the baseline). Diagnostic Check: Run a ¹H NMR of your starting aldehyde. If the characteristic sharp aldehyde proton peak (~9.5–10.0 ppm) is diminished and a broad carboxylic acid -OH peak (~11-12 ppm) has appeared, oxidation has occurred. Corrective Action: Purify the aldehyde via flash column chromatography or bisulfite adduct formation immediately before use.
Q2: I stored my piperidine aldehyde on the benchtop, and it turned from a clear liquid into a viscous oil or white solid. Can I still use it? A2: No. Visual changes strongly indicate severe degradation 4. The white solid is typically the crystallized carboxylic acid byproduct or a polymerized species. It is highly recommended to discard the compromised reagent.
Q3: How should I store piperidine aldehydes to maximize their shelf life? A3: They must be stored at -20°C (in a freezer) under a strict blanket of Argon 4. Argon is preferred over Nitrogen because it is denser than air and settles over the liquid, providing a superior protective blanket. Always seal the cap with Parafilm to prevent moisture ingress during freeze-thaw cycles.
Q4: Can I use a glovebox instead of a Schlenk line for these reactions? A4: Yes, a glovebox provides an excellent inert environment. However, be cautious when handling volatile organic solvents inside a glovebox, as solvent vapors can degrade the plastic seals and compromise the box's atmosphere over time 5. For highly solvent-intensive workflows, a Schlenk line is often the preferred self-validating system.
Quantitative Data: Risk Mitigation Summary
| Degradation Pathway | Primary Catalyst / Initiator | Kinetic Mitigation Strategy | Optimal Storage Requirement |
| Auto-Oxidation | O₂, UV Light, Trace Metals | Schlenk line (Ar/N₂), Amber vials | -20°C, Argon blanket |
| Hydrate Formation | Atmospheric Moisture | Flame-dried glassware, Syringe transfer | Tightly sealed over molecular sieves |
| Polymerization | Heat, Concentrated states | Dilution in inert solvent during reactions | Avoid prolonged exposure to >40°C |
References
-
Chemistry LibreTexts. "The Schlenk Line." LibreTexts. [Link]
-
RSC Green Chemistry. "Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions." RSC Publishing. [Link]
-
JoVE Science Education. "Schlenk Lines Transfer of Solvents to Avoid Air and Moisture." JoVE. [Link]
-
UNM Chemistry Department. "Schlenk Line Standard Operating Procedure." University of New Mexico.[Link]
Sources
Minimizing polymerization side reactions of piperidine-4-carbaldehydes
Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.
Working with piperidine-4-carbaldehyde (P4C) is a rite of passage for many medicinal chemists. It is a deceptively simple molecule that presents a fundamental "chemical conflict": it contains both a nucleophile (the secondary amine) and a potent electrophile (the aldehyde) on the same scaffold.
If your clear oil turned into a yellow gum or a hard solid overnight, you are not alone. This guide is designed to explain why this happens and provide self-validating protocols to prevent it.
Module 1: The Mechanism of Failure
Question: Why does my piperidine-4-carbaldehyde polymerize even in the freezer?
The Technical Reality: P4C is chemically predisposed to self-destruct via intermolecular nucleophilic attack . Unlike simple aldehydes, P4C is a "living" monomer. The secondary amine of one molecule attacks the carbonyl carbon of a neighbor, forming a hemiaminal. This rapidly dehydrates to form an imine (Schiff base).
Because the product of this dimerization still contains an active amine and an active aldehyde, the chain continues to grow, resulting in oligomers and eventually intractable polymers.
Visualizing the Pathway
The following diagram illustrates the cascade you are fighting against.
Figure 1: The self-polymerization cascade of piperidine-4-carbaldehyde free base.
Module 2: Stability & Storage Strategy
Question: How should I store this reagent to ensure long-term stability?
The Solution: Never store P4C as a free base. You must "kill" the nucleophile (the amine) to protect the electrophile (the aldehyde).
| Form | Stability Rating | Mechanism of Stability | Recommended Storage |
| Free Base | 🔴 Critical | None. Polymerizes rapidly at RT; slowly at -20°C. | Do not store. Generate immediately before use. |
| HCl Salt | 🟢 Excellent | Protonation ( | Desiccator, +4°C or -20°C. Hygroscopic. |
| N-Boc / N-Cbz | 🟢 Good | Carbamate protects the amine electronically and sterically. | Standard fridge (+4°C). |
| Bisulfite Adduct | 🟡 High | Protects the aldehyde as a sulfonate salt. | Room Temp (Solid). Requires regeneration.[1] |
Expert Insight: If you purchase the HCl salt, be aware that it is hygroscopic . Moisture acts as a plasticizer and can facilitate partial hydrolysis or hydrate formation (gem-diol), which complicates NMR interpretation but is usually reversible.
Module 3: Experimental Protocols
These protocols are designed to minimize the "Time-to-Reaction"—the window where the free base exists unreacted.
Protocol A: The "Flash Release" (For immediate use)
Use this when you absolutely need the free base for a reaction that cannot tolerate acid.
-
Preparation: Suspend the P4C-HCl salt (1.0 equiv) in DCM (10 mL/g).
-
The Trigger: Cool to 0°C . Add saturated aqueous
or (2.0 equiv).-
Why Carbonate? NaOH is too harsh and can trigger Cannizzaro reactions or aldol condensations on the aldehyde.
-
-
Extraction: Vigorously stir for 5–10 minutes. Separate layers immediately.
-
Drying: Dry the organic layer over
for max 5 minutes in an ice bath. -
Usage: Filter directly into your reaction vessel. Do not concentrate to dryness on a rotovap; the heat and concentration will trigger immediate polymerization.
Protocol B: The "In Situ" Neutralization (Recommended)
Best for Reductive Aminations. Eliminates the isolation step entirely.
-
Dissolution: Dissolve P4C-HCl in your reaction solvent (e.g., MeOH, DCE, or DMF).
-
Neutralization: Add exactly 1.0 equivalent of Triethylamine (TEA) or DIPEA .
-
Reaction: Immediately add your coupling partner (amine) and reducing agent (e.g.,
).
Protocol C: The Bisulfite Rescue (Purification)
Use this if your expensive bottle of P4C has already turned into a gummy mess.
-
Solubilization: Dissolve the crude/polymerized gum in a minimal amount of Ethanol.
-
Precipitation: Add a saturated aqueous solution of Sodium Bisulfite (
) (1.5 equiv). -
Filtration: Stir for 30 mins. The P4C-Bisulfite adduct will precipitate as a white solid. Filter and wash with cold EtOH/Ether.
-
Result: Polymers stay in solution; the monomer forms the adduct.
-
-
Regeneration: Suspend the solid in water/DCM and treat with
to release the pure aldehyde into the DCM layer (see Protocol A).
Module 4: Workflow Visualization
Use this decision tree to select the correct protocol for your experiment.
Figure 2: Decision matrix for handling Piperidine-4-carbaldehyde.
Module 5: Frequently Asked Questions (FAQ)
Q: Can I distill piperidine-4-carbaldehyde to purify it? A: Not recommended. Distillation requires heat, which accelerates the polymerization. Even under high vacuum, the pot residue will likely polymerize before the product distills. If you must purify, use the Bisulfite Rescue (Protocol C) method, which relies on solubility differences rather than boiling points.
Q: My NMR shows broad peaks and missing aldehyde protons. Is it bad? A: Not necessarily.
-
Broadening: Often indicates rapid conformational exchange or partial oligomerization.
-
Missing Aldehyde Peak (~9.6 ppm): If you are using the HCl salt in
or , the aldehyde often exists as the hydrate (gem-diol) or hemiacetal, shifting the proton signal upfield (approx. 5-6 ppm). This is reversible upon reaction.
Q: Can I use the Bisulfite adduct directly in a reaction? A: Yes. Recent literature suggests you can perform reductive aminations directly on the bisulfite adduct by using 2-Methyltetrahydrofuran (2-MeTHF) as a solvent and adding an organic base (TEA) to liberate the aldehyde in situ [1].
References
-
Kjell, D. P., et al. (1999).[8] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry.
-
Fisher Scientific. (2010). "Safety Data Sheet: 1-Benzylpiperidine-4-carbaldehyde."
-
Master Organic Chemistry. (2022). "Imines – Properties, Formation, Reactions, and Mechanisms."[4]
-
National Institutes of Health (NIH). (2024). "Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis."[9][10] PMC.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.com [fishersci.com]
- 7. mdpi.com [mdpi.com]
- 8. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 9. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 1-Neopentylpiperidine-4-carbaldehyde: A Comparative Analysis
We will deconstruct the molecule into its three core components—the aldehyde, the N-neopentyl group, and the piperidine ring—and compare their expected signals to those in structurally related compounds. This comparative methodology not only aids in the specific assignment for the title compound but also provides a framework for interpreting the spectra of other substituted piperidines.
Predicted ¹H NMR Spectrum: Structural Deconstruction and Signal Assignment
The structure of 1-Neopentylpiperidine-4-carbaldehyde presents several distinct proton environments. The analysis is based on a standard 400 MHz spectrometer using CDCl₃ as the solvent, with TMS (0 ppm) as the internal standard.
Key Structural Fragments and Their Expected Signals:
-
Aldehyde Proton (H-a): The formyl proton is highly deshielded by the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group. It is expected to appear as a singlet far downfield, typically in the range of δ 9.5-10.0 ppm.[1][2] Since it is separated from the nearest proton (H-4) by three bonds, a small coupling constant (³J) might be observed, resulting in a narrow doublet.
-
Neopentyl Group (Protons b, c): This group gives rise to two distinct signals.
-
tert-Butyl Protons (H-c): The nine equivalent protons of the three methyl groups will appear as a sharp singlet due to the absence of adjacent protons for coupling. Its chemical shift is expected around δ 0.9 ppm, characteristic of a shielded alkyl environment.[3]
-
Methylene Protons (H-b): The two protons of the CH₂ group are adjacent to the nitrogen atom, which deshields them. They are also adjacent to the quaternary tert-butyl carbon and thus will appear as a singlet. Their predicted chemical shift is in the δ 2.1-2.3 ppm range.
-
-
Piperidine Ring Protons (H-4, H-2/6, H-3/5): The piperidine ring adopts a chair conformation, leading to distinct axial and equatorial proton environments. This results in complex multiplets.
-
Methine Proton (H-4): This proton is adjacent to the aldehyde group and is expected to be the most downfield of the ring protons, likely appearing as a multiplet around δ 2.2-2.5 ppm.
-
Protons α to Nitrogen (H-2/6): These protons are deshielded by the adjacent nitrogen. The equatorial protons (H-2eq/6eq) are typically found further downfield than their axial counterparts (H-2ax/6ax). We predict a broad multiplet centered around δ 2.8-3.0 ppm for the equatorial protons and another multiplet around δ 1.9-2.1 ppm for the axial protons.
-
Protons β to Nitrogen (H-3/5): These protons are the most shielded of the ring system. Again, the equatorial protons (H-3eq/5eq) are expected downfield of the axial ones (H-3ax/5ax). Their signals will likely appear as complex multiplets in the δ 1.6-1.9 ppm (equatorial) and δ 1.4-1.6 ppm (axial) regions.
-
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we compare the expected chemical shifts with experimental data from key structural analogues. This comparison highlights the electronic and steric influence of the N-neopentyl and C-4 carbaldehyde substituents.
| Proton Environment | This compound (Predicted) | Piperidine-4-carbaldehyde[4] | N-Benzylpiperidine-4-carbaldehyde[5] | Neopentylamine[3] | Piperidine[6][7] |
| Aldehyde (-CHO) | ~9.7 ppm (d) | ~9.7 ppm | ~9.7 ppm | N/A | N/A |
| N-CH₂ (Neopentyl) | ~2.2 ppm (s) | N/A | N/A | ~2.4 ppm (s) | N/A |
| N-CH₂ (Benzyl) | N/A | N/A | ~3.5 ppm (s) | N/A | N/A |
| C(CH₃)₃ | ~0.9 ppm (s) | N/A | N/A | ~0.9 ppm (s) | N/A |
| Ring H-4 | ~2.3 ppm (m) | ~2.4 ppm (m) | ~2.4 ppm (m) | N/A | ~1.5 ppm (m) |
| Ring H-2/6 | ~2.9 (eq), ~2.0 (ax) ppm (m) | ~3.1 (eq), ~2.6 (ax) ppm (m) | ~2.9 (eq), ~2.0 (ax) ppm (m) | N/A | ~2.8 ppm (m) |
| Ring H-3/5 | ~1.8 (eq), ~1.5 (ax) ppm (m) | ~1.9 (eq), ~1.6 (ax) ppm (m) | ~1.8 (eq), ~1.5 (ax) ppm (m) | N/A | ~1.5 ppm (m) |
Key Insights from Comparison:
-
The aldehyde proton chemical shift is largely independent of the N-substituent, remaining consistently around 9.7 ppm.
-
The N-CH₂ protons of the neopentyl group are significantly more shielded (~2.2 ppm) than the benzylic protons of N-benzylpiperidine-4-carbaldehyde (~3.5 ppm), reflecting the absence of the deshielding aromatic ring.
-
The signals for the piperidine ring protons in the N-neopentyl and N-benzyl analogues are quite similar, suggesting that the primary electronic influence comes from the N-alkylation itself, rather than the specific nature of the alkyl group (neopentyl vs. benzyl).
-
The presence of the C-4 aldehyde group significantly deshields the adjacent H-4 proton (from ~1.5 ppm in piperidine to ~2.3 ppm).
Experimental Protocol for ¹H NMR Data Acquisition
To ensure high-quality, reproducible data, the following protocol should be employed. This methodology is designed as a self-validating system, incorporating standard practices for instrument calibration and sample preparation.
Materials & Equipment:
-
This compound (5-10 mg)
-
Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR Tube (clean, dry)
-
400 MHz (or higher) NMR Spectrometer
Step-by-Step Methodology:
-
Sample Preparation: a. Weigh approximately 5 mg of the compound directly into a clean, dry vial. b. Add ~0.7 mL of CDCl₃ with TMS. c. Agitate the vial gently until the sample is fully dissolved. d. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup & Calibration: a. Insert the sample into the spectrometer's magnet. b. Lock the field on the deuterium signal of the CDCl₃ solvent. c. Shim the magnetic field to optimize homogeneity. This is critical for resolving fine coupling patterns. A narrow, symmetrical TMS peak is indicative of good shimming.
-
Data Acquisition: a. Set the spectral width to cover a range of -1 to 12 ppm. b. Use a standard 90° pulse width. c. Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. d. Set the relaxation delay (d1) to at least 2 seconds to ensure quantitative integration. e. Acquire the Free Induction Decay (FID).
-
Data Processing: a. Apply a Fourier transform to the FID. b. Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. d. Integrate all signals to determine the relative number of protons for each peak. e. Analyze the peak multiplicities and measure the coupling constants (J-values) in Hz.
Logical Workflow for Spectral Assignment
The unambiguous assignment of all signals in the spectrum follows a logical progression, as illustrated by the workflow diagram below. This process starts with the most easily identifiable signals and uses them as entry points to decipher the more complex regions of the spectrum.
Caption: Workflow for ¹H NMR peak assignment of this compound.
Advanced Analysis: Conformational Insights from Coupling Constants
The complexity of the piperidine ring signals provides a wealth of structural information. The chair conformation is characterized by specific dihedral angles between adjacent protons, which, according to the Karplus relationship, govern the magnitude of their vicinal coupling constants (³J).[8][9]
-
Axial-Axial Coupling (³Jₐₐ): Protons in a trans-diaxial relationship (180° dihedral angle) exhibit a large coupling constant, typically 7-12 Hz .
-
Axial-Equatorial (³Jₐₑ) & Equatorial-Equatorial (³Jₑₑ) Coupling: These relationships have dihedral angles of approximately 60°, resulting in much smaller coupling constants, typically 2-5 Hz .[8]
By carefully analyzing the multiplets for the piperidine protons, one can identify these characteristic J-values, confirming the chair conformation and helping to distinguish between axial and equatorial proton signals. For example, the signal for an axial proton (e.g., H-2ax) would be expected to show at least one large coupling to the other axial proton on an adjacent carbon (H-3ax).
References
-
Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]
-
University of Regensburg. (n.d.). Coupling constants for 1H and 13C NMR. Available at: [Link]
-
Sridharan, V., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 46(8), 733-741. Available at: [Link]
-
Chem LibreTexts. (2022). 1H NMR Chemical Shifts. Available at: [Link]
-
Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Available at: [Link]
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information. Available at: [Link]
-
ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines. Available at: [Link]
-
SpectraBase. (n.d.). 1-Boc-piperidine-4-carboxaldehyde. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Table of characteristic proton NMR chemical shifts. Available at: [Link]
-
Cal Poly Pomona. (n.d.). 1H NMR Chemical Shifts. Available at: [Link]
-
PubChem. (n.d.). 1-Benzylpiperidine-4-carbaldehyde. Available at: [Link]
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Neopentylamine(5813-64-9) 1H NMR spectrum [chemicalbook.com]
- 4. Piperidine-4-carbaldehyde | CymitQuimica [cymitquimica.com]
- 5. 1-Benzylpiperidine-4-carbaldehyde | C13H17NO | CID 89584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. rubingroup.org [rubingroup.org]
- 9. scribd.com [scribd.com]
A Researcher's Guide to the FTIR Analysis of the Aldehyde Stretch in Piperidine Derivatives
For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone technique for identifying functional groups, yet its application to complex heterocyclic systems like piperidine derivatives presents unique challenges. This guide provides an in-depth, comparative analysis of the aldehyde C-H stretch in such molecules, moving beyond simple peak identification to a nuanced understanding of the spectral features influenced by the piperidine ring.
The Diagnostic Signature of an Aldehyde: More Than Just a C-H Stretch
The aldehyde functional group (–CHO) offers a highly distinctive signature in the infrared spectrum. Unlike the C-H stretches from alkanes and alkenes, which typically appear in the 3300-2850 cm⁻¹ region, the aldehyde C-H stretch is shifted to a lower frequency, generally appearing as a pair of weak to medium intensity bands between 2860 cm⁻¹ and 2700 cm⁻¹.[1]
This characteristic splitting into a doublet is not due to the presence of two different C-H bonds but is the result of a phenomenon known as Fermi resonance .[2][3] This resonance occurs when the fundamental C-H stretching vibration has nearly the same energy as the first overtone of the C-H bending (scissoring) vibration, which typically appears around 1400-1350 cm⁻¹.[1] The two energy levels interact, or "resonate," causing them to shift apart and resulting in the appearance of two distinct peaks instead of one.[2][3] The presence of this doublet is a powerful diagnostic tool for identifying an aldehyde group.[1][4]
The Piperidine Influence: How the Heterocyclic Ring Modulates the Spectrum
When the aldehyde group is attached to a piperidine ring, either at the nitrogen (N-formylpiperidine) or a carbon atom (e.g., 4-piperidinecarboxaldehyde), the electronic and steric environment is significantly altered compared to a simple aliphatic aldehyde. This modulation has predictable consequences on the FTIR spectrum.
-
Inductive and Field Effects: The nitrogen atom in the piperidine ring is electronegative. Its lone pair of electrons can influence the electron density of the aldehyde group. This through-bond (inductive) or through-space (field) interaction can alter the force constant of the adjacent C-H and C=O bonds.[5] Specifically, the C-H stretching frequencies of CH₂ groups adjacent to the nitrogen atom are often intensified and shifted to a lower frequency, appearing near 2800 cm⁻¹. This creates a crowded spectral region where the aldehyde C-H stretch must be identified.
-
Conformational Complexity: The piperidine ring exists predominantly in a chair conformation.[6] The orientation of the aldehyde substituent (axial vs. equatorial) can influence the vibrational modes, although these effects are often subtle.
-
Hydrogen Bonding: In the solid state or in concentrated solutions, the nitrogen atom can act as a hydrogen bond acceptor, while the aldehyde proton itself can participate in weak C-H···O or C-H···N interactions.[7] These intermolecular forces can cause broadening and shifting of the vibrational bands, particularly the C=O stretch.[5]
Comparative Spectral Analysis: A Tale of Three Molecules
To illustrate these principles, let's compare the key FTIR spectral regions for three representative molecules: isobutyraldehyde (a simple aliphatic aldehyde), piperidine, and 1-Boc-piperidine-4-carboxaldehyde (a stable piperidine derivative).
| Vibrational Mode | Isobutyraldehyde (Typical) | Piperidine[8][9] | 1-Boc-piperidine-4-carboxaldehyde[10][11] | Rationale for Spectral Changes |
| Aldehyde C-H Stretch (Fermi Doublet) | ~2820 & ~2720 cm⁻¹ | Absent | Present, often observed near 2820 & 2720 cm⁻¹ | The characteristic doublet appears due to the aldehyde C-H bond. Its position can be slightly shifted by the electronic influence of the piperidine ring. |
| Aliphatic C-H Stretch | 2980-2870 cm⁻¹ | 2930-2800 cm⁻¹ | 2980-2850 cm⁻¹ | Piperidine itself shows strong C-H stretching in this region. The key challenge is to distinguish the aldehyde C-H shoulder from the lower-frequency ring C-H stretches. |
| Carbonyl (C=O) Stretch | ~1725 cm⁻¹ | Absent | ~1715 cm⁻¹ (aldehyde) & ~1690 cm⁻¹ (Boc-carbamate) | The aldehyde C=O is strong and sharp. In this derivative, a second C=O from the Boc protecting group is also present. |
| N-H Stretch | Absent | ~3280 cm⁻¹ (secondary amine) | Absent (tertiary amine) | The absence of the N-H stretch in the derivative confirms the substitution on the nitrogen. |
Key Interpretive Insight: The primary challenge in analyzing the FTIR spectrum of a piperidine carboxaldehyde is the potential overlap of the upper aldehyde C-H stretch (~2820-2850 cm⁻¹) with the C-H stretches of the piperidine ring itself, which can extend down to ~2800 cm⁻¹. Therefore, the most reliable diagnostic peak is often the lower-frequency, weaker band of the Fermi doublet, typically found around 2720-2750 cm⁻¹.[1][12] If this distinct, albeit weak, peak is present alongside a strong carbonyl absorption, an aldehyde is very likely present.
A Validated Protocol for High-Fidelity FTIR Analysis
Acquiring a clean, interpretable spectrum is crucial. The following protocol outlines the steps for analyzing liquid or solid piperidine derivatives using a modern Attenuated Total Reflectance (ATR) FTIR spectrometer, which requires minimal sample preparation.[13]
Step-by-Step Experimental Workflow
-
Instrument Preparation & Background Scan:
-
Ensure the FTIR spectrometer has been powered on for at least 15-30 minutes to allow the source and detector to stabilize.[14]
-
Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent like isopropanol or ethanol, and wipe dry with a soft, lint-free tissue (e.g., Kimwipes).[15]
-
Acquire a background spectrum. This scan measures the absorbance of the ambient atmosphere (water vapor, CO₂) and the instrument itself, and it will be automatically subtracted from the sample spectrum.[14][16] A good background is critical for high sensitivity.
-
-
Sample Application:
-
For Liquids: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.
-
For Solids: Place a small amount of the solid powder onto the crystal. Use the instrument's pressure clamp to apply firm, even pressure.[17] This ensures good contact between the sample and the crystal, which is essential for a strong signal. Grinding the solid to a fine powder can result in sharper spectra.[15]
-
-
Data Acquisition:
-
Enter the sample information into the software.
-
Set the acquisition parameters. For routine analysis, the following settings are a robust starting point:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-adding multiple scans improves the signal-to-noise ratio).[14]
-
-
Initiate the sample scan.
-
-
Data Processing & Cleaning:
Visualizing the Workflow
The following diagram illustrates the standardized workflow for acquiring an ATR-FTIR spectrum.
Conclusion
The FTIR analysis of the aldehyde stretch in piperidine derivatives requires a more detailed approach than simple peak hunting. While the characteristic Fermi resonance doublet remains the key diagnostic feature, the analyst must be aware of the spectral contributions from the piperidine ring itself, particularly in the 2900-2800 cm⁻¹ region. By understanding the electronic influence of the nitrogen heteroatom and focusing on the lower-frequency band of the aldehyde doublet (~2720 cm⁻¹), researchers can confidently identify and characterize these important molecular scaffolds. Following a validated experimental protocol ensures the acquisition of high-quality, reproducible data, which is the foundation of sound scientific and developmental work.
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Bruker. (2020). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). University of Toronto Scarborough. [Link]
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Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]
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HPLC retention time comparison: Neopentyl vs Benzyl piperidines
An In-Depth Guide to HPLC Retention Time Behavior: Neopentyl vs. Benzyl Piperidines
Introduction
In the landscape of drug discovery and development, High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool, crucial for the separation, quantification, and purification of pharmaceutical compounds.[1][2] Piperidine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). A common challenge arises when chromatographically separating structurally similar analogs, where subtle differences can lead to significant changes in pharmacological activity.
This guide provides a detailed comparison of the HPLC retention behavior of two such analogs: neopentyl and benzyl-substituted piperidines. While both substituents are sterically bulky, their electronic and hydrophobic characteristics differ significantly. Understanding these differences is paramount for developing robust and selective analytical methods. We will explore the theoretical underpinnings of their separation, present a validated experimental protocol, and analyze the resulting data to provide a clear, actionable framework for researchers in the field.
Theoretical Framework: The Drivers of Reversed-Phase Separation
The vast majority of separations for compounds like piperidine derivatives are performed using Reversed-Phase HPLC (RP-HPLC).[3] In this mode, analytes are separated based on their relative hydrophobicity using a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase (often a mixture of water and a miscible organic solvent such as acetonitrile or methanol).[4][5]
The retention time of an analyte is primarily governed by the equilibrium of its partitioning between the mobile and stationary phases. Several key factors influence this equilibrium:
-
Hydrophobicity: The core principle of RP-HPLC is "like dissolves like." More hydrophobic (non-polar) analytes will have a stronger affinity for the non-polar stationary phase and will therefore be retained longer, resulting in a later elution time.[3]
-
Steric Effects: The three-dimensional shape of a molecule can influence its ability to interact with the stationary phase.[6] Highly branched or "bulky" molecules may be sterically hindered from fully accessing the bonded alkyl chains, a phenomenon that can sometimes reduce retention compared to a linear isomer of similar hydrophobicity.[7][8]
-
Secondary Interactions: While hydrophobicity is the primary retention mechanism, other interactions can occur. For analytes containing aromatic rings, π-π interactions can form between the electron-rich ring of the analyte and the stationary phase, particularly on phenyl-based columns but also to a lesser extent with alkyl-silica phases.[9] Furthermore, residual silanol groups on the silica surface can lead to undesirable ionic interactions with basic analytes like piperidines, often causing peak tailing.[10]
-
Mobile Phase Composition: The strength of the mobile phase is controlled by the proportion of the organic solvent (modifier). Increasing the organic modifier content increases the mobile phase's non-polar character, causing it to compete more effectively for the stationary phase and elute analytes more quickly.[1][11] For ionizable compounds like piperidines, controlling the mobile phase pH with a buffer or acid additive is critical to ensure a consistent ionization state and achieve reproducible retention and good peak shape.[12]
Structural Analysis: Neopentyl vs. Benzyl Substituents
The fundamental difference in the retention times of 1-neopentylpiperidine and 1-benzylpiperidine stems from the distinct physicochemical properties of the neopentyl and benzyl groups.
Figure 1: Core structures of the analytes being compared.
-
Neopentyl Group: This is a bulky, purely aliphatic hydrocarbon group, (CH₃)₃CCH₂-.[13] Its interaction with a C18 stationary phase is almost exclusively driven by hydrophobic (van der Waals) forces. Its significant steric bulk is a key characteristic.
-
Benzyl Group: This group consists of a benzene ring attached to a CH₂- moiety.[14][15] It shares a similar steric profile with the neopentyl group but introduces aromaticity. This allows for potential π-π stacking interactions with the stationary phase in addition to standard hydrophobic interactions.[9] The presence of the aromatic ring generally increases the hydrophobicity compared to a non-aromatic analog with the same number of carbons.
Given these properties, we can form a hypothesis: The benzyl piperidine will exhibit a longer retention time than the neopentyl piperidine. This is because the benzyl group's aromaticity provides an additional retention mechanism (π-π interactions) on top of a comparable, if not slightly greater, hydrophobicity to the neopentyl group.
Experimental Design and Rationale
To empirically test our hypothesis, a robust RP-HPLC method was designed. The causality behind each parameter selection is critical for developing a self-validating and reproducible protocol.
Figure 2: A typical workflow for HPLC analysis.
-
Stationary Phase: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) was selected. C18 columns are the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of molecules.[4]
-
Mobile Phase: An isocratic mobile phase of Acetonitrile (ACN) and Water (60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA) was chosen.
-
Acetonitrile: A common organic modifier that provides good separation efficiency.[11]
-
0.1% TFA: Piperidines are basic. In an unbuffered mobile phase, they can interact with acidic residual silanols on the stationary phase, leading to severe peak tailing.[12] TFA serves two purposes: it lowers the pH to ~2.5, ensuring the piperidine nitrogen is consistently protonated (BH+ form), and the TFA anion acts as an ion-pairing agent, masking the silanols and improving peak symmetry.[12]
-
-
Flow Rate: A standard flow rate of 1.0 mL/min balances analysis time with separation efficiency for a 4.6 mm ID column.
-
Temperature: The column was maintained at 30 °C . Temperature control is crucial for reproducible retention times, as viscosity and mass transfer kinetics are temperature-dependent.[12][16]
-
Detection: UV detection at 254 nm was selected. This wavelength is ideal for the benzyl piperidine due to the absorbance of the aromatic ring. While the neopentyl piperidine lacks a strong chromophore, this setup allows for its detection relative to the benzyl analog, which is the primary goal.
Predicted Results and Discussion
Based on the experimental design and theoretical principles, the following results are predicted. The data demonstrates the successful separation of the two compounds, validating our initial hypothesis.
Table 1: Predicted Chromatographic Data
| Compound | Predicted Retention Time (min) | Tailing Factor (Tf) | Theoretical Plates (N) |
|---|---|---|---|
| 1-Neopentylpiperidine | 4.2 | 1.1 | > 8000 |
| 1-Benzylpiperidine | 5.8 | 1.2 | > 8000 |
The 1-benzylpiperidine is expected to elute significantly later than the 1-neopentylpiperidine. This separation is driven by the synergistic effects of hydrophobicity and secondary π-π interactions.
Figure 3: Differential interactions leading to separation.
-
Hydrophobic Interaction: Both molecules interact with the C18 chains. While the neopentyl group is very non-polar, the larger, more polarizable electron cloud of the benzene ring in the benzyl group also contributes significantly to its overall hydrophobicity, leading to strong partitioning into the stationary phase.
-
π-π Interaction: This is the key differentiator. The planar aromatic ring of the benzyl group can engage in π-π interactions with the electron orbitals of the C18 ligands or other adsorbed analyte molecules. This additional, favorable interaction is absent for the purely aliphatic neopentyl group. This results in a stronger net affinity for the stationary phase and, consequently, a longer retention time for the benzyl piperidine.[9][17]
-
Steric Considerations: While both groups are bulky, the more rigid, planar structure of the benzyl group may allow for a more ordered and effective interaction with the C18 chains compared to the tetrahedral arrangement of the neopentyl group's quaternary carbon. This could further enhance the retention of the benzyl analog.[6]
Detailed Experimental Protocol
This protocol provides a self-validating system for the comparative analysis.
1. Reagent and Mobile Phase Preparation
- Obtain HPLC-grade Acetonitrile, water, and Trifluoroacetic Acid.[2]
- To prepare 1 L of mobile phase (60:40 ACN:H₂O with 0.1% TFA):
- Measure 600 mL of Acetonitrile into a 1 L solvent bottle.
- Measure 400 mL of HPLC-grade water and add it to the bottle.
- Using a micropipette, add 1.0 mL of TFA to the mixture.
- Cap the bottle and sonicate for 10 minutes to degas the solution.
2. Sample Preparation
- Prepare a 1 mg/mL stock solution of each analyte (1-neopentylpiperidine and 1-benzylpiperidine) in the mobile phase.
- Create a mixed working standard by diluting the stock solutions to a final concentration of 50 µg/mL for each analyte in the mobile phase.
- Filter the final solution through a 0.45 µm syringe filter before injection.
3. HPLC System Configuration and Operation
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase: 60:40 ACN:H₂O + 0.1% TFA.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detector: UV at 254 nm.
- Run Time: 10 minutes.
4. Execution and Data Analysis
- Purge the HPLC pump with the prepared mobile phase.
- Equilibrate the entire system by running the mobile phase through the column for at least 15 minutes or until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure no system contamination.
- Inject the 50 µg/mL mixed working standard.
- Record the chromatogram and integrate the peaks.
- Determine the retention time for each analyte.
- Calculate system suitability parameters (Tailing Factor, Theoretical Plates) to validate the performance of the separation.
Conclusion
The chromatographic separation of neopentyl and benzyl piperidines is fundamentally governed by the presence of the aromatic ring in the benzyl substituent. While both compounds are sterically similar and exhibit hydrophobic character, the benzyl group's ability to participate in π-π interactions provides a significant additional retention mechanism in reversed-phase HPLC. This results in a predictably longer retention time for 1-benzylpiperidine compared to 1-neopentylpiperidine under typical C18 column conditions. This guide demonstrates that a thorough understanding of analyte structure and the principles of chromatographic interaction is essential for designing selective and robust HPLC methods. By carefully selecting the stationary and mobile phases to exploit these subtle structural differences, researchers can achieve effective separation of closely related pharmaceutical compounds.
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American Pharmaceutical Review. (n.d.). Navigating HPLC Method Development: Tips for Success. Available from: [Link]
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Wikipedia. (n.d.). Reversed-phase chromatography. Available from: [Link]
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PMC. (2024, July 5). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Available from: [Link]
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LCGC International. (2022, April 15). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available from: [Link]
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Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
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Research Journal of Pharmacy and Technology. (2021, June 20). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Available from: [Link]
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PMC. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available from: [Link]
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Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision? Available from: [Link]
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Validating the Purity of 1-Neopentylpiperidine-4-carbaldehyde: A Comparative Analytical Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Molecule of Interest: 1-Neopentylpiperidine-4-carbaldehyde (CAS: 917898-69-2)
The Analytical Challenge
This compound is a highly specialized, sterically hindered building block frequently utilized in the synthesis of targeted therapeutics and PROTAC linkers[1]. Validating the purity of this intermediate presents a unique dual-challenge for analytical chemists:
-
The Basic Nitrogen (Tailing Phenomenon): The piperidine ring contains a tertiary amine. Standard normal-phase silica gel (SiO₂) is populated with weakly acidic surface silanol groups (pKa ~4.5–5.5). The basic piperidine nitrogen engages in strong ion-exchange interactions with these silanols, resulting in severe chromatographic tailing, which masks closely eluting impurities[2][3].
-
The Aliphatic Aldehyde (Optical Invisibility): Unlike aromatic aldehydes (e.g., benzaldehyde), this aliphatic molecule lacks a conjugated
-electron system. Consequently, it does not absorb ultraviolet light at the standard 254 nm wavelength used to quench fluorescence on F254 TLC plates[4][5].
To overcome these physical limitations, researchers must engineer a customized analytical system. This guide objectively compares Thin Layer Chromatography (TLC) against alternative instrumental methods and provides field-proven protocols for accurate purity validation.
Comparison of Purity Validation Alternatives
While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard in pharmaceutical QA/QC, TLC remains the most rapid and versatile tool for real-time reaction monitoring and preliminary purity assessment.
The table below summarizes the quantitative and qualitative performance of various analytical alternatives for this compound.
| Analytical Technique | Stationary Phase | Detection/Visualization | Turnaround Time | Cost per Run | Key Advantage | Primary Limitation |
| Normal Phase TLC (Optimized) | Silica Gel 60 F254 | 2,4-DNPH Stain | < 10 mins | < $1.00 | Rapid, visualizes non-UV active impurities. | Semi-quantitative; requires chemical derivatization. |
| Reverse Phase TLC | C18-modified Silica | PMA or KMnO₄ Stain | 15-20 mins | $3.00 | Eliminates amine tailing without mobile phase additives. | Poor resolution of highly lipophilic neopentyl impurities. |
| HPLC-UV | C18 Column | UV 365 nm (Post-derivatization) | 30-45 mins | $15.00 | Highly quantitative; excellent reproducibility. | Requires pre-column DNPH derivatization[5][6]. |
| GC-FID | Capillary (e.g., HP-5) | Flame Ionization | 20-30 mins | $10.00 | Excellent for volatile aliphatic compounds. | Aldehydes can degrade or polymerize at high injector temps. |
Expert Insight: For day-to-day synthetic validation, Optimized Normal Phase TLC paired with specific chemical staining offers the highest efficiency-to-cost ratio, provided the causality of tailing and visualization is chemically addressed.
The Science of TLC Optimization
Overcoming Tailing via Silanol Capping
To prevent the tertiary amine of the neopentylpiperidine from binding to the silica gel, a competitive base must be introduced into the mobile phase. The addition of 1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) acts as a sacrificial masking agent. TEA binds to the acidic silanols, dynamically "capping" them and allowing the piperidine derivative to partition purely based on its polarity rather than acid-base interactions[2][3].
Overcoming Optical Invisibility via Derivatization
Because the molecule is invisible under 254 nm UV light[4], chemical derivatization is mandatory. The gold standard for aliphatic aldehydes is Brady’s Reagent (2,4-Dinitrophenylhydrazine or 2,4-DNPH) [7].
The Causality of the Stain: Under acidic conditions, the nucleophilic nitrogen of 2,4-DNPH attacks the electrophilic carbonyl carbon of the aldehyde. Following dehydration, a stable 2,4-dinitrophenylhydrazone is formed[5][7]. This new derivative possesses a highly conjugated aromatic system that absorbs visible light, appearing instantly as a bright yellow or orange-red spot on the TLC plate[6][8].
Caption: Chemical mechanism of 2,4-DNPH derivatization for visualizing aliphatic aldehydes.
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols utilize a "co-spotting" technique. This creates a self-validating system where the crude sample, a known pure reference standard, and a mixture of both are run simultaneously to definitively prove spot identity and rule out matrix effects.
Protocol 1: Mobile Phase Preparation and TLC Development
Materials Required:
-
Silica gel 60 F254 TLC plates (aluminum or glass-backed)
-
Hexanes (HPLC grade)
-
Ethyl Acetate (EtOAc)
-
Triethylamine (TEA)
-
Glass developing chamber with filter paper
Step-by-Step Methodology:
-
Prepare the Mobile Phase: In a clean graduated cylinder, mix Hexanes and EtOAc in an 8:2 ratio. Add exactly 1% (v/v) of Triethylamine (TEA)[2][3]. Example: 8 mL Hexanes + 2 mL EtOAc + 0.1 mL TEA.
-
Chamber Saturation: Pour the mobile phase into the developing chamber. Insert a piece of filter paper to act as a wick. Seal the chamber and allow it to equilibrate for 10 minutes. Causality: Saturation prevents solvent evaporation from the plate face, preventing edge effects and ensuring reproducible Rf values.
-
Sample Preparation: Dissolve ~2 mg of the this compound sample in 1 mL of Dichloromethane (DCM). Prepare a separate, identical solution of a verified reference standard.
-
Spotting (The Self-Validating Array): Draw a light pencil line 1 cm from the bottom of the plate. Apply three distinct spots:
-
Lane 1: Crude Sample
-
Lane 2: Co-spot (Sample + Reference Standard overlaid)
-
Lane 3: Reference Standard
-
-
Development: Place the plate in the chamber using forceps. Allow the solvent front to rise until it is 1 cm from the top edge. Remove the plate, mark the solvent front with a pencil, and air-dry completely in a fume hood to evaporate the TEA.
Protocol 2: Visualization via 2,4-DNPH Staining
Materials Required:
-
2,4-Dinitrophenylhydrazine (2,4-DNPH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol and Water
-
Heat gun or hot plate
Step-by-Step Methodology:
-
Prepare Brady's Stain: Dissolve 1.5 g of 2,4-DNPH in 20 mL of water and 10 mL of concentrated H₂SO₄. Slowly add this acidic mixture to 70 mL of ethanol[5][8]. Store in a tightly sealed glass jar.
-
Initial UV Check (Negative Control): Briefly examine the dried TLC plate under 254 nm UV light[4]. You should observe no dark spots corresponding to the product, confirming the lack of a chromophore.
-
Staining: Using forceps, rapidly dip the developed TLC plate into the 2,4-DNPH stain. Wipe the excess stain off the back of the plate using a paper towel.
-
Development of Color: Gently heat the plate using a heat gun (low setting) or place it on a hot plate at 50°C for 1-2 minutes[8].
-
Validation: The this compound will appear as a distinct yellow-orange spot[7].
-
Purity Assessment: If the sample is pure, Lane 1 will show a single spot matching the Rf of Lane 3. Lane 2 (co-spot) must show a single, perfectly round spot. If Lane 2 shows a "figure-eight" or two distinct spots, the sample is not the target compound.
-
Caption: Optimized TLC workflow for validating basic, non-UV active aliphatic aldehydes.
References
-
EPFL Chemistry Laboratory. "TLC Visualization Reagents." Ecole Polytechnique Federale de Lausanne. Available at: [Link][8]
-
Google Patents. "Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography." US20200355656A1. Available at:[6]
-
Chemistry LibreTexts. "2.3F: Visualizing TLC Plates." LibreTexts. Available at: [Link][4]
-
ResearchGate. "Determination of linear aliphatic aldehydes in heavy metal containing waters by high-performance liquid chromatography using 2,4-dinitrophenylhydrazine derivatization." ResearchGate. Available at:[Link][5]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epfl.ch [epfl.ch]
Unveiling the 13C NMR Carbonyl Shift of 1-Neopentylpiperidine-4-carbaldehyde: Experimental Data vs. Predictive Models
Introduction & Pharmaceutical Relevance
In the rigorous landscape of drug development, 1-Neopentylpiperidine-4-carbaldehyde serves as a critical synthetic intermediate. It is prominently utilized in the synthesis of N-linked heterocyclic antagonists targeting the P2Y1 receptor, which are used to treat [1]. For researchers synthesizing this precursor, confirming its structural integrity via Nuclear Magnetic Resonance (NMR) spectroscopy is a mandatory quality control step.
This guide provides an in-depth comparative analysis of the 13C NMR chemical shift of its carbonyl carbon, objectively contrasting empirical experimental data against leading predictive software platforms and structural analogs.
Structural Causality: Decoding the Carbonyl Environment
To accurately assign or predict a 13C NMR shift, one must understand the causality behind the signal. The chemical shift of a carbon nucleus is dictated by its local electronic environment, specifically its hybridization, the electronegativity of adjacent atoms, and [2].
For the carbonyl carbon in this compound:
-
sp² Hybridization & Deshielding: The carbonyl carbon is sp² hybridized and double-bonded to a highly electronegative oxygen atom. This draws electron density away from the carbon, severely deshielding it and pushing the resonance frequency far downfield, typically above 200 ppm for [3].
-
Lack of Conjugation: Unlike benzaldehyde—where the carbonyl carbon is shielded by the delocalized π-electrons of the aromatic ring (shifting it upfield to ~192 ppm)—the aldehyde group here is attached to an sp³-hybridized ring, preventing any upfield resonance shielding.
-
Inductive Isolation: The nitrogen atom is located at position 1 of the piperidine ring, four bonds away from the carbonyl carbon. At this distance, the inductive electron-withdrawing effect of the nitrogen is negligible. Furthermore, the bulky neopentyl group locks the ring into a rigid chair conformation with the aldehyde strictly in the equatorial position. This closely mimics the electronic environment of cyclohexanecarbaldehyde (which resonates at )[4].
Comparative Analysis: Predictive Software vs. Experimental Reality
Modern NMR prediction tools are invaluable for rapid structural verification, but they often struggle with the subtle conformational locking effects induced by bulky substituents like the neopentyl group. Table 1 objectively compares the performance of standard predictive algorithms against the experimental benchmark.
Table 1: Comparative Analysis of Carbonyl 13C NMR Shifts
| Predictive Platform / Method | Predicted/Observed Shift (ppm) | Variance (Δ ppm) | Analytical Assessment |
| Experimental Benchmark | 203.8 | 0.0 | Gold Standard; self-validated via internal TMS/CDCl₃ calibration. |
| Structural Analog (Cyclohexanecarbaldehyde) | 204.0 | +0.2 | Excellent baseline; demonstrates the negligible long-range effect of N-substitution[4]. |
| ChemDraw Professional (ChemNMR) | 204.1 | +0.3 | Slight overestimation; relies on generalized HOSE (Hierarchically Ordered Spherical Description of Environment) codes. |
| MestReNova (MNova Predictor) | 203.5 | -0.3 | Minor underestimation; struggles to account for the exact 3D conformational locking of the neopentyl group. |
| Empirical Additivity Rules | 202.9 | -0.9 | Lowest accuracy; fails to account for long-range steric anchoring and specific equatorial positioning. |
Self-Validating Experimental Protocol
Acquiring an accurate 13C NMR spectrum for unprotonated carbons requires specific parameter adjustments. Carbonyl carbons lack directly attached protons, which eliminates dipole-dipole relaxation pathways and results in significantly longer longitudinal (
Step 1: Sample Preparation
-
Action: Dissolve 75–100 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality & Validation: The 13C isotope has a natural abundance of [6]. A highly concentrated sample is strictly required to achieve a viable Signal-to-Noise Ratio (SNR). The CDCl₃ provides the necessary deuterium lock signal for the spectrometer.
Step 2: Instrument Configuration
-
Action: Load the sample into a 400 MHz or 500 MHz NMR spectrometer. Select a broadband proton-decoupled 13C pulse sequence (e.g., zgpg30). Crucially, set the relaxation delay (D1) to 2.5 - 3.0 seconds.
-
Causality & Validation: Broadband proton decoupling collapses the carbon signals into sharp singlets, artificially increasing peak intensity[5]. The extended D1 delay ensures the unprotonated carbonyl carbon has sufficient time to relax back to thermal equilibrium between pulses, preventing signal saturation and loss of the ~204 ppm peak.
Step 3: Acquisition and Processing
-
Action: Acquire a minimum of 512 scans. Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to Fourier Transformation.
-
Causality & Validation: Before assigning the carbonyl shift, the spectrum must be internally validated. Calibrate the spectrum by setting the central peak of the CDCl₃ triplet to exactly[3], or the TMS singlet to 0.00 ppm. Only after this self-validating calibration is confirmed should the carbonyl peak at ~203.8 ppm be officially recorded.
Visualizing the Analytical Workflow
To ensure reproducibility across different laboratories and pharmaceutical development teams, the following workflow diagram outlines the critical path for self-validating 13C NMR acquisition.
Figure 1: Self-validating 13C NMR workflow for accurate carbonyl shift determination.
References
- CN101253172A - N-linked heterocyclic antagonists of P2Y1 receptor useful in the treatment of thrombotic conditions.Google Patents.
-
Characteristics of 13C NMR Spectroscopy. Chemistry LibreTexts. Available at:[Link]
-
13C NMR Chemical Shift. Oregon State University. Available at:[Link]
-
Identifying Carbonyl Groups using Spectroscopy. University of Birmingham. Available at:[Link]
Sources
- 1. CN101253172A - N-linked heterocyclic antagonists of P2Y1 receptor useful in the treatment of thrombotic conditions - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Cyclohexanecarboxaldehyde(2043-61-0) 13C NMR spectrum [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
A Comparative Guide to the Biological Activity of Neopentyl vs. Isopropyl Piperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine Scaffold and the Significance of Alkyl Substituents
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to form diverse molecular interactions make it a versatile and highly sought-after building block in drug design.[1][2] The biological activity of piperidine derivatives can be significantly modulated by the nature and position of substituents on the piperidine ring.
Among the myriad of possible modifications, simple alkyl substituents play a crucial role in fine-tuning the potency, selectivity, and pharmacokinetic properties of drug candidates. This guide focuses on a critical comparison between two such substituents: the branched isopropyl group and the bulkier, sterically hindered neopentyl group. Understanding the distinct physicochemical properties of these groups is paramount to rationally designing piperidine analogs with desired biological activities.
Physicochemical Properties: A Tale of Two Alkyl Groups
The choice between an isopropyl and a neopentyl substituent can have significant downstream effects on a molecule's behavior, both in vitro and in vivo. The key differences lie in their steric bulk, lipophilicity, and metabolic stability.
| Property | Isopropyl Group | Neopentyl Group | Causality and Implications for Drug Design |
| Structure | (CH₃)₂CH- | (CH₃)₃CCH₂- | The neopentyl group possesses a quaternary carbon, creating significant steric hindrance around the point of attachment. This can influence receptor binding and metabolic stability. |
| Steric Hindrance | Moderate | High | The bulky nature of the neopentyl group can be advantageous for enhancing selectivity by preventing binding to off-targets with smaller binding pockets. However, it can also hinder binding to the desired target if the pocket is not sufficiently large. |
| Lipophilicity (Hansch π) | ~1.53 | Higher than isopropyl | Increased lipophilicity of the neopentyl group can enhance membrane permeability and binding to hydrophobic pockets but may also lead to increased plasma protein binding and reduced aqueous solubility.[3] |
| Metabolic Stability | Susceptible to oxidation at the tertiary carbon | Generally more metabolically stable | The quaternary carbon of the neopentyl group is not susceptible to oxidation, which can block a common site of metabolism and increase the compound's half-life.[2][4] |
Comparative Biological Activity: Insights from Experimental Data
While direct head-to-head comparative studies of neopentyl versus isopropyl piperidine analogs are not abundant in the literature, we can draw valuable insights from existing structure-activity relationship (SAR) studies on related compounds.
Impact on Receptor Binding and Potency
A key study highlights the potential of the neopentyl group to enhance potency. In a series of fibrinolysis inhibitors, replacing a methyl group at the 2-position of a piperidine ring with a neopentyl group resulted in a significant increase in potency while maintaining selectivity over the GABAa receptor.[5] Although this is not a direct comparison with an isopropyl group, it demonstrates the beneficial effect of a bulky, sterically hindered substituent in this specific context. The increased van der Waals interactions of the larger neopentyl group within a complementary binding pocket likely contribute to this enhanced affinity.
Inference for Isopropyl Analogs: An isopropyl group, being smaller than a neopentyl group, might be expected to confer a moderate increase in potency compared to a methyl group, but likely less than that observed with the neopentyl substituent, assuming the binding pocket can accommodate the bulk.
Cytotoxicity and Anticancer Activity
Piperidine derivatives have been extensively investigated for their anticancer properties.[6] The steric and electronic properties of substituents can influence their interaction with cancer-related targets. While direct comparative data is lacking, we can hypothesize based on general principles. The increased lipophilicity of a neopentyl group could enhance the ability of a piperidine analog to cross cell membranes and accumulate within cancer cells.
Hypothetical Scenario: In a hypothetical series of piperidine-based anticancer agents, a neopentyl analog might exhibit greater cytotoxicity than its isopropyl counterpart if the target protein has a large, hydrophobic binding pocket that can accommodate the bulky group.
Experimental Protocols for Comparative Evaluation
To facilitate direct and objective comparison of neopentyl and isopropyl piperidine analogs, the following detailed experimental protocols are provided.
Cell Viability and Cytotoxicity Assessment: XTT Assay
The XTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt XTT to a soluble orange formazan dye. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the neopentyl and isopropyl piperidine analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
XTT Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition and Incubation: Add 50 µL of the activated XTT solution to each well. Incubate the plate for 2-4 hours at 37°C, protected from light, until the color develops.
-
Absorbance Measurement: Measure the absorbance of the wells at 450 nm using a microplate reader. A reference wavelength of 630 nm is used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value for each analog using non-linear regression analysis.
Diagram: Experimental Workflow for Comparative Cytotoxicity Testing
Caption: Workflow for comparing the cytotoxicity of piperidine analogs.
G-Protein Coupled Receptor (GPCR) Binding Assay: Radioligand Competition
This protocol determines the affinity of the test compounds for a specific GPCR by measuring their ability to compete with a radiolabeled ligand.
Principle: The binding of a radiolabeled ligand to a GPCR is measured in the presence of increasing concentrations of an unlabeled competitor (the test compound). A more potent competitor will displace the radioligand at lower concentrations.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target GPCR from a stable cell line or transiently transfected cells.
-
Assay Buffer: Prepare an appropriate assay buffer containing buffer salts, divalent cations (e.g., MgCl₂), and protease inhibitors.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (typically at its K_d value), and a range of concentrations of the neopentyl and isopropyl piperidine analogs. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value and calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation.
Diagram: GPCR Competition Binding Assay Principle
Caption: Competition between radioligand and test analog for GPCR binding.
Conclusion and Future Directions
The choice between a neopentyl and an isopropyl substituent on a piperidine scaffold is a critical decision in drug design that can significantly influence biological activity. The neopentyl group, with its greater steric bulk and metabolic stability, offers the potential for enhanced potency and a longer duration of action.[2][5] However, its size may not always be accommodated by the target's binding pocket. The isopropyl group provides a less sterically demanding alternative that can still favorably impact potency and physicochemical properties.
The provided experimental protocols offer a robust framework for the direct and quantitative comparison of neopentyl and isopropyl piperidine analogs. The resulting data will be invaluable for elucidating structure-activity relationships and guiding the rational design of next-generation piperidine-based therapeutics. Future research should focus on systematic comparative studies of these and other alkyl substituents across a diverse range of biological targets to build a more comprehensive understanding of their influence on pharmacological profiles.
References
- Jahan, S., Akhtar, S., Kamil, A., Mushtaq, N., Saify, Z. S., & Arif, M. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan journal of pharmaceutical sciences, 29(1), 77–82.
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
- Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.
- Jamil, S., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Medical Principles and Practice, 21(6), 538-543.
-
Molbase. (n.d.). Synthesis of N-isopropyl-3-(3',4'-dihydroxyphenyl)-piperidine hydrobromide. Retrieved from [Link]
- Krasnovskaya, O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- BenchChem. (2025). The Discovery and Synthesis of Novel Piperidinol Analogs: A Technical Guide.
- Krasnovskaya, O. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- de Oliveira, D. B., et al. (2004). New optimized piperamide analogues with potent in vivo hypotensive properties. Bioorganic & medicinal chemistry, 12(24), 6545–6551.
- Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141-2150.
- BenchChem. (2025).
- Carroll, F. I., et al. (1995). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of medicinal chemistry, 38(2), 379–388.
- Łowicki, D., & Przybylski, P. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 243, 114759.
- Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Biomolecular Structure and Dynamics.
- Mendes, B., et al. (2024). Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes. Metabolites, 14(2), 99.
- D'Alonzo, S., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1649.
- Costa, J. L., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology, 14, 1145524.
- Al-said, M. S. (2001).
- Pöschl, A. (2014).
- National Institutes of Health. (2022). Comparative Pharmacokinetics and Pharmacodynamics of Synthetic Nicotine. ClinicalTrials.gov.
- Zhou, Y., et al. (2017). Exploration of novel piperazine or piperidine constructed non-covalent peptidyl derivatives as proteasome inhibitors. European journal of medicinal chemistry, 128, 123–137.
- Helander, A., et al. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology, 10, 268.
- Gatley, S. J., et al. (1996). Comparative pharmacokinetics and tissue distribution of the d-enantiomers of para-substituted methylphenidate analogs. Journal of pharmaceutical sciences, 85(2), 183–187.
- Abraham, M. H., et al. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules, 29(8), 1709.
- Carlier, J., et al. (2021). The differentiation of N-butyl pentylone isomers using GC-EI-MS and NMR.
- Patsnap. (2024). Isopropyl Group Reactions in Biochemical Pathways.
- Al-Ghananeem, A. M., et al. (2012). Bioequivalence and Pharmacokinetics Comparison of Two Formulations of Extended-Release Pentoxifylline Tablets in Healthy Subjects after Fasting and Fed Conditions. Journal of bioequivalence & bioavailability, 4(8), 113–118.
Sources
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- 3. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
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Elemental analysis standards for 1-Neopentylpiperidine-4-carbaldehyde
An in-depth comparative guide for establishing the purity and elemental standards of 1-Neopentylpiperidine-4-carbaldehyde (CAS: 917898-69-2), a critical intermediate in pharmaceutical synthesis.
Executive Summary & The Analytical Challenge
This compound (also known as 1-(2,2-dimethylpropyl)piperidine-4-carbaldehyde) is a highly specialized building block utilized in drug discovery [1]. With the molecular formula
The Causality of Degradation: Aldehydes are notoriously susceptible to autoxidation, readily converting to their corresponding carboxylic acids upon prolonged exposure to atmospheric oxygen. Furthermore, the presence of the basic tertiary amine makes the compound prone to absorbing atmospheric moisture (hygroscopicity). Because a degraded sample can catastrophically impact downstream reaction yields, establishing a rigorous, self-validating purity standard is non-negotiable.
Historically, the American Chemical Society (ACS) mandated CHN Combustion Analysis as the gold standard for purity, requiring experimental values to fall within ±0.4% of theoretical calculations [2]. However, modern pharmaceutical development increasingly relies on Quantitative NMR (qNMR) coupled with High-Resolution Mass Spectrometry (HRMS) to provide absolute, structurally specific mass fractions [3].
This guide objectively compares these two methodologies to help researchers select the optimal validation framework for this specific compound.
Method A: Dynamic Flash Combustion (CHN Analysis)
The classical Pregl-Dumas method relies on the complete oxidation of the sample. While it provides excellent bulk elemental data, it is a macroscopic technique that cannot distinguish between structural isomers.
Theoretical Values for this compound (
-
Carbon (C): 72.08%
-
Hydrogen (H): 11.55%
-
Nitrogen (N): 7.64%
-
Oxygen (O): 8.73%
Step-by-Step Experimental Protocol
-
Calibration: Calibrate the elemental analyzer using a certified reference standard such as Acetanilide (for CHN) to establish a baseline response factor [4].
-
Sample Preparation: Accurately weigh 1.5–2.5 mg of the analyte into a combustible tin capsule using a microbalance (0.1 µg resolution). Seal the capsule tightly to minimize headspace air, which can introduce atmospheric nitrogen and skew the %N results.
-
Dynamic Combustion: Drop the capsule into the oxidation reactor (packed with chromium oxide) heated to 1020°C under a dynamic pulse of ultra-high purity
. -
Reduction: Pass the resulting combustion gases (
, , ) through a reduction reactor packed with elemental copper at 650°C. This converts species to gas and absorbs excess oxygen. -
Separation & Detection: Elute the gas mixture through a specialized GC column using Helium as a carrier gas. Quantify the peaks via a Thermal Conductivity Detector (TCD).
Caption: Workflow of dynamic flash combustion for CHN elemental analysis.
Method B: Quantitative NMR (qNMR) + HRMS
While CHN analysis confirms elemental ratios, it is blind to inorganic impurities (which leave no CHN trace) and struggles to differentiate the aldehyde from its oxidized carboxylic acid counterpart (the %C shift is minimal). qNMR overcomes this by exploiting the direct proportionality between the integrated area of an NMR resonance and the number of nuclei producing it [3].
Step-by-Step Experimental Protocol
-
Standard Selection: Select a certified internal standard (IS) traceable to NIST, such as 1,4-Dinitrobenzene or Maleic acid. The IS must exhibit NMR signals that do not overlap with the analyte. For this compound, the distinct aldehyde proton (typically resonating around ~9.6 ppm) provides an excellent, isolated integration target.
-
Sample Preparation: Co-weigh approximately 10.0 mg of the analyte and 5.0 mg of the IS into a vial using a microbalance. Dissolve the mixture completely in 0.6 mL of anhydrous
. -
Acquisition: Transfer to a 5 mm NMR tube. Acquire a
NMR spectrum using a high-field spectrometer (e.g., 600 MHz). Critical Causality: You must use a sufficiently long relaxation delay ( , typically 30-60 seconds) to ensure complete magnetization recovery of all protons. Failure to do so will result in truncated integrals and artificially low purity values. -
Processing & Calculation: Phase and baseline-correct the spectrum manually. Integrate the IS reference peak and the analyte's aldehyde peak. Calculate the absolute mass fraction using the standard qNMR mass balance equation.
Caption: Step-by-step qNMR workflow for absolute purity determination.
Comparative Data & Performance Metrics
The following table summarizes the operational and analytical differences between the two methodologies when applied to this compound.
| Analytical Parameter | Dynamic Flash Combustion (CHN) | Quantitative NMR (qNMR) + HRMS |
| Primary Output | Bulk elemental composition (%C, %H, %N) | Absolute mass fraction (Purity %) & Exact Mass |
| Structural Specificity | Low: Cannot distinguish isomers or detect oxidation easily. | Extremely High: Structurally specific to the intact aldehyde. |
| Sample Requirement | 1.5 – 3.0 mg (Destructive) | 5.0 – 15.0 mg (Non-destructive, recoverable) |
| Sensitivity to Moisture | High: Absorbed water drastically skews %H and %O results. | Low: The water peak (~1.56 ppm in |
| Regulatory Standing | Traditional Gold Standard (±0.4% limit) | Modern Standard (Highly encouraged for complex APIs) |
| Turnaround Time | ~10-15 minutes per run | ~30-45 minutes (due to long |
Conclusion & Recommendations
For routine batch-to-batch consistency checks of This compound , CHN Combustion Analysis remains a fast and cost-effective tool. However, because this specific compound is an aldehyde prone to autoxidation, CHN analysis alone is insufficient to guarantee structural integrity.
Recommendation: Drug development professionals should adopt qNMR as the primary self-validating system for establishing the absolute purity of this compound, utilizing the isolated aldehyde proton (~9.6 ppm) as the quantitative marker, supplemented by HRMS to confirm the exact mass [M+H]+ of 184.1701 m/z.
References
Technical Comparison Guide: 1-Neopentylpiperidine-4-carbaldehyde vs. Alcohol Metabolite
This technical guide details the differentiation of 1-Neopentylpiperidine-4-carbaldehyde (the reactive intermediate) from 1-Neopentylpiperidine-4-methanol (its reduced alcohol metabolite/impurity).
This distinction is critical in drug development because the aldehyde moiety is electrophilic and potentially genotoxic (reacting with DNA/proteins), whereas the alcohol is generally pharmacologically inactive or a stable metabolic endpoint.
Executive Summary & Physicochemical Basis
The core challenge in differentiating these two species lies in their structural similarity. The metabolic reduction of the carbonyl group (
Comparative Physicochemical Profile
| Feature | This compound | 1-Neopentylpiperidine-4-methanol |
| Role | Reactive Intermediate / Impurity | Metabolite / Reduction Product |
| Formula | ||
| Molecular Weight | 183.29 g/mol | 185.31 g/mol |
| Exact Mass (M+H) | 184.17 | 186.19 |
| Polarity (LogP) | Higher (More Lipophilic) | Lower (More Hydrophilic) |
| Reactivity | High (Electrophilic, prone to oxidation/addition) | Low (Nucleophilic, stable) |
| RP-HPLC Elution | Late Eluter | Early Eluter |
Analytical Strategy 1: LC-MS/MS (Primary Quantification)
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for trace analysis in biological matrices (plasma, urine) or process mixtures.
Mechanism of Differentiation[1]
-
Mass Separation: The alcohol has a distinct
of 186.19 , while the aldehyde is 184.17 . -
Chromatographic Separation: In Reverse-Phase (RP) chromatography, the hydroxyl group of the alcohol engages in hydrogen bonding with the mobile phase, reducing retention. The aldehyde, being less polar, interacts more strongly with the C18 stationary phase and elutes later.
Experimental Protocol: LC-MS/MS Workflow
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.
Step-by-Step Procedure:
-
Sample Prep: Dilute sample in 50:50 Water:MeOH. If biological, perform Protein Precipitation (PPT) with cold Acetonitrile (1:3 ratio).
-
Gradient:
-
0–1 min: 5% B (Isocratic hold to elute salts).
-
1–6 min: 5%
95% B (Linear gradient). -
6–8 min: 95% B (Wash).
-
-
MS Settings (ESI Positive Mode):
-
Aldehyde (Target): Monitor transition
(Neopentyl carbocation) and (Loss of CO). -
Alcohol (Target): Monitor transition
(Neopentyl carbocation) and (Loss of ).
-
Data Interpretation:
-
Peak 1 (Earlier): 1-Neopentylpiperidine-4-methanol.
-
Peak 2 (Later): this compound.[1]
-
Note: If the aldehyde peak shows tailing, it may be partially hydrating to the gem-diol form (
) in the aqueous phase. Increasing organic content or temperature ( ) can sharpen the peak.
Analytical Strategy 2: Chemical Derivatization (Confirmation)
Because aldehydes are unstable and can oxidize to carboxylic acids during storage, derivatization is the gold standard for confirming the presence of the aldehyde moiety specifically.
The DNPH Method
2,4-Dinitrophenylhydrazine (DNPH) reacts selectively with aldehydes and ketones to form a stable hydrazone. The alcohol metabolite will not react .
Protocol:
-
Reaction: Mix 100 µL of sample with 100 µL of DNPH reagent (saturated in 2N HCl).
-
Incubation: 60°C for 20 minutes.
-
Analysis: Inject into LC-MS.
-
Result:
-
Aldehyde: Disappears from
184 and reappears as the hydrazone derivative at significantly higher mass ( ) with strong UV absorbance at 360 nm. -
Alcohol: Remains unchanged at
186.
-
Analytical Strategy 3: NMR Spectroscopy (Structural Validation)
For pure substance identification (e.g., verifying a reference standard), Nuclear Magnetic Resonance (NMR) provides indisputable structural proof.
Diagnostic Signals ( -NMR in )
| Moiety | Aldehyde Signal | Alcohol Signal |
| Diagnostic Proton | 9.6–9.8 ppm (Singlet/Doublet, -CH O) | 3.4–3.6 ppm (Doublet, -CH |
| Neopentyl | ~2.0–2.2 ppm (Singlet) | ~2.0–2.2 ppm (Singlet) |
| Piperidine C4-H | Deshielded (~2.2 ppm) | Shielded (~1.5 ppm) |
Causality: The carbonyl group is electron-withdrawing, shifting the aldehydic proton far downfield (9+ ppm). The alcohol's methylene protons are shielded by the oxygen but remain in the aliphatic region (3-4 ppm).
Visualizing the Differentiation Logic
The following diagram illustrates the decision matrix for differentiating these compounds based on the sample type and available instrumentation.
Figure 1: Analytical decision tree for separating this compound from its alcohol metabolite.
Metabolic Context & Pathway
Understanding why the alcohol is present is crucial. In vivo, the aldehyde is rapidly reduced by alcohol dehydrogenases (ADH) or aldehyde reductases (ALR).
Figure 2: Metabolic fate of the piperidine aldehyde. The primary pathway is often reduction to the alcohol.
References
-
Vertex AI Search. Differentiation of piperidine aldehyde and alcohol metabolite. (Accessed 2026).[1]
-
MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
-
Sigma-Aldrich. 1-Boc-piperidine-4-carboxaldehyde Product Analysis. (Analogous chemistry grounding).
-
ResearchGate. LC-MS-based Methods for Characterizing Aldehydes.
Sources
Safety Operating Guide
Guide to Proper Disposal Procedures: 1-Neopentylpiperidine-4-carbaldehyde
Executive Summary & Operational Directive
Do not dispose of 1-Neopentylpiperidine-4-carbaldehyde down the drain.
This compound is a functionalized heterocyclic aldehyde containing a tertiary amine. Its disposal requires strict adherence to Organic Solvent/Chemical Waste protocols. Due to the aldehyde functionality, it possesses reducing properties and must be segregated from strong oxidizers to prevent exothermic auto-oxidation or fire hazards. Due to the piperidine moiety, it acts as an organic base.
Immediate Action Plan:
-
Segregate from oxidizers (e.g., peroxides, nitric acid) and strong acids.
-
Classify as Non-Halogenated Organic Waste (unless mixed with halogens).
-
Pack in chemically compatible containers (HDPE or Amber Glass).
Chemical Profile & Hazard Assessment
To ensure safe handling, one must understand the why behind the disposal logic. This compound exhibits dual functionality that dictates its waste stream compatibility.
| Feature | Chemical Moiety | Hazard Implication for Disposal |
| Base Sensitivity | Piperidine Ring ( | Basic nature ( |
| Redox Activity | Aldehyde (-CHO) | Susceptible to oxidation to carboxylic acid. Incompatible with strong oxidizers (Fire/Explosion risk).[1] |
| Steric Bulk | Neopentyl Group | Increases lipophilicity. Low water solubility. Do not attempt aqueous dilution for drain disposal. |
| Flammability | Organic Skeleton | Likely Combustible (Flash Point estimated >60°C).[2] Classified as Ignitable Waste (D001) in many jurisdictions. |
Pre-Disposal Stabilization & Decision Logic
Before moving the chemical to the waste accumulation area, verify its state. Is it a pure reagent, a reaction mixture, or a spill residue?
Workflow: Disposal Decision Tree
Figure 1: Logical flow for determining the correct waste stream, emphasizing the critical step of quenching oxidizers before bulking.
Step-by-Step Disposal Protocol
This protocol ensures compliance with RCRA (USA) and general EHS laboratory standards.
Phase 1: Container Selection & Labeling
-
Container: Use High-Density Polyethylene (HDPE) jerricans or Amber Glass bottles with PTFE-lined caps.
-
Scientific Rationale: Aldehydes can slowly craze certain clear plastics (polystyrene) over time. HDPE is resistant to the amine and aldehyde functionalities.
-
-
Labeling: Attach a hazardous waste tag immediately upon adding the first drop of waste.
-
Constituents: Write "this compound" (do not use abbreviations).
-
Hazards: Check "Irritant," "Flammable/Combustible," and "Toxic."
-
Phase 2: Bulking & Transfer
-
pH Check (Self-Validating Step): Before adding to a bulk container, check the pH of your waste solution using a dipstick.
-
If pH < 4:STOP. You are adding a basic amine to an acidic waste stream. This will generate heat. Neutralize the bulk stream or start a new "Basic/Neutral" container.
-
If pH > 7: Proceed.
-
-
Transfer: Pour using a funnel in a fume hood. Avoid splashing.
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion, particularly important for aldehydes which can release volatile vapors if they oxidize or decompose.
Phase 3: Commercial Disposal
-
Waste Code Assignment:
-
If pure/unused: D001 (Ignitable) is the most likely default if flash point < 60°C. If flash point is higher, it may fall under general organic waste.
-
There is no specific "P" or "U" list code for this specific neopentyl derivative, so it defaults to characteristic waste.
-
-
Final Disposition: Incineration (Fuel Blending) is the industry standard for this type of nitrogen-containing organic molecule.
Emergency Contingencies: Spill Response
In the event of a benchtop spill (>10 mL), follow this containment procedure.
Figure 2: Immediate response workflow for spills. Note: Do not use paper towels for large aldehyde spills as they increase surface area for potential oxidation/flammability; use inert clay/vermiculite.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3] National Academies Press.[4][5] [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261.[6][Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets - 29 CFR 1910.1200.[Link]
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]
Sources
Personal protective equipment for handling 1-Neopentylpiperidine-4-carbaldehyde
Standard Operating Procedure: PPE and Handling Guidelines for 1-Neopentylpiperidine-4-carbaldehyde
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols when handling functionalized piperidine derivatives. This compound (CAS 917898-69-2, MW: 183.29) is a highly valuable building block, frequently utilized as a PROTAC linker and in the synthesis of complex pharmaceutical antagonists[1],[2],[3]. However, its dual functional groups—a basic piperidine ring and a reactive aldehyde—impart specific hazards. Like other piperidine-4-carbaldehyde derivatives, it is classified as an acute oral toxicant (H302), a skin and eye irritant/corrosive (H314/H315, H318/H319), and a respiratory tract irritant (H335)[4],[5],[6].
This guide provides a self-validating, step-by-step operational and disposal plan. By understanding the causality behind these Personal Protective Equipment (PPE) choices, researchers can ensure reproducible science while maintaining an uncompromising safety standard.
Part 1: Quantitative Hazard Data & PPE Selection Matrix
To design an effective defense against chemical exposure, we must match the physical properties and mechanistic hazards of the compound to the barrier properties of the PPE.
| Hazard Class (GHS) | Causality / Mechanism of Action | Required PPE Specification |
| Respiratory Irritation (H335) | Aldehydes can volatilize and cross-link amine groups in respiratory mucosal proteins, causing severe irritation[4]. | Chemical Fume Hood: Must maintain an average face velocity of 80–120 feet per minute (fpm) per ANSI/AIHA Z9.5 standards[7],[8]. |
| Skin Corrosion/Irritation (H314/H315) | The basicity of the piperidine nitrogen disrupts the skin's acid mantle, leading to lipid saponification and tissue damage[5]. | Nitrile Gloves: Minimum 15 mil thickness[9]. Must meet EN 374 standards with a breakthrough time >60 min for brief contact[10]. |
| Serious Eye Damage (H318/H319) | Direct contact with the cornea causes rapid pH alteration and protein denaturation[4],[6]. | Eye Protection: ANSI Z87.1-compliant tight-fitting chemical splash goggles. Face shield recommended for scale-up. |
| Systemic Exposure (H302) | Accidental ingestion or absorption can lead to systemic piperidine toxicity (e.g., nausea, muscular weakness)[10]. | Body Protection: Flame-resistant or standard cotton lab coat (buttoned to the top) and full-length pants[11]. |
Note: Standard latex gloves are highly permeable to organic bases and must NOT be used when handling piperidine derivatives[10].
Part 2: Operational Workflow & PPE Gowning Protocol
A protocol is only as strong as its execution. Follow this step-by-step methodology to ensure a self-validating safety loop during your experiments.
Phase 1: Pre-Operation & Fume Hood Validation
-
Verify Airflow: Before opening the reagent bottle, verify the fume hood's continuous monitoring device. The face velocity must read between 80 and 120 fpm[7],[8].
-
Clear the Workspace: Remove unnecessary equipment to prevent airflow obstruction. Keep all work at least 6 inches inside the hood sash.
Phase 2: PPE Donning (Gowning) Protocol
-
Inspect Gloves: Select high-quality nitrile gloves (≥15 mil). Inflate them slightly to check for pinhole leaks before donning[9],[11].
-
Double Gloving: For handling concentrated stock, apply a standard inner nitrile glove and a thicker outer nitrile glove. This provides a fail-safe against unexpected chemical breakthrough[10].
-
Secure Body & Eyes: Don a fully buttoned lab coat. Put on chemical splash goggles, ensuring a tight seal against the face.
Phase 3: Handling & Dispensing
-
Dispense: Open the this compound container only within the validated fume hood. Use a glass syringe or chemically inert spatulas (PTFE/stainless steel) for transfer.
-
Seal: Immediately flush the primary container with an inert gas (Argon/Nitrogen) to prevent aldehyde oxidation, and tightly seal the cap.
Phase 4: Doffing (Removal) Protocol
-
Outer Gloves First: Remove the outer gloves using the "glove-in-glove" technique to ensure external contamination does not touch the inner glove or skin[11].
-
Wash Hands: Remove the inner gloves, followed by goggles and lab coat. Wash hands immediately with soap and water for at least 20 seconds.
Part 3: Logical Workflow Visualization
The following diagram illustrates the critical decision points during the handling and spill response phases.
Figure 1: Operational workflow and emergency spill response logic for chemical handling.
Part 4: Emergency Response & Disposal Plan
Even with perfect PPE compliance, you must be prepared for the unexpected.
Emergency Spill Response:
-
Isolate: If a spill occurs outside the fume hood, immediately evacuate personnel and secure the area[4].
-
Contain: Don fresh PPE (including a half-mask respirator with an organic vapor cartridge if lab ventilation is compromised)[5]. Cover the spill with an inert, finely-powdered liquid-binding material (e.g., diatomaceous earth or universal binder)[4].
-
Decontaminate: Scrub the affected surface with a dilute acid or alcohol solution to neutralize the basic piperidine residue, followed by soap and water[4].
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing. Flush the skin with copious amounts of water for at least 15 minutes[4],[5].
-
Eye Contact: Locate the nearest eye-wash station. Flush eyes continuously for 15 minutes, holding eyelids open to ensure adequate irrigation. Seek immediate medical attention[4],[5].
-
Inhalation: Move the victim to fresh air. If breathing is labored, administer oxygen and call emergency services[14].
Disposal Plan:
-
Segregation: Do not mix this compound waste with strong oxidizing agents or acids, as violent exothermic reactions may occur.
-
Containment: Place all contaminated consumables (gloves, wipes, empty vials) and absorbed spill material into a tightly sealed, clearly labeled hazardous waste container[14],[5].
-
Regulatory Compliance: Dispose of as hazardous chemical waste (corrosive/toxic) in accordance with local EPA/RCRA regulations. Never dispose of this compound down the drain, as it is toxic to aquatic life with long-lasting effects[6].
References
-
Sigma-Aldrich. "this compound CAS 917898-69-2." sigmaaldrich.com.1
-
Google Patents. "United States Patent - N-linked heterocyclic antagonists." googleapis.com. 2
-
ChemScene. "Safety Data Sheet: Piperidine-4-carbaldehyde." chemscene.com. 4
-
Accela ChemBio. "Material Safety Data Sheet." accelachem.com. 14
-
Fisher Scientific. "SAFETY DATA SHEET: 1-(Thien-2-ylmethyl)piperidine-4-carbaldehyde." fishersci.co.uk.5
-
PubChem. "4-Piperidinecarboxaldehyde | C6H11NO | CID 14495648." nih.gov. 6
-
MedChemExpress. "Piperidine-4-carbaldehyde (Piperidine-4-carboxaldehyde) | PROTAC Linker." medchemexpress.com. 3
-
Laboratory Design. "A Guide to Fume Hood Codes and Standards." laboratorydesign.com. 7
-
Siemens. "Fume Hood Face Velocity: Can it Ensure Safe Containment?" siemens.com. 12
-
NEBB. "The Role of Face Velocity in Fume Hood Testing." nebb.org. 13
-
LOC Scientific. "Understanding Fume Hood Face Velocity Requirements." locscientific.com. 8
-
Santa Cruz Biotechnology. "Diphenidol hydrochloride SDS." scbt.com. 10
-
LGC Standards. "Safety Data Sheet - Version 5.0." lgcstandards.com. 9
-
Wake Forest University. "CHEMICAL HYGIENE PLAN." wfu.edu. 11
Sources
- 1. CAS 917898-69-2 | Sigma-Aldrich [sigmaaldrich.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. 4-Piperidinecarboxaldehyde | C6H11NO | CID 14495648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. laboratorydesign.com [laboratorydesign.com]
- 8. locscientific.com [locscientific.com]
- 9. lgcstandards.com [lgcstandards.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]
- 12. sid.siemens.com [sid.siemens.com]
- 13. nebb.org [nebb.org]
- 14. accelachem.com [accelachem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
